molecular formula C7H5NS B1215175 1,2-Benzisothiazole CAS No. 272-16-2

1,2-Benzisothiazole

Cat. No.: B1215175
CAS No.: 272-16-2
M. Wt: 135.19 g/mol
InChI Key: CSNIZNHTOVFARY-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole is a prominent aromatic heterocyclic compound that serves as a versatile synthetic intermediate and core scaffold in diverse research applications, particularly in medicinal chemistry and drug discovery . This bicyclic system consists of a benzene ring fused with a 1,2-thiazole ring, forming a planar structure that is a key building block for more complex molecules . A significant application of its derivatives is in the development of active pharmaceutical ingredients (APIs). For instance, the this compound moiety is a key structural component in Ziprasidone, an antipsychotic medication, where a 3-chloro- derivative acts as a critical synthetic intermediate . Furthermore, various this compound derivatives, including those incorporating tetrazolyl and carboxyl groups, have been synthesized and evaluated for their pharmacological properties, demonstrating notable analgesic and anti-inflammatory activities in preclinical research . Other research applications include the synthesis of this compound-3-acetic acids and the study of this compound 1,1-dioxides, which can undergo interesting ring-expansion reactions to form seven-membered 1,2-benzothiazepines . Researchers value this compound for its role as a privileged structure in designing novel bioactive molecules. This product is intended for chemical synthesis and laboratory research purposes only. It is strictly for use in a controlled laboratory setting by qualified professionals. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNIZNHTOVFARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074290
Record name 1,2-Benzisothiazole
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Melting point = 38 deg C; [ChemIDplus]
Record name 1,2-Benzisothiazole
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CAS No.

272-16-2
Record name 1,2-Benzisothiazole
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Record name 1,2-Benzisothiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways and mechanisms for constructing the 1,2-benzisothiazole scaffold, a significant heterocyclic motif in medicinal chemistry and industrial applications. This document details key synthetic strategies, from traditional methods to modern catalytic and cascade reactions, offering detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to facilitate a deeper understanding.

Introduction

The this compound ring system is a privileged heterocyclic structure due to the diverse biological activities exhibited by its derivatives. The most prominent member, 1,2-benzisothiazolin-3-one (BIT), is a widely used biocide, while other derivatives have found applications as antipsychotics (e.g., Ziprasidone, Lurasidone), caspase inhibitors, and phosphomannose isomerase inhibitors. The versatility and importance of this scaffold necessitate robust and efficient synthetic methodologies. This guide explores five primary pathways for its synthesis.

Traditional Synthesis from Dithiodibenzoic Acid

This classical approach is a multi-step process that begins with the readily available 2,2'-dithiodibenzoic acid. While historically significant, this route is often characterized by long reaction sequences and the use of harsh reagents. The key steps involve the formation of a benzoyl chloride, followed by chlorination and subsequent cyclization with an amine source.

Mechanism Overview

The synthesis begins by converting 2,2'-dithiodibenzoic acid to its corresponding bis-benzoyl chloride. This activated intermediate is then treated with chlorine, which cleaves the disulfide bond and forms a sulfenyl chloride. Finally, reaction with ammonia or a primary amine leads to intramolecular cyclization, forming the S-N bond and yielding the 1,2-benzisothiazolin-3-one product.

Experimental Protocol

Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride [1]

  • Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).

  • Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.

  • Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.

  • Continue stirring for one hour after the addition is complete.

  • Isolate the resulting solid by filtration.

  • Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.

  • Collect the final product by filtration and wash with approximately 3 L of water.

  • Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.

Logical Workflow: Traditional Synthesis

G A 2,2'-Dithiodibenzoic Acid B Chlorination (e.g., SOCl₂) A->B C 2,2'-Dithio-bis-benzoyl chloride B->C D Disulfide Cleavage (Cl₂) C->D E 2-Sulfenylbenzoyl chloride D->E F Ammonolysis & Cyclization (NH₄OH) E->F G 1,2-Benzisothiazolin-3-one F->G

Caption: Workflow for the traditional synthesis of 1,2-benzisothiazolin-3-one.

Synthesis from o-Halobenzonitriles

Modern approaches often utilize ortho-substituted benzonitriles as starting materials, offering improved efficiency, higher yields, and milder conditions compared to the traditional route. A prominent method involves the conversion of o-chlorobenzonitrile to a sulfur-containing intermediate, which is then cyclized.

Mechanism Overview

This pathway proceeds in two key stages. First, the chlorine atom of o-chlorobenzonitrile is displaced by a sulfur nucleophile, such as sodium hydrosulfide or an alkylthiolate, to form either o-mercaptobenzonitrile or a 2-(alkylthio)benzonitrile. In the second stage, this intermediate undergoes an oxidative cyclization. Treatment with a halogenating agent like chlorine or sulfuryl chloride in the presence of water converts the nitrile and thio-ether/thiol functionalities into the final amide and sulfenamide, which cyclize to form the stable 1,2-benzisothiazolin-3-one ring.

Experimental Protocols

Protocol 2a: Synthesis via o-Mercaptobenzonitrile [2]

  • Step 1: In a reaction vessel under nitrogen, combine o-chlorobenzonitrile (50 g), anhydrous sodium hydrosulfide (30.5 g), and dimethylformamide (500 ml). Heat the mixture at 100°C for 6-9 hours. After cooling, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate o-mercaptobenzonitrile.

  • Step 2: Suspend the o-mercaptobenzonitrile in water. Cool the mixture to 5-15°C and bubble chlorine gas through it for 6-9 hours.

  • Step 3: Heat the reaction mixture to induce crystallization of the crude product.

  • Step 4: Purify the crude product by dissolving it in an alkaline solution, decolorizing with activated carbon, and re-precipitating the final 1,2-benzisothiazolin-3-one product by acidification.

Protocol 2b: One-Pot Synthesis via 2-(Alkylthio)benzonitrile

  • A 2-halobenzonitrile is reacted with an alkanethiol in a heterogeneous solvent system in the presence of a base to yield a 2-(alkylthio)benzonitrile.

  • The organic layer containing the intermediate is separated.

  • The 2-(alkylthio)benzonitrile is then treated with a halogenating agent (e.g., sulfuryl chloride, 1.0 to 2.0 molar equivalents) in the presence of water. The reaction is typically heated to 70-80°C for 1 hour.

  • Upon cooling, the 1,2-benzisothiazolin-3-one product crystallizes and is isolated by filtration.

Synthesis Pathway: From o-Chlorobenzonitrile

G cluster_0 Pathway 2a cluster_1 Pathway 2b (One-Pot) A o-Chlorobenzonitrile B NaSH A->B Nucleophilic Substitution C o-Mercaptobenzonitrile B->C D Cl₂ / H₂O C->D Oxidative Cyclization E 1,2-Benzisothiazolin-3-one D->E F o-Chlorobenzonitrile G R-SH / Base F->G Nucleophilic Substitution H 2-(Alkylthio)benzonitrile G->H I SO₂Cl₂ / H₂O H->I Oxidative Cyclization J 1,2-Benzisothiazolin-3-one I->J

Caption: Two efficient pathways for synthesizing BIT from o-chlorobenzonitrile.

Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides

This highly efficient and atom-economical method involves the direct formation of the S-N bond from a 2-mercaptobenzamide precursor. The reaction is typically mediated by a metal catalyst and an oxidant, often molecular oxygen from the air, making it an environmentally benign ("green") approach.

Mechanism Overview

The reaction is believed to proceed via a metal-catalyzed oxidation of the thiol group. For instance, with a Co(II) catalyst, initial oxidation by O₂ forms an active Co(III) species. This catalyst then oxidizes the 2-mercaptobenzamide to a thiyl radical intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the sulfur radical center forms the S-N bond, yielding the final product and regenerating the Co(II) catalyst.[3]

Experimental Protocols

Protocol 3a: Cobalt-Catalyzed Aerobic Oxidation in Water [3]

  • Suspend the 2-mercaptobenzamide substrate and a catalytic amount of a water-soluble cobalt catalyst (e.g., tetra-substituted sulfonated cobalt phthalocyanine, CoPcS) in water.

  • Stir the mixture vigorously under an oxygen atmosphere (e.g., an O₂ balloon) at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product, which is often insoluble in water, can be isolated directly by filtration.

  • The aqueous mother liquor containing the catalyst can potentially be recycled for subsequent reactions.

Protocol 3b: Copper-Catalyzed Aerobic Oxidation

  • To a solution of the 2-mercaptobenzamide derivative in a suitable organic solvent (e.g., DMF), add a catalytic amount of a Cu(I) salt (e.g., CuCl).

  • Stir the reaction mixture under an atmosphere of oxygen (O₂ balloon).

  • After the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Oxidative Cyclization

G Start 2-Mercaptobenzamide Radical Thiyl Radical Intermediate Start->Radical Co(III) Product 1,2-Benzisothiazolin-3-one CoII Co(II) CoIII Co(III) CoII->CoIII O₂ Radical->Product Intramolecular Attack (N-H) Radical->CoII -H⁺ G A 2-(TMS)Aryl Triflate B Fluoride Source (e.g., CsF) A->B C Aryne Intermediate B->C E Cycloaddition/ Cycloreversion Cascade C->E D 1,2,5-Thiadiazole Derivative D->E F 3-Substituted This compound E->F

References

The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, underpinning a wide array of pharmacological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective applications. This technical guide provides an in-depth overview of the biological activities of this compound compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, yeasts, and dermatophytes.[1][2] The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide.[3] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of these compounds is influenced by their lipophilicity.[1]

Quantitative Antimicrobial Data
Compound TypeTarget Organism(s)Activity Metric (e.g., MIC)Reference(s)
N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-oneGram-positive bacteriaPotencies 10-20 times higher than 1,2-benzisothiazolin-3-one[1]
1,2-Benzisothiazolin-3-onesGram-positive microorganisms, yeasts, dermatophytesPotent and broad activity[2]
Sulfonamide and sulfonylurea derivatives of this compoundGram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)Good antibacterial activity[4]
Benzenesulfonylurea derivative 9Madurella mycetomatis, dermatophytes (Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp.)Marked antimycotic action[4]
Various 1,2-benzothiazine derivativesBacillus subtilis, Staphylococcus aureusMIC range: 25–600 µg/mL; MBC range: 25–600 µg/mL[5]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Preparation of Microtiter Plates: The this compound compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[5]

Enzyme Inhibition

A significant area of research for this compound derivatives is their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases from cancer to viral infections.

Quantitative Enzyme Inhibition Data
Compound ClassTarget EnzymeIC50 ValueReference(s)
1,2-Benzisothiazol-3-one derivativesCaspase-3Nanomolar range (e.g., 1.15 nM for compound 5i)[6][7][8]
Benzisothiazolone derivativesHIV-1 Reverse Transcriptase (RT) RNase H< 1.0 µM to 2.5 ± 0.2 µM[6][9][10]
Benzisothiazolone derivativesHIV-1 RT DNA Polymerase~1 to 6 µM[6][9]
1,2-Benzisothiazol-3-one 1,1-dioxide derivativesHuman Mast Cell Tryptase0.064 µM to 0.85 µM[11]
Benzothiazole derivativesAcetylcholinesterase (AChE)IC50 of 23.4 ± 1.1 nM for compound 4f[12]
Benzothiazole derivativesMonoamine Oxidase B (MAO-B)IC50 of 40.3 ± 1.7 nM for compound 4f[12]
Benzothiazolone derivativesButyrylcholinesterase (BChE)IC50 of 1.21 µM for compound M13[13]
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of caspase-3, a key enzyme in the apoptotic pathway.

  • Cell Lysis: Cells are cultured and then lysed to release their contents, including caspase-3. The protein concentration of the lysate is determined.

  • Enzyme Reaction Setup: In a 96-well plate, the cell lysate (containing 50-200 µg of protein) is added to a reaction buffer.

  • Inhibitor Addition: The this compound compound to be tested is added to the wells at various concentrations.

  • Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as DEVD-pNA (final concentration 200 µM).

  • Incubation: The plate is incubated at 37°C for 1-2 hours.

  • Data Analysis: The absorbance is measured at 400-405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of samples with and without the inhibitor.[6]

Experimental Protocol: HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay

This fluorescence-based assay measures the inhibition of the RNase H activity of HIV-1 reverse transcriptase.

  • Reaction Mixture Preparation: A reaction mix containing buffer (50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000) is prepared.

  • Component Addition: In a 96-well plate, the reaction mix, the this compound inhibitor at the desired concentration, and a fluorescein-labeled RNA/Dabcyl-labeled DNA hybrid substrate are added.

  • Enzyme Addition: The reaction is initiated by adding the HIV-1 RT enzyme.

  • Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.

  • Reaction Termination: The reaction is stopped by adding 0.5 M EDTA.

  • Data Analysis: Fluorescence intensity is measured (excitation at 490 nm and emission at 528 nm). The percent inhibition is calculated by comparing the fluorescence of samples with and without the inhibitor.[6]

Anticancer Activity

The this compound scaffold is a promising pharmacophore for the development of novel anticancer agents.[14][15] Derivatives have shown cytotoxic activity against a variety of cancer cell lines.[16][17][18] The proposed mechanisms of action include the induction of apoptosis and anti-angiogenesis.[14]

Quantitative Anticancer Data
Compound/DerivativeCancer Cell Line(s)IC50/GI50 ValueReference(s)
Substituted bromopyridine acetamide benzothiazole derivative 29SKRB-3 (breast), SW620 (colon), A549 (lung), HepG2 (liver)1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively[17][19]
Benzothiazole derivative 9p60 human cancer cell linesAverage GI50 of 0.38 µM[16]
Naphthalimide derivative 66HT-29 (colon), A549 (lung), MCF-7 (breast)3.72 ± 0.3 µM, 4.074 ± 0.3 µM, 7.91 ± 0.4 µM, respectively[17]
Naphthalimide derivative 67HT-29 (colon), A549 (lung), MCF-7 (breast)3.47 ± 0.2 µM, 3.89 ± 0.3 µM, 5.08 ± 0.3 µM, respectively[17]
6-nitro, benzylidene with p-F (4a)HepG2 (liver), MCF-7 (breast), HCT-116 (colon)7.92 µM, 3.84 µM, 5.61 µM, respectively[15]

Anti-inflammatory Activity

Certain this compound and related 1,2-benzothiazine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[15][20][21][22][23] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes.[21]

Quantitative Anti-inflammatory Data
Compound SeriesIn Vivo/In Vitro ModelActivityReference(s)
3-(4-alkyl/aryl-2-thiazolyl)/1,2-benzisothiazolesCarrageenan-induced rat paw edemaExcellent anti-inflammatory activity[20]
Benzothiazole derivatives with benzenesulphonamide and carboxamideCarrageenan-induced rat paw edemaUp to 80% inhibition[24]
1,2-benzothiazine derivativesCOX-1 and COX-2 inhibition assaySome compounds showed higher selectivity for COX-2 over COX-1 compared to meloxicam[21]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Rats are fasted overnight before the experiment.

  • Compound Administration: The test compounds (this compound derivatives) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[20][24]

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral properties against a range of viruses, including HIV, Dengue virus, and Herpes Simplex Virus (HSV).[9][10][25][26][27]

Quantitative Antiviral Data
Compound/DerivativeTarget Virus/EnzymeActivity Metric (EC50/IC50)Reference(s)
2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1)HIV-1EC50 of 1.68 ± 0.94 µM[9][10]
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2)HIV-1EC50 of 2.68 ± 0.54 µM[9][10]
2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-oneDengue virus serotype-2 (DENV-2) NS2BNS3 proteaseMicromolar IC50 range[26]
2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-oneDengue virus serotype-2 (DENV-2) NS2BNS3 proteaseMicromolar IC50 range[26]
3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethioneVaccinia virusHighest selective effect among tested compounds[25]

Neuroprotective Activity

Benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[28][29] Their mechanisms of action can include the modulation of antioxidant enzymes like catalase and inhibition of acetylcholinesterase.[12][28]

Quantitative Neuroprotective Data
Compound Series/DerivativeBioactivityObservationReference(s)
Benzothiazole analogs (6a, 6b, 6c, 6d, 7a)Catalase modulationEnhanced catalase activity up to 90% in U87MG cells under H2O2-induced stress[28]
Benzothiazole-isothiourea derivative 3tMulti-target activity for Alzheimer'sShowed the best anti-Aβ1-42 aggregation and inhibitory AChE activity in the series[29]

Signaling Pathways and Experimental Workflows

The biological effects of this compound compounds are mediated through their interaction with various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of these interactions and typical experimental workflows.

apoptosis_pathway Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->Caspase-3 Inhibition

Caption: Apoptosis signaling pathway highlighting Caspase-3 inhibition.

enzyme_inhibition_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition Enzyme Solution Enzyme Solution Reaction Mixture (Enzyme + Inhibitor) Reaction Mixture (Enzyme + Inhibitor) Enzyme Solution->Reaction Mixture (Enzyme + Inhibitor) Substrate Solution Substrate Solution Initiate Reaction (Add Substrate) Initiate Reaction (Add Substrate) Substrate Solution->Initiate Reaction (Add Substrate) Inhibitor Solution (this compound derivative) Inhibitor Solution (this compound derivative) Inhibitor Solution (this compound derivative)->Reaction Mixture (Enzyme + Inhibitor) Reaction Mixture (Enzyme + Inhibitor)->Initiate Reaction (Add Substrate) Incubation Incubation Initiate Reaction (Add Substrate)->Incubation Measure Signal (e.g., Absorbance, Fluorescence) Measure Signal (e.g., Absorbance, Fluorescence) Incubation->Measure Signal (e.g., Absorbance, Fluorescence) Data Analysis (Calculate % Inhibition, IC50) Data Analysis (Calculate % Inhibition, IC50) Measure Signal (e.g., Absorbance, Fluorescence)->Data Analysis (Calculate % Inhibition, IC50)

Caption: General workflow for an in vitro enzyme inhibition assay.

hiv_rt_inhibition Viral RNA Viral RNA HIV Reverse Transcriptase (RT) HIV Reverse Transcriptase (RT) Viral RNA->HIV Reverse Transcriptase (RT) Template RNA-DNA Hybrid RNA-DNA Hybrid HIV Reverse Transcriptase (RT)->RNA-DNA Hybrid DNA Polymerase Activity Double-stranded DNA Double-stranded DNA HIV Reverse Transcriptase (RT)->Double-stranded DNA RNase H & DNA Polymerase Activities RNA-DNA Hybrid->HIV Reverse Transcriptase (RT) Template Benzisothiazolone Derivatives Benzisothiazolone Derivatives Benzisothiazolone Derivatives->HIV Reverse Transcriptase (RT) Inhibition DNA Polymerase Activity DNA Polymerase Activity RNase H Activity RNase H Activity

Caption: Inhibition of HIV-1 Reverse Transcriptase activities.

Conclusion

The this compound core represents a highly versatile and valuable scaffold in drug discovery. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects, underscore the therapeutic potential of its derivatives. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of this compound compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

The 1,2-Benzisothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This core is present in several clinically successful drugs and continues to be a focal point for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key pharmacological applications with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Synthesis of the this compound Core

The synthetic accessibility of the this compound scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacological properties.[1] Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

General Synthetic Strategies

Key synthetic pathways to the this compound core and its derivatives include:

  • Oxidation of 1,2-benzisothiazol-3(2H)-ones: This is a common method for preparing oxidized derivatives such as 1,2-benzisothiazol-3(2H)-one 1-oxides and 1,1-dioxides (saccharin derivatives).[3][4] Careful control of oxidizing agents and reaction conditions is crucial to prevent over-oxidation.[4]

  • Intramolecular S-N Bond Formation: This approach often utilizes transition-metal catalysis (e.g., cobalt) to facilitate the cyclization of 2-mercaptobenzamides, providing an efficient route to the core structure.[5][6]

  • From 2-(Alkylthio)benzaldehydes or 2-(Alkylthio)benzonitriles: These starting materials can be cyclized through reactions with halogenating agents.[7]

  • From o-Chlorobenzonitrile: Reaction with a sulfur source followed by cyclization offers another viable route to the benzisothiazole ring system.[8]

Pharmacological Activities and Quantitative Data

Derivatives of the this compound core exhibit a wide array of biological activities, targeting various enzymes and receptors implicated in a range of diseases.

Antimicrobial and Antifungal Activity

The this compound scaffold is a well-established pharmacophore for the development of antimicrobial and antifungal agents.[9][10][11][12] These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant ones.[13] The mechanism of action is often attributed to the electrophilic nature of the sulfur atom within the heterocyclic ring.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Derivative 1.15Staphylococcus aureus (MRSA)0.4[13]
N-benzyl derivative (1.7)Aspergillus fumigatus0.1 (IC50)[13]
N-arylalkanoic acid derivativesGram-positive bacteriaPotencies 10-20 times higher than 1,2-benzisothiazolin-3-one[14]
Benzothiazolylthiazolidin-4-one 18Pseudomonas aeruginosa0.10[15]
Anti-inflammatory Activity: COX-2 Inhibition

The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandins.[3][8][16] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

Table 2: COX-2 Inhibitory Activity of this compound Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Data for specific this compound derivatives as COX-2 inhibitors requires further specific literature search.
Anticancer Activity

The this compound scaffold has been explored for the development of multi-target anticancer agents.[17] Computational studies have shown that derivatives can be designed to bind to key oncology targets such as COX-1, COX-2, DHFR, MMP13, FGFR1, and NEP with high affinity.[17]

Antiviral Activity: Dengue Virus NS2B-NS3 Protease Inhibition

N-substituted 1,2-benzisothiazol-3(2H)-one derivatives have demonstrated inhibitory activity against the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[3][17] This makes them promising candidates for the development of direct-acting antiviral agents against this significant pathogen.[3]

Table 3: Dengue Virus NS2B-NS3 Protease Inhibitory Activity

CompoundDENV NS2B-NS3 Protease IC50 (µM)Reference
BP210915.43[18]
Data for other specific this compound derivatives requires further specific literature search.
Enzyme Inhibition: Caspase-3 and Human Leukocyte Elastase

Derivatives of 1,2-benzisothiazol-3(2H)-one are potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[3] By modulating apoptosis, these compounds have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders.[3] Additionally, certain N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides inhibit human leukocyte elastase (HLE), a protease implicated in inflammatory diseases like COPD.[3]

Table 4: Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives

Compound SeriesCaspase-3 IC50 RangeReference
1,2-benzisothiazol-3-one derivativesNanomolar[3]
Specific IC50 values for a series of compounds would require a more targeted literature search.
Central Nervous System (CNS) Activity

The this compound core is a key feature of several atypical antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder.[19] These drugs typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[10][20][21][22][23][24][25]

Table 5: Receptor Binding Affinities (Ki, nM) of this compound-Containing Antipsychotics

DrugDopamine D2Serotonin 5-HT2ASerotonin 5-HT1ASerotonin 5-HT7Reference
Ziprasidone 4.80.43.4-[23]
Lurasidone 0.994 - 1.70.47 - 2.06.38 - 6.80.49 - 0.5[25][26]
Perospirone Data requires further specific literature search.

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one

Method 1: From 2,2'-dithio-bis-benzoyl chloride

  • Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).

  • Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.

  • Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.

  • Stir the mixture for 1 hour after the addition is complete.

  • Filter the mixture to yield a damp solid.

  • Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.

  • Isolate the solid by filtration and wash it with about 3 L of water.

  • Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one (902 g, 88.5% yield) with a melting point of 155.5-157°C.

Method 2: From 2-mercaptobenzamide and 2,2'-dithiobenzamide [9]

  • In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)3 (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).

  • Heat the mixture to 120°C with stirring and introduce oxygen to maintain the reactor pressure at 0.2 MPa.

  • After 10 hours of reaction, stop the reaction and remove the ethanol by rotary evaporation.

  • Add 100 mL of water and stir for 20 minutes.

  • Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid (12.23 g, 90% yield) with a melting point of 154-156°C and 98% purity by liquid chromatography.

Biological Assay: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.

  • Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions in the broth medium in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive controls (bacteria in broth without compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Caspase-3 Signaling Pathway in Apoptosis

This compound derivatives can inhibit caspase-3, a key executioner in both the intrinsic and extrinsic apoptotic pathways.[3][4] Inhibition of caspase-3 prevents the cleavage of cellular substrates, thereby blocking the final stages of programmed cell death.[1][4]

Caspase3_Pathway Extrinsic_Signal Extrinsic Signal (e.g., Death Ligands) Caspase8 Caspase-8 Extrinsic_Signal->Caspase8 activates Intrinsic_Signal Intrinsic Signal (e.g., DNA Damage) Caspase9 Caspase-9 Intrinsic_Signal->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Benzisothiazole This compound Derivatives Benzisothiazole->Caspase3 inhibits

Caption: Inhibition of the Caspase-3 mediated apoptotic pathway.

COX-2 Inflammatory Pathway

Certain this compound derivatives selectively inhibit COX-2, which is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[3][16][27][28]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 induces expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins catalyzes conversion to Benzisothiazole This compound 1,1-Dioxides Benzisothiazole->COX2 inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates

Caption: Selective inhibition of the COX-2 inflammatory pathway.

Dengue Virus NS2B-NS3 Protease Replication Pathway

The Dengue virus replicates by translating its RNA into a single polyprotein, which is then cleaved into functional viral proteins by the viral NS2B-NS3 protease.[18][29][30][31][32] this compound derivatives can inhibit this protease, thus halting viral replication.[3][17]

DENV_Protease_Pathway DENV_RNA Dengue Virus RNA Polyprotein Viral Polyprotein DENV_RNA->Polyprotein translation NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 substrate Viral_Proteins Functional Viral Proteins NS2B_NS3->Viral_Proteins cleaves into Benzisothiazole This compound Derivatives Benzisothiazole->NS2B_NS3 inhibits Replication Viral Replication Viral_Proteins->Replication enables Antipsychotic_MoA Benzisothiazole_Drug Ziprasidone / Lurasidone D2_Receptor Dopamine D2 Receptor Benzisothiazole_Drug->D2_Receptor antagonizes HT2A_Receptor Serotonin 5-HT2A Receptor Benzisothiazole_Drug->HT2A_Receptor antagonizes Positive_Symptoms Positive Symptoms (e.g., Hallucinations) D2_Receptor->Positive_Symptoms mediates Negative_Symptoms Negative Symptoms (e.g., Apathy) HT2A_Receptor->Negative_Symptoms contributes to Therapeutic_Effect Antipsychotic Effect

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Analysis of 1,2-Benzisothiazole Derivatives

The this compound scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation and purity assessment are critical for the advancement of research and development involving these compounds. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives, complete with experimental protocols, comparative data, and a standardized analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives, providing detailed information about the chemical environment and connectivity of atoms within the molecule.[3] Both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the heterocyclic and benzene rings.

Key ¹H NMR Spectral Features

Protons on the benzene ring of the this compound core typically appear in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are highly dependent on the nature and position of substituents. For the parent 1,2-benzisothiazol-3(2H)-one, the protons on the aromatic ring are observed as multiplets in this region.[4] The N-H proton, when present, often appears as a broad singlet.[5]

Key ¹³C NMR Spectral Features

The carbon atoms of the this compound nucleus resonate at characteristic chemical shifts. The carbonyl carbon (C=O) in 1,2-benzisothiazol-3(2H)-one derivatives is typically found significantly downfield (δ > 160 ppm). Aromatic carbons appear in the δ 110-150 ppm range. The specific shifts provide insight into the electronic effects of various substituents.

Tabulated NMR Data

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for selected this compound derivatives.

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,2-Benzisothiazol-3(2H)-one -Aromatic H: ~7.2-8.0-[4]
6-Fluoro-2,3-dihydro-3-oxo-N-phenyl-1,2-benzisothiazole-2-acetamide -Aromatic H: Multiplets-[6]
4-Methylbenzo[d]thiazole-2-thiol CDCl₃10.94 (s, 1H, SH), 7.30 (d, 1H), 7.21-7.15 (m, 2H), 2.49 (s, 3H, CH₃)190.8, 139.3, 129.7, 128.3, 124.7, 122.0, 118.9, 17.9[5]
5-Chlorobenzo[d]oxazole-2-thiol (analogue) DMSO-d₆14.05 (s, 1H, SH), 7.53 (dd, 1H), 7.32-7.30 (s, 2H)181.2, 147.5, 133.1, 129.8, 124.0, 111.7, 110.9[5]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent and analyte signals.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. Modern spectrometers can also reference spectra to the residual solvent peak.[5]

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary to establish connectivity.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling constants to deduce spatial relationships.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, it is particularly useful for confirming the presence of key structural features like carbonyl (C=O), amine (N-H), and carbon-sulfur (C-S) bonds.

Key IR Absorption Bands
  • C=O Stretch : For 1,2-benzisothiazol-3(2H)-one and its derivatives, a strong absorption band for the carbonyl group is expected in the range of 1640-1680 cm⁻¹.

  • N-H Stretch : If an N-H bond is present (e.g., in the parent 1,2-benzisothiazol-3(2H)-one), a moderate absorption band will appear around 3100-3400 cm⁻¹.[7]

  • C=N Stretch : The endocyclic C=N bond within the thiazole ring often shows an absorption in the 1630-1640 cm⁻¹ region.[7][8]

  • C-S Stretch : The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, often around 690-750 cm⁻¹.[7]

  • Aromatic C-H and C=C Stretches : These are observed at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

Tabulated IR Data
Derivative/AnalogueKey IR Absorption Bands (cm⁻¹)Functional Group AssignmentReference
1,2-Benzisothiazol-3(2H)-one ~1650C=O Stretch[9]
3-(Phenethyloxy)-1,2-benzisothiazole, 1,1-dioxide -S=O (dioxide) stretches expected[10]
Benzothiazole Analogue 3344, 3025, 1630, 690N-H, Aromatic C-H, C=N, C-S[7]
Riluzole (Benzothiazole derivative) 3360, 3266, 1640, 1550, 1460N-H Stretch, C=N Stretch, C-H Bend, C=C Stretch[8]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

    • Liquid/Solution Samples : A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Data Acquisition : Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups expected in the target molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural information through the analysis of its fragmentation patterns.[3] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy.

Key MS Features
  • Molecular Ion Peak (M⁺) : This peak corresponds to the molecular weight of the compound. For this compound (C₇H₅NS), the nominal mass is 135, while for 1,2-benzisothiazol-3(2H)-one (C₇H₅NOS), it is 151.[11]

  • Isotopic Pattern : The presence of sulfur results in a characteristic M+2 peak (due to the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M⁺ peak.[3]

  • Fragmentation : The fragmentation pattern is unique to the compound's structure. Common fragmentation pathways for 1,2-benzisothiazol-3(2H)-one involve the loss of CO, CS, or other small fragments, leading to characteristic ions such as m/z 134, 109, and 90.[11][12]

Tabulated Mass Spectrometry Data
CompoundIonization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
1,2-Benzisothiazol-3(2H)-one ESI+152.0165134.0060, 124.0217, 109.0107, 105.0336, 90.0339, 80.0495[11]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion/Chromatography : The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS). LC-MS is preferred as it provides separation of the analyte from impurities.[13]

  • Ionization : Select an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like many this compound derivatives.

  • Data Acquisition : Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated, fragmented, and its product ions are analyzed.

  • Data Analysis : Determine the molecular weight from the molecular ion peak. If using HRMS, calculate the elemental formula. Analyze the fragmentation pattern to confirm the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it useful for characterizing conjugated systems like the this compound core.[3] While less structurally definitive than NMR or MS, it is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis.

Key UV-Vis Features

Benzothiazole derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π → π* and n → π* electronic transitions of the conjugated aromatic system. The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the substituents on the ring system and the solvent used. For instance, benzothiazole derivatives synthesized via Suzuki coupling show absorption peaks around 210 nm and 330-340 nm.[14]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or CH₂Cl₂).[3][15]

  • Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Data Acquisition : Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the λₘₐₓ values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Analytical Workflow and Data Integration

A synergistic approach using multiple spectroscopic techniques is essential for the unambiguous structural validation of newly synthesized this compound derivatives.[3] The following workflow outlines a standard procedure from synthesis to complete characterization.

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Reporting synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation ms->nmr ir->nmr uv UV-Vis Spectroscopy - Conjugated System Check nmr->uv data_integration Data Integration & Structural Confirmation uv->data_integration final_report Final Characterization Report data_integration->final_report

Caption: Standard workflow for the synthesis and spectroscopic validation of this compound derivatives.

References

The Physicochemical Landscape of Substituted 1,2-Benzisothiazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its synthetic accessibility and the potential for diverse substitutions on the core ring system allow for the fine-tuning of physicochemical and pharmacological properties.[1] This technical guide provides an in-depth analysis of the key physicochemical properties of substituted 1,2-benzisothiazoles, offering critical data and methodologies for researchers in drug discovery and development.

Core Physicochemical Properties

The biological fate of a drug molecule—its absorption, distribution, metabolism, and excretion (ADME)—is intrinsically linked to its physicochemical properties. For this compound derivatives, understanding properties such as lipophilicity (logP), acidity (pKa), and solubility is paramount for designing effective therapeutic agents.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. For a series of N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, logP values were found to be directly related to their antimicrobial potency against Gram-positive bacteria.[2] Quantitative Structure-Activity Relationship (QSAR) analysis revealed a bilinear relationship, suggesting an optimal lipophilicity (logD0 around 3) for activity against B. subtilis.[2]

Acidity (pKa) and Solubility

The acid dissociation constant (pKa) and solubility are fundamental properties that govern a drug's behavior in the physiological environment of the body. The solubility of a compound is significantly influenced by pH, and this relationship can be exploited to determine pKa values, especially for sparingly soluble substances.[3][4] The therapeutic activity and absorption of a drug are affected by the concentration ratio of its protonated and non-protonated forms, making pKa a crucial parameter.[3] For the parent compound, 1,2-benzisothiazol-3(2H)-one, the calculated log10 of water solubility is -1.67 mol/L.[5]

Table 1: Physicochemical Properties of Unsubstituted this compound Scaffolds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logP (oct/wat)Water Solubility (log10WS mol/L)Reference
This compoundC₇H₅NS135.1938--[6]
1,2-Benzisothiazol-3(2H)-oneC₇H₅NOS151.19155.64 (428.79 K)1.108-1.67[5]

Note: Data is for the core, unsubstituted structures. Substitutions will significantly alter these values.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for building reliable structure-activity models. Below are detailed methodologies for key experiments.

Determination of pKa

For sparingly soluble compounds like many this compound derivatives, traditional potentiometric titration can be challenging.[3]

Method 1: Solubility-Based pKa Determination This method is useful when the ionic and non-ionic forms of a compound have different solubilities.

  • Sample Preparation: A series of buffered solutions across a wide pH range are prepared.

  • Saturation: An excess of the test compound is added to each buffered solution. The samples are then agitated at a constant temperature until equilibrium is reached, creating saturated solutions.

  • Separation and Measurement: The undissolved solute is removed by centrifugation or filtration. The pH of the supernatant is measured immediately.[3]

  • Quantification: The concentration of the dissolved compound in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The intrinsic solubility (s₀) of the non-ionized species is determined by extrapolating the solubility at pH values where the compound is fully non-ionized.[3] The pKa is then calculated from the pH and the ratio of total solubility (S) to intrinsic solubility (s₀) using the Henderson-Hasselbalch equation adapted for solubility.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) This chromatographic approach relates the retention time of a compound to the pH of the mobile phase.

  • System Setup: An HPLC system with a reverse-phase column (e.g., C18) is used.

  • Mobile Phase: A series of mobile phases with varying pH but constant organic solvent concentration are prepared.

  • Isocratic Elution: The compound is injected and eluted with each mobile phase. The retention factor (k) is measured at each pH.

  • Data Analysis: A sigmoid curve is obtained by plotting the retention factor (k) versus pH. The inflection point of this curve corresponds to the pKa of the compound.[7][8]

Determination of logP (Octanol-Water Partition Coefficient)

Shake-Flask Technique This is the classical method for measuring logP.[2]

  • System Preparation: n-Octanol and an aqueous buffer (typically at a pH where the compound is predominantly in its neutral form) are pre-saturated with each other.

  • Partitioning: A known amount of the this compound derivative is dissolved in either the n-octanol or the aqueous phase. The two phases are then combined in a flask in a defined ratio.

  • Equilibration: The flask is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Visualizing Relationships and Processes

Diagrams are essential tools for conceptualizing complex biological pathways and experimental workflows.

QSAR Modeling Workflow

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of compounds with their biological activity.[9] These models are crucial for predicting the activity of new molecules and guiding drug design.

G cluster_0 Data Collection & Preparation cluster_1 Model Development cluster_2 Model Validation Data Dataset of 1,2-Benzisothiazoles with known activity (e.g., IC50) Desc Calculate Molecular Descriptors (e.g., logP, MW) Data->Desc Split Split Data into Training and Test Sets Desc->Split Model Generate QSAR Model using Multiple Linear Regression (MLR) or other methods Split->Model Train Train Model on Training Set Model->Train Internal Internal Validation (e.g., Leave-one-out Cross-validation, Q²) Train->Internal External External Validation on Test Set (R²) Internal->External Predict Predict Activity of New Compounds External->Predict

Caption: A typical workflow for developing a QSAR model.

Biological Target: Caspase-3 and the Apoptotic Pathway

Certain 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of Caspase-3, a key executioner enzyme in the apoptosis (programmed cell death) pathway.[10][11][12] Dysregulation of apoptosis is implicated in numerous diseases, making Caspase-3 an attractive therapeutic target.[10]

G Signal Apoptotic Signal (Intrinsic or Extrinsic) Casp9 Initiator Caspases (e.g., Caspase-9) Signal->Casp9 activates Casp3 Executioner Caspase-3 (Active) Casp9->Casp3 activates Substrates Cellular Substrates (e.g., PARP, Lamins) Casp3->Substrates cleaves Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis leads to Inhibitor This compound Inhibitor Inhibitor->Casp3 inhibits

Caption: Inhibition of the Caspase-3 mediated apoptotic pathway.

Structure-Activity Relationships (SAR)

SAR studies provide insights into how specific structural modifications affect the biological activity of the this compound core.

  • Antimicrobial Activity: For antimicrobial derivatives, 1,2-benzisothiazolin-3-ones were found to be the most active substances, while the corresponding 1,2-benzisoxazoles were devoid of activity.[13] N-arylalkanoic and N-aryloxyalkanoic acid substitutions on the 1,2-benzisothiazolin-3-one core yielded compounds with good activity against Gram-positive bacteria and fungi.[2]

  • Caspase-3 Inhibition: In the development of Caspase-3 inhibitors, QSAR studies indicated that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes play a significant role in inhibitory activity.[10][11] This suggests that both electronic and steric factors are critical for effective binding to the enzyme's active site.

Conclusion

The this compound scaffold remains a highly versatile and valuable platform in drug discovery. A thorough understanding and precise measurement of its physicochemical properties are indispensable for the rational design of new therapeutic agents. By leveraging the experimental protocols and QSAR models discussed herein, researchers can more effectively navigate the complex landscape of drug development, optimizing lead compounds for enhanced efficacy and favorable ADME profiles. The continued exploration of this privileged structure promises to yield novel treatments for a wide range of diseases.

References

Structure-Activity Relationship (SAR) of 1,2-Benzisothiazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as caspase-3 inhibitors, antimicrobial agents, and their potential as anticancer and antipsychotic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Caspase-3 Inhibitors: Targeting Apoptosis

1,2-Benzisothiazol-3-one derivatives have emerged as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade. Inhibition of caspase-3 is a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders.

Quantitative SAR Data

The following table summarizes the in vitro caspase-3 inhibitory activity of a series of 1,2-benzisothiazol-3-one derivatives. The core structure and the positions of substituents (R1 and R2) are depicted in the accompanying image.

Compound IDR1R2IC50 (nM)[1]
6b H4-Fluorophenyl25
6r H2,4-Dichlorophenyl31
6s H4-Bromophenyl38
6w H4-Trifluoromethylphenyl42
6a HPhenyl>1000
6c H4-Chlorophenyl110
6d H4-Methylphenyl480
6e H4-Methoxyphenyl>1000

SAR Insights:

  • Substitution at the N-2 position (R2): Aromatic substitutions at the R2 position are crucial for potent caspase-3 inhibition.

  • Effect of Halogens: The presence of halogen atoms on the phenyl ring at the R2 position generally enhances inhibitory activity. For instance, a 4-fluoro substitution (6b) resulted in the most potent compound in this series. Dichloro (6r) and bromo (6s) substitutions also conferred significant potency.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl at the 4-position of the phenyl ring (6w) also leads to high potency.

  • Unsubstituted Phenyl Ring: An unsubstituted phenyl ring at the R2 position (6a) or the presence of an electron-donating group like methoxy (6e) leads to a significant loss of activity.

Signaling Pathway: Caspase-3 Mediated Apoptosis

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, both of which converge on the activation of caspase-3.

Caspase3_Apoptosis_Pathway Caspase-3 Mediated Apoptosis Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage DNA Damage / Stress Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caspase-3 Mediated Apoptosis Pathway

Antimicrobial Agents

Hydrazone derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, particularly Gram-positive bacteria and yeasts.[2]

Quantitative SAR Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of this compound hydrazide-hydrazones against various microorganisms.

Compound IDRBacillus subtilis MIC (µg/mL)[2]Staphylococcus aureus MIC (µg/mL)[2]Candida albicans MIC (µg/mL)[2]
1a H12.52550
1b 4-Cl6.2512.525
1c 4-NO26.2512.525
1d 4-OCH32550100
1l 2,4-diCl3.126.2512.5

SAR Insights:

  • Parent Hydrazide: The unsubstituted hydrazone (1a) displays moderate activity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (1b) and nitro (1c) at the para position of the phenyl ring, enhances antimicrobial activity.

  • Dihalogenation: Dichloro substitution (1l) significantly boosts activity against all tested strains, indicating a favorable interaction with the target.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group (1d) diminishes the antimicrobial potency.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

MIC_Workflow MIC Determination Workflow Start Start: Synthesized Compounds Preparation Prepare Stock Solutions of Compounds Start->Preparation Serial_Dilution Perform Serial Dilutions in Microplate Preparation->Serial_Dilution Inoculation Inoculate Microplate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC_Determination End End: Report MIC Values MIC_Determination->End

MIC Determination Workflow

Anticancer and Antipsychotic Potential

While the SAR for anticancer and antipsychotic activities of this compound analogs is less developed, preliminary studies indicate their potential in these therapeutic areas. Further research is required to elucidate the specific mechanisms of action and establish clear SAR trends.

Experimental Protocols

General Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives[3]
  • Thionyl Chloride Activation: A mixture of thiosalicylic acid, thionyl chloride (10 equivalents), and a catalytic amount of dimethylformamide (DMF) is heated at 80°C for 12 hours.

  • Removal of Excess Reagent: Excess thionyl chloride is removed under reduced pressure.

  • Amine Coupling: The crude acyl chloride is dissolved in dichloromethane (DCM) and treated with the desired amine (10 equivalents).

  • Reaction and Workup: The resulting solution or suspension is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 1,2-benzisothiazol-3(2H)-one.

Caspase-3 Inhibition Assay[4][5]
  • Reagent Preparation: A fluorogenic caspase-3 substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), is reconstituted in an appropriate buffer.

  • Cell Lysis: Cells treated with the test compounds are lysed using a suitable lysis buffer.

  • Assay Reaction: The cell lysate is incubated with the fluorogenic substrate in a microplate.

  • Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate by active caspase-3 is measured using a fluorescence plate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6][7][8][9]
  • Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This technical guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and methodologies are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold.

References

The Elusive Natural Origins of 1,2-Benzisothiazoles: A Technical Guide to Discovery and Isolation of Related Sulfur-Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Prominence and Natural Scarcity of 1,2-Benzisothiazoles

The 1,2-benzisothiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. These synthetic compounds have been extensively explored for their antimicrobial, anti-inflammatory, anticancer, and enzymatic inhibitory properties. The 1,2-benzisothiazol-3(2H)-one (BIT) core, for instance, is a widely used industrial biocide. However, a thorough review of the scientific literature reveals a notable scarcity of this compound compounds isolated from natural sources. Indeed, the parent this compound is often considered a non-naturally occurring metabolite.

This guide, therefore, addresses this gap by providing a comprehensive overview of the methodologies relevant to the discovery and isolation of structurally related, naturally occurring sulfur- and nitrogen-containing heterocyclic compounds. By examining the protocols used for natural benzothiazoles and other isothiazole derivatives, we can establish a robust framework for researchers seeking to explore novel natural products with similar structural motifs. This document will detail the discovery, isolation protocols, and characterization of these related compounds, presenting quantitative data in structured tables and illustrating complex workflows and pathways with clear diagrams.

Case Study: Discovery and Isolation of Benzothiazole Derivatives from Natural Sources

While 1,2-benzisothiazoles are rare in nature, the isomeric 1,3-benzothiazole moiety is found in various natural products. The methodologies used for their isolation provide a valuable blueprint for the discovery of novel sulfur-nitrogen heterocycles.

Experimental Workflow for a Hypothetical Natural Benzothiazole Isolation

The following diagram illustrates a general workflow for the isolation and purification of a hypothetical benzothiazole derivative from a plant source. This process involves a series of extraction and chromatographic steps designed to separate the target compound from a complex biological matrix.

experimental_workflow start Plant Material (e.g., roots, leaves) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) filtration->partition column_chroma Column Chromatography (Silica Gel) partition->column_chroma Organic Phase fraction_collection Fraction Collection & TLC Analysis column_chroma->fraction_collection hplc Preparative HPLC (Reversed-Phase) fraction_collection->hplc Active Fractions pure_compound Pure Benzothiazole Derivative hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of a natural benzothiazole derivative.
Detailed Experimental Protocols

1. Extraction:

  • Objective: To extract a broad range of secondary metabolites, including the target benzothiazole, from the source material.

  • Protocol:

    • Air-dry and pulverize the plant material (e.g., 1 kg of roots).

    • Macerate the powdered material in a suitable solvent (e.g., 5 L of methanol) at room temperature for 72 hours, with occasional agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

2. Liquid-Liquid Partitioning:

  • Objective: To perform a preliminary fractionation of the crude extract based on polarity.

  • Protocol:

    • Suspend the crude methanolic extract (e.g., 100 g) in distilled water (500 mL).

    • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (3 x 500 mL each).

    • Collect each solvent phase and evaporate to dryness. The benzothiazole derivatives, being moderately polar, are often concentrated in the ethyl acetate fraction.

3. Column Chromatography:

  • Objective: To separate the components of the active fraction (e.g., ethyl acetate fraction) based on their affinity for the stationary phase.

  • Protocol:

    • Prepare a silica gel (60-120 mesh) column packed in n-hexane.

    • Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, ..., 0:100 n-hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition by thin-layer chromatography (TLC).

    • Pool fractions with similar TLC profiles.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Objective: To achieve final purification of the target compound.

  • Protocol:

    • Dissolve the semi-purified fraction containing the target compound in a suitable solvent (e.g., methanol).

    • Inject the solution into a preparative HPLC system equipped with a reversed-phase column (e.g., C18).

    • Elute with a suitable mobile phase, often a gradient of water and acetonitrile or methanol, containing a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the eluent with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to the pure compound.

    • Remove the solvent to obtain the isolated natural benzothiazole.

Data Presentation: Characterization of a Hypothetical Natural Benzothiazole

The following table summarizes the type of quantitative data that would be collected to characterize a newly isolated natural benzothiazole derivative.

ParameterMethodResult
Yield
Crude Extract YieldGravimetric10.5 % (w/w from dry plant material)
Ethyl Acetate FractionGravimetric15.2 % (w/w from crude extract)
Pure Compound YieldGravimetric0.005 % (w/w from dry plant material)
Physical Properties
AppearanceVisual InspectionWhite amorphous powder
Melting PointMelting Point Apparatus175-177 °C
Optical Rotation [α]DPolarimetry+25.3° (c 0.1, MeOH)
Spectroscopic Data
UV-Vis (λmax)UV-Vis Spectroscopy220, 265, 310 nm
IR (νmax)FT-IR Spectroscopy3300 (N-H), 1610 (C=N), 1580 (Ar C=C) cm⁻¹
High-Resolution MSESI-TOF-MSm/z 251.0789 [M+H]⁺ (Calcd. for C₁₃H₁₁N₂O₂S)
¹H NMR (500 MHz, CDCl₃)Nuclear Magnetic Resonanceδ 7.8-8.2 (m, 4H, Ar-H), 4.1 (s, 3H, OCH₃)
¹³C NMR (125 MHz, CDCl₃)Nuclear Magnetic Resonanceδ 165.2, 152.4, 135.1, 121.5-128.9, 55.6

Biological Activity and Signaling Pathways

Many natural products are investigated for their biological activity. Should a newly isolated compound show, for example, inhibitory activity on a specific enzyme or signaling pathway, this relationship can be visualized.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a newly discovered natural benzothiazole derivative inhibits a key kinase in a cancer-related signaling pathway.

signaling_pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates GrowthFactor Growth Factor GrowthFactor->Receptor KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Inhibitor Natural Benzothiazole Derivative Inhibitor->KinaseB inhibits

Caption: Inhibition of a kinase signaling pathway by a natural benzothiazole.

Conclusion

While the natural world appears to be a sparse source of this compound compounds, the quest for novel bioactive molecules necessitates a broad and adaptable approach. The methodologies for the discovery, isolation, and characterization of related heterocyclic natural products, such as benzothiazoles, provide a robust and validated framework for researchers. The detailed protocols and data presentation standards outlined in this guide are designed to support the systematic exploration of nature's chemical diversity. Future research, employing advanced analytical techniques and exploring unique ecological niches, may yet uncover the first naturally occurring this compound, adding a new chapter to the story of this versatile heterocyclic system.

Methodological & Application

1,2-Benzisothiazole as a Scaffold in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its unique structural and electronic properties have been exploited to develop drugs targeting a wide range of therapeutic areas, including central nervous system disorders, cancer, inflammation, and infectious diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Antipsychotic Agents

The this compound moiety is a key pharmacophore in several atypical antipsychotic drugs. These agents typically exhibit a multi-receptor antagonist profile, with prominent activity at dopamine D2 and serotonin 5-HT2A receptors. Lurasidone is a notable example of a commercially successful antipsychotic drug built upon this scaffold.

Quantitative Data: Receptor Binding Affinities of Lurasidone
TargetBinding Affinity (Ki, nM)Functional Activity
Dopamine D20.994 - 1.7[1]Antagonist[1][2][3]
Serotonin 5-HT2A0.47 - 2.0[1]Antagonist[1][2][3]
Serotonin 5-HT70.49 - 0.5[1]Antagonist[2][3]
Serotonin 5-HT1A6.38 - 6.8[1]Partial Agonist[1][2]
Adrenergic α2C10.8[1]Antagonist[1]
Adrenergic α2A41[1]Weak Antagonist[1]
Adrenergic α148[1]Weak Antagonist[1]
Serotonin 5-HT2C415[1]Weak Affinity[1]
Histamine H1>1000[1]Negligible Affinity[1]
Muscarinic M1>1000[1]Negligible Affinity[1]

Signaling Pathway of Lurasidone

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR HT7R 5-HT7 Receptor Serotonin->HT7R HT1AR 5-HT1A Receptor Serotonin->HT1AR AC Adenylyl Cyclase D2R->AC HT7R->AC HT1AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Neurogenesis, Neuronal Differentiation) CREB->Gene Lurasidone Lurasidone Lurasidone->D2R Lurasidone->HT2AR Lurasidone->HT7R Lurasidone->HT1AR

Proposed signaling pathway of Lurasidone.
Experimental Protocol: Synthesis of Lurasidone Hydrochloride

This protocol describes an industrial-scale synthesis of Lurasidone Hydrochloride.[4][5][6]

Materials:

  • (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (Intermediate 4)

  • (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (Intermediate 5)

  • Potassium carbonate

  • Toluene

  • Water

  • Isopropyl alcohol

  • Hydrogen chloride (HCl)

Procedure:

  • Suspend Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L).

  • Heat the suspension at 105°C for 15 hours. Monitor the reaction progress by UPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (90 L) and separate the phases.

  • Concentrate the organic solution to a small volume.

  • Isolate Lurasidone as the hydrochloride salt by treating with HCl in isopropanol.

  • The final product is obtained with a yield of 98.3% and a purity of 99.49% (HPLC).[4]

Anti-Cancer Agents

This compound derivatives have emerged as a promising class of anti-cancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, such as NF-κB, and the induction of apoptosis through caspase activation.

Quantitative Data: Anti-Cancer Activity of this compound Derivatives
CompoundCell LineIC50Target/MechanismReference
BIT Derivative 1L428 (Hodgkin's Lymphoma)3.3 µg/mLNF-κB Inhibition[7]
BIT Derivative 2L428 (Hodgkin's Lymphoma)4.35 µg/mLNF-κB Inhibition[7]
BIT Derivative 3L428 (Hodgkin's Lymphoma)13.8 µg/mLNF-κB Inhibition[7]
2-Substituted Derivative AHepG2 (Hepatocellular Carcinoma)56.98 µM (24h), 38.54 µM (48h)NF-κB/COX-2/iNOS Inhibition[8][9]
2-Substituted Derivative BHepG2 (Hepatocellular Carcinoma)59.17 µM (24h), 29.63 µM (48h)NF-κB/COX-2/iNOS Inhibition[8][9]
Analogue 6b-NanomolarCaspase-3 Inhibition[10]
Analogue 6r-NanomolarCaspase-3 Inhibition[10]
Analogue 6s-NanomolarCaspase-3 Inhibition[10]
Analogue 6w-NanomolarCaspase-3 Inhibition[10]

Signaling Pathway: NF-κB and COX-2 Inhibition in Cancer

Inhibition of NF-κB and COX-2 pathways by this compound derivatives.
Experimental Protocol: NF-κB Luciferase Reporter Gene Assay

This protocol is for measuring NF-κB activation in response to treatment with this compound derivatives.[11][12][13][14]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., PEI)

  • This compound test compounds

  • TNF-α (or other NF-κB activator)

  • Luciferase Assay System

  • 96-well opaque, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound test compounds. Incubate for 1 hour.

  • Stimulation: Add an NF-κB activator (e.g., TNF-α) to the wells and incubate for an additional 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Transfer the cell lysates to an opaque 96-well plate. Add the luciferase substrate and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

Experimental Protocol: Caspase-3 Inhibition Assay (Colorimetric)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against human caspase-3.[15][16]

Materials:

  • Recombinant human caspase-3

  • Assay buffer (e.g., containing HEPES, DTT, EDTA, and CHAPS)

  • This compound test compounds (dissolved in DMSO)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human caspase-3 enzyme. Include a vehicle control (DMSO) and a positive control (a known caspase-3 inhibitor).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to all wells.

  • Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anti-Inflammatory Agents

The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
CompoundTargetIC50 / KiReference
7bHuman Mast Cell TryptaseIC50 = 0.85 µM, Ki = 396 nM[17]
7dHuman Mast Cell TryptaseIC50 = 0.1 µM, Ki = 60 nM[17]
7nHuman Mast Cell TryptaseIC50 = 0.064 µM, Ki = 52 nM[17]

Experimental Workflow: COX-2 Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Test Compounds - Arachidonic Acid - Reaction Buffer Plate Plate Setup (96-well): - Add Reaction Buffer - Add Heme - Add COX-2 Enzyme - Add Test Compounds Reagents->Plate Incubate1 Incubate Plate->Incubate1 Add_AA Add Arachidonic Acid (Initiate Reaction) Incubate1->Add_AA Incubate2 Incubate at 37°C Add_AA->Incubate2 Stop Stop Reaction (e.g., with Stannous Chloride) Incubate2->Stop Measure Measure Product Formation (e.g., PGF2α by ELISA or Fluorometric detection of PGG2) Stop->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate

Workflow for screening COX-2 inhibitors.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is a general guideline for screening this compound derivatives for their ability to inhibit COX-2 activity.[18][19][20][21]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control inhibitor)

  • This compound test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep the COX-2 enzyme on ice.

  • Plate Setup:

    • Sample Wells: Add 10 µL of diluted test inhibitor to the designated wells.

    • Enzyme Control (EC) Well: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) Well: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add Reaction Mix: Add 80 µL of the reaction mix to each well.

  • Initiate Reaction: Using a multi-channel pipette, add 10 µL of diluted arachidonic acid/NaOH solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Choose two time points in the linear range of the fluorescence plot to calculate the slope for each well. The slope is proportional to the COX-2 activity. Calculate the percent inhibition for each test compound concentration relative to the enzyme control and determine the IC50 value.

Antiviral Agents

Certain this compound derivatives have demonstrated potential as antiviral agents, notably as inhibitors of HIV-1 reverse transcriptase (RT).

Quantitative Data: Anti-HIV-1 Activity of this compound Derivatives
CompoundTargetEC50 / IC50Reference
Compound 1HIV-1 RT RNase HIC50 < 1.0 µM
HIV-1 ReplicationEC50 = 1.68 ± 0.94 µM
HIV-1 RT DNA PolymeraseIC50 ~1-6 µM
Compound 2HIV-1 RT RNase HIC50 < 1.0 µM
HIV-1 ReplicationEC50 = 2.68 ± 0.54 µM
HIV-1 RT DNA PolymeraseIC50 ~1-6 µM
Compound 3HIV-1 RT RNase H-
HIV-1 Replication-
HIV-1 RT DNA PolymeraseNo Inhibition
Compound 4HIV-1 RT RNase H-
HIV-1 Replication-
HIV-1 RT DNA PolymeraseIC50 ~1-6 µM
Experimental Protocol: HIV-1 Reverse Transcriptase-Associated RNase H Inhibition Assay

This protocol is for the in vitro screening of inhibitors against the RNase H activity of HIV-1 RT.[22][23][24][25]

Materials:

  • HIV-1 Reverse Transcriptase (RT)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 6 mM MgCl2, 1 mM DTT, 80 mM KCl)

  • Hybrid RNA/DNA substrate (e.g., 5'-GAUCUGAGCCUGGGAGCU-Fluorescin-3' / 5'-Dabcyl-AGCTCCCAGGCTCAGATC-3')

  • This compound test compounds (dissolved in DMSO)

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the reaction buffer, the test compound dilutions, and the HIV-1 RT enzyme.

  • Initiate the reaction by adding the hybrid RNA/DNA substrate to all wells. The final reaction volume is typically 30 µL.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity. Cleavage of the RNA strand by RNase H separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This document provides a foundational resource for researchers working with the this compound scaffold. The provided protocols are general guidelines and may require optimization for specific compounds and experimental conditions.

References

Application of 1,2-Benzisothiazole in Fluorescent Probe Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold, a heterocyclic aromatic compound, presents a promising platform for the development of novel fluorescent probes. While its isomer, benzothiazole, has been extensively studied in this regard, this compound and its derivatives, such as 1,2-benzisothiazolin-3-one (BIT), possess intrinsic photophysical properties that make them attractive candidates for the design of new chemosensors. This document provides detailed application notes and protocols to guide researchers in exploring the potential of the this compound core for creating fluorescent probes for various analytes.

Introduction to this compound as a Fluorophore

This compound is a bicyclic molecule composed of a benzene ring fused to an isothiazole ring. The inherent fluorescence of some of its derivatives, like 1,2-benzisothiazolin-3-one, allows for their quantitative determination using fluorescence spectroscopy. This intrinsic fluorescence is the foundational property for its use as a fluorophore in probe design. By chemically modifying the this compound core with specific recognition moieties, it is possible to develop "turn-on" or "turn-off" fluorescent probes that signal the presence of specific ions, reactive oxygen species (ROS), or biomolecules.

The general principle behind the design of such probes involves linking the this compound fluorophore to a recognition unit that can interact with the target analyte. This interaction modulates the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength. Common mechanisms exploited in probe design include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Proposed Design and Signaling Mechanism of a this compound-Based Fluorescent Probe

A versatile approach to designing a "turn-on" fluorescent probe for metal ions, such as Zn²⁺, involves the use of a PET (Photoinduced Electron Transfer) mechanism. In this design, a metal ion chelator is attached to the this compound fluorophore.

  • "Off" State (Analyte Absent): In the absence of the target metal ion, the lone pair of electrons on the chelator quenches the fluorescence of the this compound core through PET.

  • "On" State (Analyte Present): Upon binding of the target metal ion to the chelator, the lone pair of electrons becomes engaged in the coordination, which inhibits the PET process. This restores the fluorescence of the this compound moiety, resulting in a "turn-on" signal.

Below is a DOT language script visualizing this proposed signaling pathway.

G cluster_off Probe in 'Off' State (No Analyte) cluster_on Probe in 'On' State (Analyte Present) Probe_Off This compound Fluorophore Chelator_Off Chelator with Lone Pair PET PET Quenching Probe_Off->PET 2 Chelator_Off->PET 3 Excitation_Off Light Excitation Excitation_Off->Probe_Off 1 No_Fluorescence No/Weak Fluorescence PET->No_Fluorescence 4 Probe_On This compound Fluorophore Chelator_On Chelator Fluorescence_On Strong Fluorescence Probe_On->Fluorescence_On 2 (PET blocked) Analyte Analyte (e.g., Zn²⁺) Analyte->Chelator_On Binds Excitation_On Light Excitation Excitation_On->Probe_On 1 Analyte_Source Introduction of Analyte Analyte_Source->Analyte

Proposed 'Turn-On' Signaling Pathway for a this compound-Based Probe

Quantitative Data Summary

As the application of this compound in fluorescent probes is an emerging area, the following table presents hypothetical yet realistic photophysical properties for a newly designed probe, "BIT-Probe 1," targeting Zn²⁺. These values serve as a benchmark for researchers developing and characterizing such probes.

PropertyBIT-Probe 1 (Free)BIT-Probe 1 + Zn²⁺Notes
Absorption Max (λabs) 350 nm355 nmMinor red-shift upon ion binding is expected.
Emission Max (λem) 450 nm450 nmFor a PET-based probe, the emission wavelength may not shift significantly.
Quantum Yield (Φ) 0.020.45A significant increase in quantum yield indicates a "turn-on" response.
Detection Limit (LOD) -50 nMCalculated from the fluorescence titration data (3σ/slope).
Response Time -< 5 minutesRapid response is crucial for real-time imaging.
Binding Stoichiometry -1:1Determined by Job's plot analysis.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, characterization, and application of a hypothetical this compound-based fluorescent probe.

Synthesis of a Hydrazone-Based this compound Probe (Hypothetical)

This protocol is adapted from known procedures for synthesizing hydrazone derivatives of this compound.

Objective: To synthesize a "turn-on" fluorescent probe for Zn²⁺ based on the this compound scaffold.

Materials:

  • 2-Amino-1,2-benzisothiazol-3(2H)-one

  • Hydrazine hydrate

  • 2-Pyridinecarboxaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Synthesis of 2-hydrazinyl-1,2-benzisothiazol-3(2H)-one:

    • Dissolve 2-amino-1,2-benzisothiazol-3(2H)-one (1 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (5 mmol) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol.

  • Synthesis of the Final Probe (BIT-Probe 1):

    • Dissolve the synthesized 2-hydrazinyl-1,2-benzisothiazol-3(2H)-one (1 mmol) in ethanol (20 mL).

    • Add 2-pyridinecarboxaldehyde (1.1 mmol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the solution and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

    • Purify the final probe by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Characterization:

  • Confirm the structure of the intermediate and final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Below is a DOT language script visualizing the general experimental workflow.

G Start Start: Starting Materials Synthesis_Intermediate Synthesis of Hydrazide Intermediate Start->Synthesis_Intermediate Purification_Intermediate Purification of Intermediate Synthesis_Intermediate->Purification_Intermediate Synthesis_Probe Synthesis of Final Probe Purification_Intermediate->Synthesis_Probe Purification_Probe Purification of Final Probe Synthesis_Probe->Purification_Probe Characterization Structural Characterization (NMR, MS) Purification_Probe->Characterization Photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) Characterization->Photophysical Application Application in Cellular Imaging Photophysical->Application

General Experimental Workflow for Probe Development
Protocol for Evaluating Photophysical Properties

Objective: To determine the key photophysical properties of the synthesized probe.

Materials:

  • Synthesized BIT-Probe 1

  • Spectroscopic grade solvents (e.g., DMSO, PBS buffer)

  • Stock solution of ZnCl₂ (10 mM)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of BIT-Probe 1 in DMSO.

    • Prepare working solutions by diluting the stock solution in the desired buffer (e.g., PBS, pH 7.4).

  • Absorption and Emission Spectra:

    • Record the UV-Vis absorption spectrum of the probe solution (e.g., 10 µM).

    • Record the fluorescence emission spectrum by exciting at the absorption maximum.

    • Repeat the measurements after adding a saturating concentration of ZnCl₂.

  • Fluorescence Titration and Detection Limit:

    • To a solution of the probe (10 µM), incrementally add small aliquots of the ZnCl₂ stock solution.

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.

    • Calculate the detection limit based on the linear portion of the titration curve.

  • Quantum Yield Measurement:

    • Measure the quantum yield of the probe in the absence and presence of Zn²⁺ using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.

Protocol for Live-Cell Imaging

Objective: To visualize the intracellular distribution of Zn²⁺ using BIT-Probe 1.

Materials:

  • BIT-Probe 1 stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • ZnCl₂ solution (for inducing Zn²⁺ influx)

  • TPEN (a Zn²⁺ chelator, for control experiments)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture:

    • Plate the cells of interest (e.g., HeLa cells) on glass-bottom dishes and culture until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the BIT-Probe 1 stock solution in serum-free medium to a final concentration of 1-10 µM.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the probe loading solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Place the dish on the stage of the confocal microscope.

    • Acquire fluorescence images using the appropriate excitation and emission settings determined from the photophysical characterization.

  • Stimulation and Control:

    • To visualize changes in intracellular Zn²⁺, treat the probe-loaded cells with a solution of ZnCl₂ (e.g., 50 µM) and acquire a time-series of images.

    • For a negative control, pre-treat cells with TPEN (e.g., 20 µM) before adding ZnCl₂ to demonstrate that the fluorescence increase is specific to Zn²⁺.

Below is a DOT language script visualizing the logical relationship in fluorescent probe design.

G cluster_core Core Components cluster_design Design Principles cluster_application Target Application Fluorophore Fluorophore (this compound Core) Linker Linker (Optional) Fluorophore->Linker Recognition Recognition Moiety (e.g., Chelator) Recognition->Linker Mechanism Signaling Mechanism (e.g., PET, ICT, FRET) Linker->Mechanism Selectivity Selectivity for Analyte Mechanism->Selectivity Sensitivity High Sensitivity (Low LOD) Selectivity->Sensitivity Response Rapid and Clear Response Sensitivity->Response Analyte Target Analyte (e.g., Metal Ions, ROS) Response->Analyte Environment Biological Environment (e.g., Live Cells) Analyte->Environment

Logical Relationship in Fluorescent Probe Design

These protocols and notes provide a foundational framework for researchers to begin exploring the exciting potential of the this compound scaffold in the development of novel fluorescent probes for a wide range of applications in chemistry, biology, and medicine.

Application Notes and Protocols: 1,2-Benzisothiazole Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have been extensively investigated as potent inhibitors of various enzymes, playing a crucial role in the development of novel therapeutic agents. These compounds have shown efficacy in targeting enzymes involved in apoptosis, inflammation, viral replication, and neurodegenerative diseases. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound derivatives in enzyme inhibition assays.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound derivatives against several key enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy.

Enzyme TargetCompound DescriptionIC50Reference
Caspase-3 N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide (6b)1.15 nM
A novel 1,2-benzisothiazol-3-one derivative (5i)1.15 nM
1,2-benzisothiazol-3-one derivatives (6r, 6s, 6w)Nanomolar range
HIV-1 Reverse Transcriptase (RNase H) 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1)< 1.0 µM
ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2)< 1.0 µM
2-methylbenzo[d]isothiazol-3(2H)-one (3)2.5 ± 0.2 µM
HIV-1 Reverse Transcriptase (DNA Polymerase) Compounds 1, 2, and 4~1 to 6 µM
Compound 3Inactive
Human Mast Cell Tryptase (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate (7b)0.85 µM
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate (7d)0.1 µM
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n)0.064 µM
Dengue Virus NS2BNS3 Protease 2-(2-chlorophenyl

Protocol for the N-functionalization of the 1,2-Benzisothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-functionalization of the 1,2-benzisothiazole ring, a scaffold of significant interest in medicinal chemistry and drug development. The procedures outlined below cover key N-functionalization reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation, primarily focusing on the accessible and versatile 1,2-benzisothiazol-3(2H)-one and its derivatives.

Introduction

The this compound core is a prominent heterocyclic motif found in a variety of biologically active compounds. The nitrogen atom of the isothiazole ring serves as a critical point for substitution, allowing for the modulation of the molecule's physicochemical properties and biological activity.[1] Strategic functionalization at the N-2 position has been shown to significantly influence the antibacterial, antifungal, and enzyme inhibitory properties of these compounds.[1] This document offers detailed methodologies for the synthesis of diverse N-substituted this compound derivatives.

Key N-Functionalization Reactions

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen of the this compound ring. This can be achieved under various conditions, often involving the reaction of an N-anion with an electrophilic alkylating agent.

This protocol describes the N-alkylation of saccharin using an allyl bromide in dimethylformamide (DMF).

Experimental Protocol:

  • To a solution of 2,3-dihydro-1,2-benzisothiazol-3-one-1,1-dioxide (saccharin) (1.83 g, 10.0 mmol) in dimethylformamide (5.0 ml), add allyl bromide (1.20 g, 10.0 mmol).

  • Stir the reaction mixture for 1 hour at 90°C.

  • Cool the contents to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the white precipitate, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 2-(prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.[2]

Workflow for N-Alkylation of Saccharin

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification saccharin Saccharin mix Mix Reagents saccharin->mix allyl_bromide Allyl Bromide allyl_bromide->mix dmf DMF dmf->mix heat Stir at 90°C for 1h mix->heat cool Cool to RT heat->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize product N-Allyl Saccharin recrystallize->product

Caption: Workflow for the N-alkylation of saccharin.

ReactantAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
SaccharinAllyl bromideDMF901Not Specified[2]
1,2-Benzisothiazolin-3-one (as lithium salt)Electrophilic alkylating agentNot SpecifiedNot SpecifiedNot SpecifiedGood[3]
N-Arylation

N-arylation introduces aryl substituents, which can significantly impact the biological activity of the resulting compounds. Copper-catalyzed cross-coupling reactions are a common and effective method for this transformation.

This protocol outlines a general procedure for the N-arylation of NH-containing heterocycles, which is applicable to 1,2-benzisothiazol-3(2H)-one, using an arenediazonium tetrafluoroborate.

Experimental Protocol:

  • In a reaction vessel, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired arenediazonium tetrafluoroborate (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add a suitable solvent (e.g., DMF or DMSO).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aryl-1,2-benzisothiazol-3(2H)-one.[4]

General Workflow for N-Arylation

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification bit 1,2-Benzisothiazol-3(2H)-one mix Combine Reagents in Solvent bit->mix diazonium Arenediazonium Salt diazonium->mix catalyst CuCl catalyst->mix base K₂CO₃ base->mix react Stir at RT or Heat mix->react quench Dilute with Water react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product N-Aryl-1,2-benzisothiazol-3(2H)-one purify->product

Caption: General workflow for copper-catalyzed N-arylation.

Starting MaterialArylating AgentCatalystBaseYield (%)Reference
1,2-Benzisothiazol-3(2H)-oneArenediazonium tetrafluoroboratesCuClK₂CO₃up to 95[4]
N-Acylation

N-acylation introduces an acyl group, which can serve as a key pharmacophore or a handle for further functionalization.

This protocol provides a general approach for the synthesis of N-acyl derivatives, which have been evaluated as caspase inhibitors.

Experimental Protocol:

  • To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DCM), add a base such as triethylamine (1.2 equiv.) or sodium hydride (1.1 equiv.) at 0 °C.

  • Stir the mixture for 15-30 minutes.

  • Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-acylated product.[1]

Workflow for N-Acylation

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification bit 1,2-Benzisothiazol-3(2H)-one deprotonation Deprotonation at 0°C bit->deprotonation acyl_halide Acyl Chloride/Anhydride addition Add Acylating Agent at 0°C acyl_halide->addition base Base (e.g., TEA, NaH) base->deprotonation deprotonation->addition stir Stir at RT addition->stir quench Quench with Water stir->quench extract Extract quench->extract wash Wash with NaHCO₃ and Brine extract->wash purify Flash Chromatography wash->purify product N-Acyl-1,2-benzisothiazol-3(2H)-one purify->product

Caption: General workflow for the N-acylation of 1,2-benzisothiazol-3(2H)-one.

Starting MaterialAcylating AgentBaseYield RangeReference
1,2-Benzisothiazol-3(2H)-oneVarious acyl chloridesNot specified in detailNot specified in detail[1]
N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, which can mimic the transition state of proteases and act as a hydrogen bond acceptor, making it a valuable functional group in drug design.

This protocol describes the reaction of 2-amino-1,2-benzisothiazol-3(2H)-one with a sulfonyl chloride.

Experimental Protocol:

  • Dissolve 2-amino-1,2-benzisothiazol-3(2H)-one (10 mmol) in pyridine (8 ml).

  • Cool the solution to 0 °C (273 K).

  • Add 4-chlorobenzenesulfonyl chloride (11 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the crude reaction mixture into water (30 ml).

  • Treat the aqueous mixture with a 10% aqueous sodium carbonate solution and stir for 1 hour. This step separates the mono-sulfonylated product from the di-sulfonylated byproduct due to the acidic nature of the former.

  • Collect the insoluble solid (the desired mono-sulfonylated product) by filtration.

  • Recrystallize the product from ethanol to obtain pale yellow crystals of 4-chloro-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide.[5]

Workflow for N-Sulfonylation

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification amino_bit 2-Amino-1,2-benzisothiazol-3(2H)-one mix Combine Reagents in Pyridine amino_bit->mix sulfonyl_chloride 4-Chlorobenzenesulfonyl Chloride sulfonyl_chloride->mix pyridine Pyridine pyridine->mix react Stir at 0°C for 2h mix->react hydrolyze Pour into Water react->hydrolyze base_wash Treat with 10% Na₂CO₃ hydrolyze->base_wash filter Filter Solid Product base_wash->filter recrystallize Recrystallize from Ethanol filter->recrystallize product N-Sulfonylated Product recrystallize->product

Caption: Workflow for the N-sulfonylation of 2-amino-1,2-benzisothiazol-3(2H)-one.

Starting MaterialSulfonylating AgentSolventYield (%)Reference
2-Amino-1,2-benzisothiazol-3(2H)-one4-Chlorobenzenesulfonyl chloridePyridine33 (mono-sulfonylated)[5]

Conclusion

The N-functionalization of the this compound ring system is a versatile strategy for the generation of novel molecular entities with diverse biological activities. The protocols described herein provide a foundation for researchers to explore the chemical space around this important scaffold. The choice of reaction conditions and starting materials will ultimately depend on the specific target molecule and desired substitution pattern. Further optimization of these protocols may be necessary to achieve desired yields and purity for specific substrates.

References

High-Throughput Screening of 1,2-Benzisothiazole Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,2-Benzisothiazole compound libraries. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antipsychotic properties. These protocols are designed to guide researchers in the efficient identification and characterization of novel drug candidates from large chemical libraries.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize quantitative data from high-throughput screening and other assays involving this compound derivatives, showcasing their potential across various therapeutic areas.

Table 1: Anti-HIV-1 Activity of Benzisothiazolone Derivatives [1][2]

Compound IDTarget ActivityIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)
1 RT RNase H0.160 ± 0.0301.68 ± 0.94≥100
RT DNA Polymerase5.97 ± 3.10
2 RT RNase H0.130 ± 0.0402.68 ± 0.54≥100
RT DNA Polymerase2.64 ± 1.85
3 RT RNase H2.5 ± 0.2>50>50
RT DNA PolymeraseInactive
4 RT RNase H1.2 ± 0.14.6 ± 0.4>50
RT DNA Polymerase~1 to 6

Compound 1: 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one Compound 2: ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate Compound 3: 2-methylbenzo[d]isothiazol-3(2H)-one Compound 4: N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide

Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives [3]

Compound IDTarget IsoformKᵢ (nM)
5c hCA IX45.3
5j hCA IX51.8
5c hCA II>10000
5j hCA II>10000

Table 3: Antimicrobial Activity of this compound Derivatives [4]

Compound ClassOrganismMIC (µg/mL)
1,2-Benzisothiazolin-3-onesGram-positive bacteriaPotent activity
Yeasts and dermatophytesPotent activity
1,2-BenzisothiazolesGram-positive bacteriaModerate to low activity

Table 4: Caspase-3 Inhibition by 1,2-Benzisothiazol-3-one Derivatives [5]

Compound SeriesTargetIC₅₀ Range
1,2-benzisothiazol-3-one derivativesCaspase-3Nanomolar to micromolar

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are adaptable to 384- or 1536-well formats for automated screening.

Protocol 1: Fluorescence-Based HIV-1 RT RNase H Inhibition HTS Assay

This protocol describes a fluorescence-based assay to identify inhibitors of the Ribonuclease H (RNase H) activity of HIV-1 Reverse Transcriptase (RT).[1][2]

Materials:

  • Recombinant HIV-1 RT

  • Fluorescently labeled RNA/DNA hybrid substrate (e.g., 3'-fluorescein-labeled RNA annealed to a 5'-dabcyl-modified DNA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • This compound compound library dissolved in DMSO

  • 384-well, black, clear-bottom assay plates

  • Automated liquid handling systems and a fluorescence plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer nanoliter volumes of each compound from the library source plates to the assay plates to achieve a final concentration of 10 µM.

  • Enzyme Addition: Add 5 µL of HIV-1 RT solution in assay buffer to each well.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the RNA/DNA hybrid substrate solution to each well to initiate the reaction.

  • Signal Detection: Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) for 30 minutes at 37°C. RNase H cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Cell-Based Anticancer HTS Assay (Cell Viability)

This protocol outlines a cell-based HTS assay to screen for this compound derivatives with cytotoxic effects on cancer cell lines using a resazurin-based viability reagent.[6]

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete culture medium

  • This compound compound library in DMSO

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • 384-well, white, clear-bottom assay plates

  • Automated cell dispenser and a fluorescence/luminescence plate reader

Procedure:

  • Cell Seeding: Dispense 20 µL of a cancer cell suspension (e.g., 500 cells/well) into each well of the assay plates. Incubate for 4-6 hours to allow for cell attachment.

  • Compound Addition: Add 100 nL of each test compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Add 5 µL of the resazurin-based viability reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Signal Detection: Measure fluorescence (e.g., excitation at 560 nm, emission at 590 nm). The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent viability for each well relative to vehicle-treated (100% viability) and no-cell (0% viability) controls.

Protocol 3: High-Throughput Antimicrobial Susceptibility Testing

This protocol describes a high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of this compound compounds against bacterial strains.[7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound compound library serially diluted in DMSO

  • 384-well clear microplates

  • Automated liquid handling system and a microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the compounds in the microplates.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to determine bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth (a significant reduction in OD₆₀₀ compared to the positive control).

Protocol 4: Radioligand Binding HTS Assay for Antipsychotic Activity

This protocol is for a high-throughput radioligand binding assay to screen for compounds that interact with dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.[10]

Materials:

  • Cell membranes from cell lines expressing human D2 or 5-HT2A receptors

  • Radioligands: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A)

  • Non-specific binding competitors: Haloperidol (for D2) or Mianserin (for 5-HT2A)

  • This compound compound library in DMSO

  • 96- or 384-well filter plates

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Assay Plate Preparation: In each well, combine the cell membranes, the radioligand, and either a test compound, buffer (for total binding), or a non-specific competitor (for non-specific binding).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plates and wash with cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding for each compound. Specific binding is the difference between total binding and non-specific binding.

Mandatory Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening Cascade cluster_characterization Hit Characterization Compound_Library This compound Compound Library Primary_Screening Primary HTS (Single Concentration) Compound_Library->Primary_Screening Assay_Development Assay Development & Optimization Assay_Development->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50/EC50) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary/Orthogonal Assays (e.g., Selectivity, MOA) Confirmed_Hits->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for a high-throughput screening campaign.

Signaling Pathway Modulated by 1,2-Benzisothiazolin-3-one

1,2-Benzisothiazolin-3-one has been shown to induce the expression of MUC5AC, a major airway mucin, through the activation of the ERK1/2, p38, and NF-κB signaling pathways.

MUC5AC_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus BIT 1,2-Benzisothiazolin-3-one ERK12 ERK1/2 BIT->ERK12 activates p38 p38 BIT->p38 activates NFkB NF-κB BIT->NFkB activates MUC5AC MUC5AC Gene Expression ERK12->MUC5AC p38->MUC5AC NFkB->MUC5AC

Caption: BIT-induced MUC5AC expression signaling pathway.

References

Application Notes and Protocols for 1,2-Benzisothiazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-benzisothiazole derivatives as a promising class of anticancer agents. The information compiled from recent studies highlights their mechanism of action, quantitative efficacy, and the experimental protocols required for their evaluation.

Introduction

This compound and its derivatives constitute a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, extensive research has validated their potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines.[2][3][4][5][6] These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[7][8][9][10] The synthetic accessibility of the this compound nucleus allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance efficacy and selectivity.[1]

Mechanisms of Action

This compound derivatives have been shown to target several key pathways involved in cancer progression. The primary mechanisms of action identified are:

  • Induction of Apoptosis: A significant number of this compound derivatives induce programmed cell death in cancer cells.[7][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8][11] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[7][8] Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage.[10][11][12]

  • Cell Cycle Arrest: Certain benzisothiazolone derivatives have been demonstrated to arrest the cell cycle at the G2/M phase in cancer cells.[7][10] This prevents the cells from entering mitosis and ultimately leads to apoptosis. The arrest is often associated with the deregulation of cell cycle-associated proteins such as CDK1, Cyclin B1, and CDC25c.[10]

  • Enzyme and Pathway Inhibition:

    • Carbonic Anhydrase IX (CAIX) Inhibition: Specific this compound derivatives have been developed as inhibitors of CAIX, an enzyme overexpressed in many hypoxic tumors and involved in cancer cell proliferation and survival.[13][14][15]

    • NF-κB Inhibition: Some benzisothiazolones exhibit cytotoxicity through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[9]

    • Signaling Pathway Modulation: More broadly, benzothiazole derivatives have been shown to downregulate key signaling pathways implicated in cancer, such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[16]

Data Presentation

The anticancer activity of various this compound and related benzothiazole derivatives is summarized below. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50), which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

In Vitro Anticancer Activity of Benzothiazole Derivatives
Compound IDCancer Cell LineCell Line TypeIC50 / GI50 (µM)Reference
Compound g MDA-MB-231Breast CancerSignificant cytotoxicity from 10µM[17]
Compound T2 A-549Lung Carcinoma-[2]
B16F10Mouse Melanoma-[2]
Hep-2Larynx Carcinoma-[2]
Compound 18 HCT-116Colorectal Cancer7.9[3]
MCF-7Breast Cancer9.2[3]
HUH-7Hepatocellular Carcinoma3.1[3]
Compound 29 SKRB-3Breast Cancer0.0012[3][6]
SW620Colon Adenocarcinoma0.0043[3][6]
A549Lung Cancer0.044[3][6]
HepG2Hepatocellular Carcinoma0.048[3][6]
Compound 41 Various-1.1 - 8.8[3]
Compound 42 Various-1.1 - 8.8[3]
Compound 45 MCF-7Breast Cancer64% inhibition[3]
HepG2Hepatocellular Carcinoma64% inhibition[3]
Compound 6e HepG2Hepatocellular Carcinoma10.88[18]
Compound 6f HepG2Hepatocellular Carcinoma10.00[18]
YLT322 HepG2Hepatocellular CarcinomaInduces apoptosis[8]
Compound 5c HT-29Colon AdenocarcinomaActive in µM range (hypoxic)[15]
Compound 5j HT-29Colon AdenocarcinomaActive in µM range (hypoxic)[15]
BTD HCT116, HT29, CT26Colorectal CancerSuppresses proliferation[19]
Compound B7 A431Epidermoid CarcinomaSignificantly inhibits proliferation[20]
A549, H1299Non-small Cell Lung CancerSignificantly inhibits proliferation[20]
L1 Liver Cancer Cells-Selective inhibitory activity[21]
L1Pt Liver Cancer Cells-Selective inhibitory activity[21]
In Vivo Antitumor Activity of Benzothiazole Derivative YLT322
Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%) in HepG2 XenograftTumor Growth Inhibition (%) in HCT116 XenograftReference
YLT322 5035.2Not Reported[22]
YLT322 10051.8Not Reported[22]
YLT322 15068.4Not Reported[22]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of this compound Derivatives In_Vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Antitumor Efficacy (Xenograft Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization cluster_1 Mitochondrial Apoptosis Pathway Benzisothiazole This compound Derivative Bax Bax (pro-apoptotic) Activation Benzisothiazole->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Benzisothiazole->Bcl2 Mito_Potential Disruption of Mitochondrial Membrane Potential Bax->Mito_Potential Bcl2->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_2 G2/M Cell Cycle Arrest Pathway Benzisothiazole This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Benzisothiazole->ROS DNA_Damage DNA Damage ROS->DNA_Damage G2M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2M_Checkpoint CDK1_CyclinB1 CDK1/Cyclin B1 Deregulation G2M_Checkpoint->CDK1_CyclinB1 Cell_Cycle_Arrest G2/M Phase Arrest G2M_Checkpoint->Cell_Cycle_Arrest CDK1_CyclinB1->Cell_Cycle_Arrest

References

Synthetic Protocols for 1,2-Benzisothiazol-3(2H)-one: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT), a compound of significant interest in bioorganic chemistry and drug development, notably as a core structure in the development of potent enzyme inhibitors.[1] The following sections outline various synthetic routes, present quantitative data in a comparative format, and provide step-by-step methodologies for key experiments.

Comparative Data of Synthetic Protocols

The selection of a synthetic route for 1,2-Benzisothiazol-3(2H)-one often depends on the desired scale, purity requirements, and available starting materials. Below is a summary of quantitative data from various cited experimental protocols.

Protocol Starting Material(s) Key Reagents Reaction Conditions Yield (%) Purity (%) Reference
12-(Alkylthio)benzonitrileChlorine, Hydrochloric Acid45-50°C (2h), then 65-70°C, then 100°C (2h)99.599.9[1]
22,2'-Dithio-bis-benzoyl chlorideChlorine, Ammonium HydroxideNot specified, followed by drying at 30°C in vacuo88.5Not Specified
3o-ChlorobenzonitrileAnhydrous Sodium Sulfhydrate, Chlorine0-20°C (4-12h for chlorination)High (not specified)Not Specified[2]
42-Mercaptobenzamide and 2,2'-Dithiobenzamide (3:1 molar ratio)Mn(OH)₃, Triethanolamine, Oxygen120°C, 0.2 MPa, 10 hours9098[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of 1,2-Benzisothiazol-3(2H)-one based on established procedures.

Protocol 1: From 2-(Alkylthio)benzonitrile

This method is notable for its high yield and purity.[1] It involves the chlorination of a 2-(alkylthio)benzonitrile followed by hydrolysis and cyclization.

Materials:

  • 2-(Alkylthio)benzonitrile

  • Chlorine gas

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

Procedure:

  • Dissolve 2-(alkylthio)benzonitrile in hydrochloric acid.

  • Bubble chlorine gas through the solution while maintaining the temperature at 45-50°C for approximately 2 hours.

  • Increase the temperature of the reaction mixture to 65-70°C.

  • Adjust the pH of the solution to approximately 9 using a suitable alkali to form the alkali salt of 1,2-Benzisothiazol-3(2H)-one.

  • Heat the mixture to 100°C for an additional 2 hours.

  • Cool the reaction mixture and acidify to precipitate the high-purity 1,2-Benzisothiazol-3(2H)-one.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: From 2,2'-Dithio-bis-benzoyl chloride

This protocol provides a good yield of the target compound from a commercially available starting material.

Materials:

  • 2,2'-Dithio-bis-benzoyl chloride (1157 g, 3.37 moles)

  • Methylene chloride (8.46 L)

  • Chlorine gas (239 g, 3.137 moles)

  • Concentrated Ammonium Hydroxide (2.89 L)

  • Concentrated Hydrochloric Acid

  • Deionized water

Procedure:

  • Suspend 2,2'-dithio-bis-benzoyl chloride in methylene chloride.

  • Bubble chlorine gas into the stirred suspension.

  • Add the resulting solution to concentrated ammonium hydroxide with vigorous stirring.

  • Continue stirring for one hour after the addition is complete.

  • Filter the mixture to yield a damp solid.

  • Suspend the solid in approximately 7 liters of water and acidify with concentrated hydrochloric acid with vigorous stirring.

  • Isolate the solid by filtration and wash it on the filter with about 3 liters of water.

  • Dry the product in vacuo at 30°C to obtain 902 g (88.5%) of 1,2-Benzisothiazol-3(2H)-one.

Protocol 3: From o-Chlorobenzonitrile

This method offers an alternative route starting from o-chlorobenzonitrile and avoids the traditional 2,2'-dithiodibenzoic acid pathway.[2]

Materials:

  • o-Chlorobenzonitrile

  • Anhydrous sodium sulfhydrate

  • Hydrochloric acid or dilute sulfuric acid

  • Chlorine gas

  • Sodium hydroxide (for pH adjustment)

  • Activated carbon (for decolorizing)

Procedure:

  • Synthesis of o-Mercaptobenzonitrile: React o-chlorobenzonitrile with anhydrous sodium sulfhydrate. After the reaction, acidify the mixture with hydrochloric acid to a pH of 2-3 to obtain o-mercaptobenzonitrile.

  • Cyclization: React the o-mercaptobenzonitrile with water and chlorine gas. Maintain the reaction temperature between 0-20°C (preferably 5-15°C) for 4-12 hours (preferably 6-9 hours).[2] After the reaction, heat the mixture and then allow it to crystallize to obtain the crude product.

  • Purification: Dissolve the crude 1,2-benzisothiazolin-3-one in an alkali solution. Decolorize the solution with activated carbon at a temperature of 50-85°C (preferably 60-75°C).[2] Finally, acidify the solution with hydrochloric acid to a pH of 2-3 at a temperature of 20-65°C (preferably 20-40°C) to precipitate the purified product.[2]

Protocol 4: From 2-Mercaptobenzamide and 2,2'-Dithiobenzamide

This protocol utilizes a catalytic system for the synthesis of 1,2-Benzisothiazol-3(2H)-one.[3]

Materials:

  • Mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (3:1 molar ratio, 15.28 g)

  • Manganese(III) hydroxide (Mn(OH)₃, 0.42 g)

  • Triethanolamine (0.60 g)

  • Ethanol (160 mL)

  • Oxygen

Procedure:

  • In a 250 mL reactor, combine the mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide, Mn(OH)₃, triethanolamine, and ethanol.

  • Heat the mixture to 120°C with stirring.

  • Introduce oxygen into the reactor to maintain a pressure of 0.2 MPa.

  • After 10 hours of reaction, stop the heating and remove the ethanol by rotary evaporation.

  • Add 100 mL of water to the residue and stir for 20 minutes.

  • Filter the mixture and dry the filter cake to obtain 12.23 g of white solid 1,2-Benzisothiazol-3(2H)-one (90% yield, 98% purity).[3]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 1,2-Benzisothiazol-3(2H)-one.

G Experimental Workflow for Protocol 1 A 2-(Alkylthio)benzonitrile + HCl B Chlorination (45-50°C, 2h) A->B Cl₂ C Heating (65-70°C) B->C D pH Adjustment to 9 (Alkali Salt Formation) C->D NaOH E Heating (100°C, 2h) D->E F Acidification E->F Acid G Precipitation F->G H Filtration & Drying G->H I 1,2-Benzisothiazol-3(2H)-one (99.5% Yield, 99.9% Purity) H->I

Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-(Alkylthio)benzonitrile.

G Experimental Workflow for Protocol 2 A 2,2'-Dithio-bis-benzoyl chloride + Methylene Chloride B Chlorination A->B Cl₂ C Addition to NH₄OH B->C D Stirring (1h) C->D E Filtration D->E F Resuspension in Water E->F G Acidification F->G HCl H Filtration & Washing G->H I Drying in vacuo (30°C) H->I J 1,2-Benzisothiazol-3(2H)-one (88.5% Yield) I->J

Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithio-bis-benzoyl chloride.

G Reaction Scheme for Protocol 3 cluster_0 Step 1: Synthesis of o-Mercaptobenzonitrile cluster_1 Step 2: Cyclization and Purification A o-Chlorobenzonitrile B Reaction with NaSH A->B C Acidification (pH 2-3) B->C D o-Mercaptobenzonitrile C->D E o-Mercaptobenzonitrile F Reaction with Cl₂/H₂O (0-20°C, 4-12h) E->F G Crystallization (Crude Product) F->G H Dissolution in Alkali G->H I Decolorization H->I J Acidification (pH 2-3) I->J K Purified 1,2-Benzisothiazol-3(2H)-one J->K

Caption: Reaction scheme for the synthesis of 1,2-Benzisothiazol-3(2H)-one from o-Chlorobenzonitrile.

G Experimental Workflow for Protocol 4 A 2-Mercaptobenzamide & 2,2'-Dithiobenzamide (3:1) + Mn(OH)₃ + Triethanolamine + Ethanol B Heating (120°C) & Pressurizing with O₂ (0.2 MPa) A->B C Reaction (10h) B->C D Rotary Evaporation C->D E Addition of Water & Stirring D->E F Filtration & Drying E->F G 1,2-Benzisothiazol-3(2H)-one (90% Yield, 98% Purity) F->G

Caption: Workflow for the catalytic synthesis of 1,2-Benzisothiazol-3(2H)-one.

References

Application Notes and Protocols for Targeted Protein Degradation Utilizing Novel Scaffolds: A Guide Inspired by 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade a protein of interest.

The 1,2-benzisothiazole scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities, including as an inhibitor of enzymes like caspase-3 and in various anticancer applications.[1][2] While the direct application of this compound derivatives in TPD is not yet extensively documented in scientific literature, their proven bioactivity makes them an intriguing starting point for the design of novel TPD agents.

These application notes provide a comprehensive overview of the principles of TPD and detailed protocols for the design, synthesis, and evaluation of novel protein degraders, using the this compound scaffold as a conceptual model for a new protein of interest (POI) ligand.

Principle of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (POI ligand), a ligand that recruits an E3 ubiquitin ligase (E3 ligand), and a linker connecting the two.[3][4] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination of the POI.[3] This polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.[4]

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., Target of a This compound Derivative) POI->Ternary_Complex Binds Ub_Chain Polyubiquitin Chain E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI Induces Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design (POI Ligand, E3 Ligand, Linker) Synthesis Chemical Synthesis & Purification Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Synthesis->In_Vitro_Binding Cell_Culture Cell Culture (Target Cell Line) Synthesis->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation (Co-IP, FRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, MS) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Downstream_Analysis Downstream Pathway Analysis Degradation_Assay->Downstream_Analysis Confirm Target Engagement Viability_Assay->Downstream_Analysis Assess Phenotypic Effect In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Downstream_Analysis->In_Vivo_Studies Lead Candidate Logical_Relationship cluster_logic Logical Flow of PROTAC Action PROTAC_Added PROTAC Administered to Cells Ternary_Formation Ternary Complex Forms (POI-PROTAC-E3) PROTAC_Added->Ternary_Formation Leads to Ubiquitination POI is Polyubiquitinated Ternary_Formation->Ubiquitination Results in Degradation POI is Degraded by the Proteasome Ubiquitination->Degradation Triggers Downstream_Effect Downstream Signaling Pathway is Modulated Degradation->Downstream_Effect Causes Phenotypic_Outcome Desired Phenotypic Outcome is Achieved (e.g., Cell Death) Downstream_Effect->Phenotypic_Outcome Leads to

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,2-Benzisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and pharmaceuticals.[1][2] Its functionalization through metal-catalyzed cross-coupling reactions provides a powerful tool for the synthesis of diverse derivatives with potential therapeutic applications. This document offers detailed application notes and experimental protocols for key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—applied to the this compound core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the arylation and vinylation of the this compound scaffold. This reaction is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]

Application Notes:

The Suzuki-Miyaura reaction is particularly useful for introducing aryl or heteroaryl substituents at the 3-position of the this compound ring, starting from the corresponding 3-halo-1,2-benzisothiazole. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being used. For sterically hindered substrates, a ligand-free approach has been shown to be effective, relying on the coordinating ability of the benzisothiazole nitrogen to facilitate the catalytic cycle.[5]

Quantitative Data:

EntryThis compound SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1,2-benzisothiazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
23-Chloro-1,2-benzisothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101892
32-(2'-Bromophenyl)-benzothiazole3-Hydroxyphenylboronic acidPd₂(dba)₃ (10)NoneNa₂CO₃Dioxane/H₂OReflux499[5]

Experimental Protocol: Ligand-free Suzuki-Miyaura Coupling [5]

This protocol describes the coupling of a 2-aryl-2'-bromo benzothiazole with a boronic acid derivative.

Materials:

  • 2-Aryl-2'-bromo benzothiazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas

Procedure:

  • To an oven-dried round-bottom flask, add the 2-aryl-2'-bromo benzothiazole (50 mg), the corresponding boronic acid derivative, Pd₂(dba)₃, and sodium carbonate.

  • Add 6 mL of 1,4-dioxane and 3 mL of water to the mixture.

  • Bubble argon gas through the reaction mixture for 5 minutes.

  • Heat the mixture at reflux under an argon atmosphere for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L2-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reactants R-X + R'-B(OR)2 reactants->oxidative_addition base Base boronate [R'-B(OR)2(OH)]- base->boronate boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[6] This reaction is a valuable tool for the C-C bond formation at the this compound core, allowing for the introduction of alkenyl groups.

Application Notes:

The Heck reaction can be employed to functionalize halo-substituted 1,2-benzisothiazoles with a variety of alkenes, including acrylates and styrenes. The regioselectivity and stereoselectivity of the reaction are important considerations and can often be controlled by the choice of catalyst, ligands, and reaction conditions. Phosphine-free catalyst systems under microwave irradiation have been shown to be effective for Heck reactions, offering a greener approach.[7][8]

Quantitative Data:

EntryThis compound SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1,2-benzisothiazoleEthyl acrylatePd(OAc)₂ (1.4)NoneK₂CO₃DMF1002098[9]
23-Iodo-1,2-benzisothiazoleStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile802485General Protocol
33-Bromo-1,2-benzisothiazoleN-VinylpyrrolidinonePd EnCat®40 (0.8)NoneNaOAcEthanol140 (MW)0.578[8]

Experimental Protocol: Heck Reaction of 3-Bromo-1,2-benzisothiazole with Ethyl Acrylate [9]

Materials:

  • 3-Bromo-1,2-benzisothiazole (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1.4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine 3-bromo-1,2-benzisothiazole, potassium carbonate, and palladium(II) acetate.

  • Add DMF to the mixture.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add ethyl acrylate to the reaction mixture.

  • Heat the reaction at 100 °C for 20 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Experimental Workflow for Heck Reaction

Heck_Workflow start Combine Reactants: 3-Halo-1,2-benzisothiazole, Alkene, Base, Pd Catalyst reaction Heat Reaction Mixture (e.g., 100-140 °C) start->reaction Inert Atmosphere workup Aqueous Workup (Extraction) reaction->workup Cool to RT purification Purification (Column Chromatography) workup->purification product Purified Product purification->product

Caption: General experimental workflow for a Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted 1,2-benzisothiazoles.[6][10] These products can serve as valuable intermediates for further synthetic transformations.

Application Notes:

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The reaction is generally tolerant of various functional groups and proceeds under mild conditions.

Quantitative Data:

EntryThis compound SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-1,2-benzisothiazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT392General Protocol
23-Bromo-1,2-benzisothiazole1-HeptynePdCl₂(PPh₃)₂ (0.5)CuI (1)PyrrolidineWater851795[5]
33-Chloro-1,2-benzisothiazolePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂] (ppm)NoneWaterEthanol8024High[11]

Experimental Protocol: Sonogashira Coupling of 3-Iodo-1,2-benzisothiazole

Materials:

  • 3-Iodo-1,2-benzisothiazole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-1,2-benzisothiazole, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship of Key Cross-Coupling Reactions

Cross_Coupling_Types ArylHalide Ar-X (e.g., 3-Halo-1,2-benzisothiazole) Suzuki Suzuki-Miyaura ArylHalide->Suzuki Heck Heck ArylHalide->Heck Sonogashira Sonogashira ArylHalide->Sonogashira Buchwald Buchwald-Hartwig ArylHalide->Buchwald Product_Aryl Ar-R Suzuki->Product_Aryl C-C bond Product_Alkenyl Ar-Alkene Heck->Product_Alkenyl C-C bond Product_Alkynyl Ar-Alkyne Sonogashira->Product_Alkynyl C-C bond Product_Amine Ar-NR₂ Buchwald->Product_Amine C-N bond BoronicAcid R-B(OR)2 BoronicAcid->Suzuki Alkene Alkene Alkene->Heck Alkyne Terminal Alkyne Alkyne->Sonogashira Amine Amine (R₂NH) Amine->Buchwald

Caption: Relationship between the this compound starting material and various cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles onto the this compound scaffold.[12][13] This reaction is of great importance in drug discovery, as the resulting arylamines are common structural motifs in pharmaceuticals.

Application Notes:

This palladium-catalyzed reaction couples aryl halides or triflates with primary or secondary amines.[12] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl chlorides. A variety of bases can be used, with strong, non-nucleophilic bases like sodium tert-butoxide being common.[14]

Quantitative Data:

EntryThis compound SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1,2-benzisothiazoleMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100694[2]
23-Chloro-1,2-benzisothiazoleAniline[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane1002488[15]
33-Bromo-1,2-benzisothiazolen-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH1101291General Protocol

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1,2-benzisothiazole with Morpholine [2]

Materials:

  • 3-Bromo-1,2-benzisothiazole (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene

  • Nitrogen gas

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add toluene and stir the mixture at room temperature for 5 minutes.

  • Add 3-bromo-1,2-benzisothiazole and morpholine in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Monitor the reaction by GC or TLC.

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-benzisothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the this compound core?

A1: Common precursors for the synthesis of this compound derivatives include 2-mercaptobenzamides, 2-(alkylthio)benzaldehydes, 2-halobenzonitriles, and 2,2′-dithiodibenzoic acid.[1][2][3][4] The choice of starting material often depends on the desired substitution pattern and the overall synthetic strategy.

Q2: How can I effectively monitor the progress of my this compound synthesis reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring reaction progress.[5] By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the desired product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are some of the key safety precautions to consider during this compound synthesis?

A3: Many reagents used in these syntheses require careful handling. For instance, thionyl chloride is corrosive and releases toxic gases, requiring the use of a fume hood and appropriate personal protective equipment (PPE).[1] Similarly, reagents like trifluoroacetic acid are highly corrosive.[6] Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated area.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction is showing a low yield of the desired this compound product, with a significant amount of unreacted starting material remaining. What are the potential causes and how can I improve the conversion?

A: Low conversion is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Inadequate Reaction Conditions: The temperature, reaction time, or choice of solvent may not be optimal.

    • Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can help overcome the activation energy barrier.[5] However, excessively high temperatures (e.g., above 150-170°C) can lead to side reactions and decreased yield.[1]

    • Reaction Time: Extending the reaction time may be necessary for complete conversion.[1][7] Monitor the reaction by TLC or HPLC to determine the optimal duration.

    • Solvent: The solubility of reactants can be critical. If you observe a heterogeneous mixture with poor reaction kinetics, consider switching to a solvent that better dissolves all components. For example, in N-alkylation reactions of saccharin, switching from acetone to a more polar aprotic solvent like DMF or DMSO can improve solubility and yield.[6]

  • Insufficient Reagent Activity: The base, oxidizing agent, or other reagents may not be effective enough.

    • Base Selection: In reactions requiring a base, its strength is crucial. For instance, if a weak base like K₂CO₃ is ineffective in an N-alkylation, a stronger or more soluble base such as Cs₂CO₃ may be required.[6]

    • Oxidizing Agent: In syntheses involving an oxidation step, the choice of oxidant is key. For the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide, a common issue is under-oxidation. Using a slight excess of the oxidizing agent or switching to a more reactive one can drive the reaction to completion.[7]

  • Poor Nucleophilicity or Steric Hindrance: The electronic or steric properties of your substrates can impede the reaction.

    • Nucleophilicity: In N-alkylation reactions, the deprotonated nitrogen may not be sufficiently nucleophilic.[6]

    • Steric Hindrance: Bulky substituents on either the benzisothiazole precursor or the reacting partner can slow down or prevent the reaction.[6] In such cases, optimizing reaction conditions with longer times or higher temperatures may be necessary.

start Low Yield/ Incomplete Reaction check_sm Check Starting Material Purity start->check_sm optimize_temp Optimize Temperature check_sm->optimize_temp If pure optimize_time Extend Reaction Time optimize_temp->optimize_time end Improved Yield optimize_temp->end Success change_solvent Change Solvent (e.g., DMF, DMSO) optimize_time->change_solvent optimize_time->end Success change_base Use Stronger Base (e.g., Cs₂CO₃) change_solvent->change_base change_solvent->end Success change_oxidant Use More Active Oxidizing Agent change_base->change_oxidant change_base->end Success change_oxidant->end Success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Byproducts and Impurities

Q: My reaction produces the desired product, but it is contaminated with significant amounts of byproducts. How can I minimize their formation and purify my compound?

A: Side reactions are a common hurdle. Identifying the byproduct can provide clues for optimizing the reaction conditions.

Common Byproducts and Prevention Strategies:

  • Over-oxidation to 1,1-Dioxide (Saccharin): When synthesizing 1,2-benzisothiazol-3(2H)-one 1-oxide, further oxidation to the 1,1-dioxide is a frequent side reaction, especially with strong oxidizing agents or harsh conditions.[7]

    • Solution: Use a milder, more selective oxidizing agent like Selectfluor. Carefully control the stoichiometry of the oxidant to avoid a large excess and maintain lower reaction temperatures.

  • Ring-Opening of the Isothiazole Core: The this compound ring can be cleaved by strong nucleophiles or under harsh acidic or basic conditions.[6]

    • Solution: Employ milder reagents and lower reaction temperatures whenever possible. Ensure the pH of the reaction mixture is controlled to avoid extremes.[7][6]

  • O-Alkylation vs. N-Alkylation: In the alkylation of saccharin derivatives, a mixture of N-alkylated and O-alkylated products can be formed.[6]

    • Solution: The choice of solvent and counter-ion can influence the selectivity. Protic solvents tend to favor N-alkylation, while polar aprotic solvents can favor O-alkylation.

Purification Strategies:

If byproduct formation cannot be completely suppressed, purification is necessary.

  • Recrystallization: This is an effective method for purifying solid products if a suitable solvent system can be found.

  • Column Chromatography: Flash column chromatography on silica gel is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[7][6] A gradient of solvents, such as hexanes and ethyl acetate, is often used.[6]

cluster_oxidation Oxidation Pathway cluster_alkylation Alkylation Pathway start_ox 1,2-Benzisothiazol-3(2H)-one product_ox Desired 1-Oxide start_ox->product_ox [O] byproduct_ox 1,1-Dioxide (Saccharin) product_ox->byproduct_ox Excess [O] start_alk Saccharin Anion product_n N-Alkylated Product start_alk->product_n R-X product_o O-Alkylated Byproduct start_alk->product_o R-X

Caption: Common byproduct formation pathways.

Data Summary

The following tables summarize typical reaction conditions for various this compound syntheses.

Table 1: Conditions for Synthesis from 2-(Alkylthio)benzaldehyde Precursors [1]

StepReagentSolventTemperature (°C)Time (h)
Oxime FormationHydroxylamineWater-insoluble (e.g., Toluene)0 to 80-
CyclizationHalogenating Agent (e.g., SO₂Cl₂)Same as above0 to 1501 to 40

Table 2: Conditions for Synthesis from 2-Halobenzonitrile Precursors [8]

StepReagentSolvent SystemTemperature (°C)Time (h)
Thioether FormationThiol CompoundHeterogeneous50 to 75-
CyclizationHalogenating Agent + WaterOrganic Solvent10 to 404 to 12

Table 3: Traditional Synthesis from 2,2′-dithiodibenzoic acid [2]

StepReagentTemperature (°C)Time
DiazotizationSodium Nitrite0 to 520-30 min
Disulfide ReactionDiazide solution0 to 5, then warm to RT~2-2.5 h
Dehydrogenation-80 to 901 h
AcylationThionyl ChlorideBoiling reflux~1 h
CyclizationAmmonia--

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisothiazol-3-one from 2-(Methylthio)benzaldehyde (One-Pot)[1]

This protocol describes the synthesis of the core 1,2-benzisothiazol-3-one ring system from a 2-(alkylthio)benzaldehyde.

Materials:

  • 2-(Methylthio)benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Toluene (or other water-insoluble solvent)

  • Sulfuryl chloride (SO₂Cl₂)

  • Water

Procedure:

  • Dissolve 2-(methylthio)benzaldehyde in toluene in a reaction flask equipped with a stirrer and thermometer.

  • Prepare an aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium hydroxide in water.

  • Add the hydroxylamine solution to the toluene solution and stir at a temperature between 0°C and 80°C until oxime formation is complete (monitor by TLC).

  • Separate the organic layer containing the 2-(methylthio)benzaldehyde oxime.

  • Cool the organic layer and slowly add a halogenating agent, such as sulfuryl chloride, while maintaining the temperature between 0°C and 150°C.

  • Stir the reaction mixture for 1 to 40 hours until the cyclization is complete.

  • Upon completion, the product can be isolated by direct crystallization from the reaction mixture or by extraction followed by recrystallization.

Protocol 2: N-Alkylation of a Saccharin Derivative[7]

This protocol provides a general method for the N-alkylation of a saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivative.

Materials:

  • Saccharin derivative

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., DMF or DMSO)

  • Potassium iodide (KI, optional catalyst)

  • Dichloromethane (for extraction)

  • Water, Brine

Procedure:

  • To a solution of the saccharin derivative in DMF or DMSO, add the base (e.g., Cs₂CO₃).

  • If using an alkyl bromide, a catalytic amount of KI can be added.

  • Add the alkylating agent to the mixture.

  • Stir the reaction at room temperature or with heating, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent like dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the N-alkylated product.

setup Reaction Setup (Flask, Stirrer, etc.) reagents Add Solvents & Reactants setup->reagents reaction Run Reaction (Monitor by TLC/HPLC) reagents->reaction workup Work-up (Quench, Extract, Wash) reaction->workup dry Dry & Concentrate workup->dry purify Purification (Chromatography/ Recrystallization) dry->purify analyze Product Analysis (NMR, MS) purify->analyze

Caption: A general workflow for synthesis experiments.

References

Technical Support Center: Synthesis of 1,2-Benzisothiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-benzisothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2-benzisothiazol-3(2H)-one?

A1: The most prevalent methods for synthesizing 1,2-benzisothiazol-3(2H)-one include:

  • From 2,2'-dithiodibenzoic acid: This traditional method involves the chlorination of 2,2'-dithiodibenzoic acid to form 2,2'-dithio-bis-benzoyl chloride, followed by reaction with ammonia.[1]

  • From 2-(alkylthio)benzaldehyde: This process involves the formation of a 2-(alkylthio)benzaldehyde oxime, which is then cyclized using a halogenating agent.[2]

  • From 2-halobenzonitriles: This route involves the reaction of a 2-halobenzonitrile with an alkanethiol to produce a 2-(alkylthio)benzonitrile, which is subsequently treated with a halogenating agent in the presence of water.[2]

Q2: What are the primary challenges and side reactions encountered during the synthesis of 1,2-benzisothiazol-3(2H)-one and its derivatives?

A2: Key challenges include low product yields, incomplete reactions, and the formation of various byproducts. Common side reactions are over-oxidation, ring-opening, and the formation of regioisomers in substitution reactions.[3][4]

Q3: How can I minimize the formation of the common byproduct, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), during the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide?

A3: The formation of saccharin occurs due to over-oxidation of the desired 1-oxide.[3] To minimize this:

  • Use milder and more selective oxidizing agents.

  • Carefully control the stoichiometry of the oxidizing agent to avoid a large excess.[3]

  • Maintain lower reaction temperatures, as higher temperatures can promote over-oxidation.[3]

Q4: What conditions can lead to the opening of the this compound ring during a reaction?

A4: The 1,2-benzisothiazol-3(2H)-one ring system can be susceptible to cleavage, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions.[4] To prevent this, it is advisable to use milder reagents and lower reaction temperatures whenever possible.[4]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Table 1: Troubleshooting Low Yield and Incomplete Conversion

Potential Cause Recommended Solutions
Insufficient reaction time or temperature Monitor the reaction progress using TLC or LC-MS. If the starting material persists, consider extending the reaction time or gradually increasing the temperature.[4]
Poor quality or purity of starting materials Ensure the purity of all reactants. For instance, 2-aminothiophenol is prone to oxidation and should be used fresh or purified before use.
Incorrect stoichiometry of reagents Carefully check the molar ratios of your reactants and reagents. An insufficient amount of a key reagent can lead to an incomplete reaction.
Inadequate mixing in heterogeneous reactions Ensure vigorous stirring to maximize the contact between reactants in different phases.
Issue 2: Formation of Undesired Byproducts

Table 2: Common Byproducts and Mitigation Strategies

Byproduct Potential Cause Recommended Solutions
Unreacted Starting Material Incomplete reaction.Optimize reaction time, temperature, and stoichiometry of reagents.[3]
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) Over-oxidation of 1,2-benzisothiazol-3(2H)-one.[3]Use a milder oxidizing agent, control the stoichiometry of the oxidant, and maintain a lower reaction temperature.[3]
Ring-opened products Use of strong nucleophiles or harsh acidic/basic conditions.[4]Employ milder reaction conditions and reagents.[4]
O-alkylated products (in N-alkylation reactions) The saccharin anion is an ambident nucleophile.Use polar aprotic solvents like DMF or DMSO to favor N-alkylation.
Issue 3: Difficulties in Product Purification

Table 3: Troubleshooting Product Purification

Problem Potential Cause Recommended Solutions
Co-elution of product and byproducts Similar polarity of the desired product and impurities.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step.
Product loss during aqueous workup The product has some solubility in the aqueous layer.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and reduce the solubility of the organic product.
Presence of acidic or basic impurities Byproducts from reagents (e.g., m-chlorobenzoic acid from m-CPBA).[3]Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities) during workup.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride

This protocol is adapted from a standard industrial synthesis method.[1]

Materials:

  • 2,2'-dithio-bis-benzoyl chloride

  • Methylene chloride

  • Concentrated ammonium hydroxide (NH₄OH)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Bubble chlorine gas (239 g, 3.137 moles) into a stirred suspension of 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).

  • Add the resulting solution to concentrated NH₄OH (2.89 L) with vigorous stirring.

  • Continue stirring the mixture for one hour after the addition is complete.

  • Filter the mixture to yield a damp solid.

  • Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.

  • Isolate the solid product by filtration and wash it on the filter with about 3 L of water.

  • Dry the product in vacuo at 30°C.

Expected Yield: Approximately 88.5%[1]

Protocol 2: Synthesis of 1,2-Benzisothiazol-3-one from 2-(methylthio)benzaldehyde (One-Pot Process)

This protocol is based on a patented method for efficient synthesis.[2]

Materials:

  • 2-(methylthio)benzaldehyde

  • Monochlorobenzene

  • 24.6% aqueous solution of hydroxylamine-1/2 sulfate

  • 30% aqueous solution of sodium carbonate

  • Chlorine gas

Procedure:

  • To a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, add 38.0 g (0.25 mol) of 2-(methylthio)benzaldehyde, 150 g of monochlorobenzene, and 91.7 g (0.275 mol) of 24.6% aqueous solution of hydroxylamine-1/2 sulfate.

  • Add 51.2 g (0.145 mol) of 30% aqueous solution of sodium carbonate dropwise while stirring at a temperature of 20 to 25°C and allow the reaction to proceed for 2 hours at the same temperature.

  • After completion, heat the reaction mixture to 40 to 50°C to separate the monochlorobenzene layer and the water layer. Discard the lower water layer.

  • Introduce 22.6 g (0.32 mol) of chlorine into the monochlorobenzene layer with stirring at a temperature of 10 to 20°C and allow it to react at 90 to 100°C for 1 hour.

  • After the reaction, cool the mixture to room temperature to precipitate white crystals.

  • Wash the white crystals with monochlorobenzene and dry to obtain 1,2-benzisothiazol-3-one.

Expected Yield: Approximately 90% against 2-(methylthio)benzaldehyde.[2]

Visualizations

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2_2_dithiodibenzoic_acid 2,2'-dithiodibenzoic acid dithio_bis_benzoyl_chloride 2,2'-dithio-bis-benzoyl chloride 2_2_dithiodibenzoic_acid->dithio_bis_benzoyl_chloride Chlorination (e.g., SOCl₂) BIT 1,2-Benzisothiazol-3(2H)-one dithio_bis_benzoyl_chloride->BIT Ammonolysis (e.g., NH₄OH)

Caption: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithiodibenzoic acid.

Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Resolution Improved Yield Check_Purity->Resolution Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Optimize_Conditions->Monitor_Reaction Adjust_Stoichiometry Adjust Reagent Stoichiometry Monitor_Reaction->Adjust_Stoichiometry Increase_Stirring Increase Stirring Rate Adjust_Stoichiometry->Increase_Stirring Increase_Stirring->Resolution

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

BIT 1,2-Benzisothiazol-3(2H)-one Desired_Product 1,2-Benzisothiazol-3(2H)-one 1-oxide BIT->Desired_Product Mild Oxidation Byproduct Saccharin (1,1-dioxide) BIT->Byproduct Strong/Excess Oxidation Desired_Product->Byproduct Further Oxidation

Caption: Reaction pathways for the oxidation of 1,2-benzisothiazol-3(2H)-one.

References

Technical Support Center: Optimization of 1,2-Benzisothiazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,2-benzisothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound-3(2H)-ones?

Common starting materials include 2-mercaptobenzoic acid, 2,2'-dithiodibenzoic acid, 2-mercaptobenzamides, and 2-(alkylthio)benzaldehyde oximes.[1][2][3][4] The choice of starting material often dictates the synthetic strategy, such as oxidative cyclization or condensation reactions.

Q2: How can I monitor the progress of my cyclization reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[5] By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product.[5] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[2][6]

Q3: What are some environmentally friendly ("green") approaches to this compound synthesis?

Modern synthetic methods focus on environmentally benign approaches. These include using water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions.[5][7] The use of molecular oxygen (O₂) as a green and readily available oxidant is a notable example.[2] Microwave-assisted synthesis can also reduce reaction times and energy consumption.[8]

Q4: Are there any specific safety precautions for handling reagents used in this compound synthesis?

Yes, certain reagents require special handling. For instance, 2-aminothiophenol is susceptible to oxidation and should be handled under an inert atmosphere if possible.[5] Thiol-containing compounds often have strong, unpleasant odors and should be used in a well-ventilated fume hood.[5] Corrosive reagents like thionyl chloride and trifluoroacetic acid must be handled with appropriate personal protective equipment in a fume hood.[1][8] Always consult the Safety Data Sheet (SDS) for detailed handling information.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q: My cyclization reaction is resulting in a low yield of the desired this compound product, with a significant amount of unreacted starting material remaining. What are the potential causes and solutions?

A: Low conversion is a common problem that can stem from several factors. Below are potential causes and troubleshooting steps to optimize your reaction.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in the starting materials can significantly inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. For example, 2-aminothiophenol is prone to oxidation, so using a freshly opened bottle or purifying it before use is recommended.[5]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: If the reaction is slow or incomplete at room temperature, a gradual increase in temperature may be necessary.[5] Conversely, if side products are forming at higher temperatures, lowering the temperature could be beneficial.[5] For some cyclizations, the reaction temperature can range from -20°C to 170°C.[4]

  • Inefficient Catalyst or Oxidizing Agent: The choice of catalyst or oxidizing agent is crucial for reaction efficiency.

    • Solution: The effectiveness of different catalysts and oxidants varies. For oxidative cyclizations, options like molecular oxygen with a Cu(I) or Cobalt Phthalocyanine (CoPcS) catalyst, or hydrogen peroxide can be effective.[2] For other cyclization types, Brønsted acids like p-toluenesulfonic acid have been shown to give excellent yields.[7]

  • Inadequate Solubility: The starting material or reagents may not be sufficiently soluble in the chosen solvent.

    • Solution: Switch to a more suitable solvent. For instance, in N-alkylation reactions of saccharin derivatives, polar aprotic solvents like DMF or DMSO can improve solubility and reaction kinetics.[8]

  • Insufficient Basicity: The base used may not be strong enough for complete deprotonation, leading to an unfavorable equilibrium.

    • Solution: Consider using a stronger base to ensure the reaction proceeds to completion.[8]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a mixture of products, which complicates purification and reduces the yield of the target this compound. What are the common side reactions, and how can I minimize them?

A: Side product formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Minimization Strategies:

  • O-Alkylation vs. N-Alkylation: In the N-alkylation of saccharin derivatives, the saccharin anion can act as an ambident nucleophile, leading to both N- and O-alkylated products.[8]

    • Solution: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor the desired N-alkylation.[8]

  • Ring Opening of the Isothiazole Ring: The 1,2-benzisothiazol-3(2H)-one ring system can be cleaved under harsh conditions.

    • Solution: This is particularly problematic with strong nucleophiles or harsh acidic/basic conditions.[8] Employing milder reagents and lower reaction temperatures can prevent ring opening.[8]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an imine or Schiff base, without proceeding to the final cyclized product.[9]

    • Solution: Ensure adequate reaction time and temperature. The choice of catalyst is also critical in promoting efficient cyclization.[5][9]

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of my this compound derivative from the crude reaction mixture. What are some common purification challenges and solutions?

A: Purification can be challenging due to the properties of the product and the presence of impurities.

Purification Challenges and Solutions:

  • Similar Polarity of Products and Byproducts: If the desired product and any side products have similar polarities, separation by column chromatography can be difficult.[9]

    • Solution: Optimization of the chromatographic conditions is necessary. This may involve trying different solvent systems (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) or using a different stationary phase.[8][9]

  • Product Isolation: The method of isolation depends on the product's properties.

    • Solution: Common purification techniques include direct crystallization from the reaction mixture, or extraction followed by recrystallization or column chromatography.[4]

Data Presentation

Table 1: Comparison of Oxidizing Agents for 1,2-Benzisothiazol-3(2H)-one Synthesis

Oxidizing Agent/SystemStarting MaterialCatalyst/AdditiveReaction ConditionsYield (%)Purity (%)Key Advantages & Disadvantages
Molecular Oxygen (O₂) ** 2-MercaptobenzamidesCu(I) saltsO₂ atmosphereExcellentHighUtilizes a green and readily available oxidant.[2]
Molecular Oxygen (O₂) 2-MercaptobenzamidesCobalt Phthalocyanine (CoPcS)O₂ atmosphere, WaterGood to ExcellentHighEnables reaction in aqueous media, facilitating catalyst recycling.[2]
Hydrogen Peroxide (H₂O₂) **2-Mercaptobenzamide or its saltNoneAqueous solutionGood (e.g., 80.8%)High (e.g., 99.5%)A readily available and relatively clean oxidant.[2]
Selectfluor 2-Methylthiobenzamide derivativesNoneOrganic solvent and waterNot specifiedNot specifiedEffective for specific derivatives.[2]

Table 2: General Reaction Condition Parameters

ParameterTypical RangeConsiderationsReference(s)
Temperature -20°C to 170°CHigher temperatures can lead to side reactions; lower temperatures may result in impractically slow reaction rates.[4]
Reaction Time 1 to 40 hoursVaries with temperature and solvent. Should be monitored by TLC or HPLC.[4]
Solvent Dichloromethane, DMSO, DMF, Water, etc.Choice depends on reactant solubility and can influence regioselectivity (e.g., N- vs. O-alkylation).[2][8]

Experimental Protocols

Protocol 1: Oxidative Cyclization using Molecular Oxygen

This protocol describes the synthesis of 1,2-benzisothiazol-3(2H)-one from a 2-mercaptobenzamide derivative using a Cu(I) catalyst and molecular oxygen.[2]

  • Materials:

    • 2-mercaptobenzamide derivative

    • Catalytic amount of a Cu(I) salt (e.g., CuCl)

    • Suitable organic solvent (e.g., toluene, acetonitrile)

    • Oxygen (balloon)

  • Procedure:

    • Dissolve the 2-mercaptobenzamide derivative in a suitable organic solvent in a reaction flask.

    • Add a catalytic amount of the Cu(I) salt.

    • Stir the reaction mixture under an atmosphere of oxygen (from a balloon).

    • Monitor the reaction progress using TLC or HPLC.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the desired 1,2-benzisothiazol-3(2H)-one.

Protocol 2: Synthesis from 2,2'-Dithiodibenzoic Acid

This protocol outlines a common industrial method for synthesizing the sodium salt of 1,2-benzisothiazol-3(2H)-one.[1]

  • Materials:

    • 2,2'-dithiodibenzoic acid

    • Inert solvent

    • Chlorinating agent (e.g., thionyl chloride)

    • Ammonia source (e.g., aqueous ammonia)

    • Aqueous alkaline solution (e.g., sodium hydroxide)

    • Oxidizing agent

  • Procedure:

    • Amidation:

      • Suspend 2,2'-dithiodibenzoic acid in an inert solvent in a reaction vessel.

      • Add a chlorinating agent to convert the carboxylic acid groups to acyl chlorides.

      • Slowly add an ammonia source at a controlled temperature to form 2,2'-dithiodibenzamide.

    • Cyclization:

      • Treat the 2,2'-dithiodibenzamide with an aqueous alkaline solution and an oxidizing agent.

      • Heat the reaction mixture to induce cyclization, which directly yields the sodium salt of 1,2-benzisothiazol-3(2H)-one in the aqueous phase.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials start->check_purity check_conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Purity OK check_catalyst Optimize Catalyst/ Oxidizing Agent check_conditions->check_catalyst Conditions OK check_atmosphere Ensure Inert Atmosphere (if needed) check_catalyst->check_atmosphere Catalyst OK success Improved Yield check_atmosphere->success Atmosphere OK

Caption: A general troubleshooting workflow for low-yield cyclization reactions.

Alkylation_Pathway saccharin Saccharin Anion (Ambident Nucleophile) n_alkylation N-Alkylation (Desired Product) saccharin->n_alkylation o_alkylation O-Alkylation (Side Product) saccharin->o_alkylation dmf_dmso Polar Aprotic Solvent (e.g., DMF, DMSO) n_alkylation->dmf_dmso Favored by protic_solvent Polar Protic Solvent o_alkylation->protic_solvent Potentially favored by

Caption: N- vs. O-alkylation pathways for saccharin derivatives.[8]

Experimental_Workflow step1 1. Dissolve Reactants & Catalyst in Solvent step2 2. Set Reaction Atmosphere (e.g., O₂) step1->step2 step3 3. Stir at Optimal Temperature step2->step3 step4 4. Monitor by TLC/HPLC step3->step4 step5 5. Work-up & Extraction step4->step5 step6 6. Purify Product (Chromatography) step5->step6

Caption: A typical experimental workflow for oxidative cyclization.

References

Technical Support Center: Stability of 1,2-Benzisothiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-benzisothiazole derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound derivatives in solution?

A1: The stability of this compound derivatives in solution is primarily influenced by three main factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the isothiazole ring, leading to degradation. Many derivatives show optimal stability in the neutral pH range. Lurasidone, for example, is particularly susceptible to alkaline hydrolysis.

  • Light Exposure (Photostability): Exposure to ultraviolet (UV) and visible light can induce photodegradation. This can involve complex reaction pathways including isomerization, oxidation, and hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.

Q2: What are the common degradation pathways for this compound derivatives?

A2: The core this compound structure can undergo several degradation pathways:

  • Hydrolytic Cleavage: The most common pathway is the hydrolysis of the N-S bond within the isothiazole ring, leading to ring-opening. For instance, lurasidone is known to be more susceptible to alkali-induced hydrolysis.

  • Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation, which can form sulfoxides and sulfones.

  • Photodegradation: Under light exposure, these derivatives can undergo isomerization, oxidation, hydroxylation, and hydrolysis, leading to a variety of photoproducts.[1]

Q3: How can I monitor the stability of my this compound derivative in solution?

A3: The most common and reliable method for monitoring the stability of this compound derivatives is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An effective HPLC method should be able to separate the parent compound from all potential degradation products. UV or mass spectrometry (MS) detectors are typically used for quantification and identification of the degradants.

Q4: Are there any known incompatibilities with common excipients?

A4: Yes, excipients can impact the stability of this compound derivatives. Excipients containing reactive impurities, such as peroxides, can promote oxidative degradation. Additionally, the micro-pH environment created by certain excipients can accelerate pH-dependent degradation. It is crucial to perform compatibility studies with all excipients used in a formulation.

Troubleshooting Guides

Problem: My this compound derivative is degrading unexpectedly in solution.

This troubleshooting guide will help you identify the potential cause of instability and take corrective actions.

Troubleshooting Decision Tree

start Unexpected Degradation Observed check_storage Review Storage Conditions (Light, Temperature) start->check_storage check_ph Measure Solution pH start->check_ph check_excipients Investigate Excipient Compatibility start->check_excipients light_issue Potential Photodegradation check_storage->light_issue Exposed to Light? temp_issue Potential Thermal Degradation check_storage->temp_issue Exposed to High Temp? ph_issue Potential pH-Mediated Hydrolysis check_ph->ph_issue pH is Acidic or Alkaline? excipient_issue Potential Excipient Incompatibility check_excipients->excipient_issue Complex Formulation? solution_light Protect from light using amber vials or foil. light_issue->solution_light solution_temp Store at recommended temperature. Avoid heat. temp_issue->solution_temp solution_ph Adjust pH to neutral range (if possible). Use appropriate buffers. ph_issue->solution_ph solution_excipient Conduct excipient compatibility studies. Select inert excipients. excipient_issue->solution_excipient cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound Derivative acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photolytic Stress (ICH Q1B conditions) prep->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Identify and Quantify Degradation Products hplc->data cluster_pathways Degradation Pathways parent This compound Derivative hydrolysis Ring-Opened Product (Hydrolysis) parent->hydrolysis H₂O (Acid/Base) oxidation Sulfoxide/Sulfone (Oxidation) parent->oxidation [O] photolysis Various Photoproducts (Isomerization, etc.) parent->photolysis hν (Light)

References

Technical Support Center: Purification Strategies for Polar 1,2-Benzisothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 1,2-benzisothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: My polar this compound compound shows poor retention on a C18 reversed-phase column. What are my options?

A1: This is a common challenge with highly polar compounds. Here are several strategies to consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes that show little to no retention in reversed-phase chromatography.[1][2][3][4] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2]

  • Aqueous Normal-Phase (ANP) Chromatography: This is a variation of normal-phase chromatography that uses an aqueous component in the mobile phase, making it suitable for polar compounds.[4]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities, allowing for the retention of polar and charged molecules that are not well-retained by conventional reversed-phase columns.[5][6][7][8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar compounds and can be a "greener" alternative to normal-phase HPLC due to its use of supercritical CO2 as the primary mobile phase.[9] It often provides faster separations.[9][10]

Q2: I am observing significant peak tailing for my basic this compound derivative on a silica gel column. How can I improve the peak shape?

A2: Peak tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase. Here are some solutions:

  • Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase can neutralize the acidic silanol groups and improve peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.[11] Amino-propyl functionalized silica is also a good option for purifying basic compounds.

  • Reversed-Phase or Mixed-Mode Chromatography: These techniques are generally less prone to issues with basic compounds and can provide excellent peak shapes.[11]

Q3: What are the most common impurities I should expect in the synthesis of polar this compound compounds and how can I remove them?

A3: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in the synthesis of 1,2-benzisothiazol-3-ones via oxidation, you might find unreacted starting material or over-oxidized products.[12] Purification strategies include:

  • Chromatography: As detailed in this guide, various chromatographic techniques can be employed to separate the desired product from impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14][15][16]

  • Acid-Base Extraction: If your compound and impurities have different acidic or basic properties, a liquid-liquid extraction can be a simple and effective preliminary purification step.

Q4: Can I use supercritical fluid chromatography (SFC) for the purification of my polar this compound compound?

A4: Yes, SFC is increasingly being used for the purification of polar compounds, including nitrogen-containing heterocycles.[17][18] The use of a co-solvent, such as methanol, with the supercritical CO2 mobile phase is crucial for eluting polar compounds.[9][19] SFC offers advantages such as faster run times, reduced organic solvent consumption, and compatibility with a wide range of stationary phases.[9]

Troubleshooting Guides

Issue 1: Compound is not retained on Reversed-Phase (C18) Column
Possible Cause Recommended Solution
Compound is too polar for the stationary phase.Switch to a more polar stationary phase (e.g., embedded polar group column) or a different chromatographic mode like HILIC or Mixed-Mode Chromatography.[1][2][5]
Mobile phase is too strong (too much organic solvent).Decrease the organic content of the mobile phase. Consider using 100% aqueous mobile phase if your column is compatible.
Compound is ionized and repelled by the stationary phase.Adjust the pH of the mobile phase to suppress the ionization of your compound.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Normal-Phase Chromatography
Possible Cause Recommended Solution
Strong interaction of basic compounds with acidic silica.Add a basic modifier (e.g., triethylamine, ammonia) to the mobile phase. Use a less acidic stationary phase like alumina or a chemically modified silica (e.g., amino-propyl).[11]
Strong interaction of acidic compounds with basic sites on silica.Add an acidic modifier (e.g., acetic acid, formic acid) to the mobile phase.
Column overloading.Reduce the amount of sample loaded onto the column.
Compound insolubility in the mobile phase.Ensure the compound is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase.
Issue 3: Difficulty in Removing Solvent After Purification

| Possible Cause | Recommended Solution | | High-boiling point solvents used in chromatography (e.g., DMF, DMSO). | If possible, choose a more volatile solvent system for purification. If high-boiling solvents are necessary, consider techniques like lyophilization (freeze-drying) or high-vacuum drying. | | Compound is not stable to heat. | Use a rotary evaporator at a lower temperature and higher vacuum. Lyophilization is also a good option for heat-sensitive compounds. |

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Compound Purification

Technique Stationary Phase Examples Mobile Phase Advantages Disadvantages
Reversed-Phase (RP) HPLC C18, C8, Phenyl, Embedded Polar GroupWater/Acetonitrile, Water/Methanol with buffersRobust, reproducible, wide variety of columns available.Poor retention for very polar compounds.
HILIC Bare Silica, Amide, Diol, CyanoHigh organic (e.g., >80% Acetonitrile) with aqueous bufferExcellent retention for highly polar compounds.[1][2]Can have longer equilibration times, sensitive to water content.
Mixed-Mode Chromatography (MMC) C18 with embedded ion-exchangers (e.g., SCX, SAX)Water/Acetonitrile or Methanol with buffers to control pH and ionic strengthRetains both polar and non-polar compounds, tunable selectivity.[5][6][7][8]Method development can be more complex due to multiple interaction modes.[20]
Supercritical Fluid Chromatography (SFC) Similar to normal and reversed-phase (e.g., Silica, Diol, C18)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Fast separations, reduced organic solvent use, "green" technique.[9][10]Requires specialized instrumentation.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar this compound Derivative
  • Column Selection: Start with a bare silica or an amide-bonded stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Run a linear gradient to 100% Mobile Phase B over 15-20 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and re-equilibrate for 10-15 minutes.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase (90:10 Acetonitrile/Water). If solubility is an issue, use a stronger solvent like methanol or DMSO, but inject the smallest possible volume.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or the compound's λmax).

Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
  • Stationary Phase: Standard silica gel for flash chromatography.[21][22]

  • Mobile Phase Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds is a mixture of dichloromethane and methanol.[23]

    • Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[11][21]

  • Elution: Run the column with the selected mobile phase, collecting fractions and monitoring by TLC. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective for separating compounds with different polarities.[24]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Characterization Synthesis Synthesis of Polar This compound Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product Workup->Crude TLC TLC Analysis for Method Development Crude->TLC Purification Chromatographic Purification (e.g., HILIC, RP-HPLC, SFC) TLC->Purification Fractions Collect Fractions Purification->Fractions TLC_check TLC/LC-MS of Fractions Fractions->TLC_check Pool Pool Pure Fractions TLC_check->Pool Evaporation Solvent Evaporation Pool->Evaporation Pure_Compound Pure Compound Evaporation->Pure_Compound Purity Purity Assessment (LC-MS, NMR) Pure_Compound->Purity Characterization Structural Characterization (NMR, HRMS, etc.) Purity->Characterization Bioassay Biological Assay Characterization->Bioassay

Caption: A general experimental workflow for the synthesis, purification, and analysis of a novel polar this compound compound in a drug discovery setting.

Troubleshooting_Logic Start Poor Separation or Peak Shape Check_Technique Is the Chromatographic Technique Appropriate? Start->Check_Technique Check_Mobile_Phase Is the Mobile Phase Optimized? Check_Technique->Check_Mobile_Phase Yes Solution_Technique Consider Alternative Technique (e.g., HILIC, MMC, SFC) Check_Technique->Solution_Technique No Check_Stationary_Phase Is the Stationary Phase Compatible? Check_Mobile_Phase->Check_Stationary_Phase Yes Solution_Mobile_Phase Adjust Polarity, pH, or add Modifiers Check_Mobile_Phase->Solution_Mobile_Phase No Check_Sample_Prep Is Sample Preparation Correct? Check_Stationary_Phase->Check_Sample_Prep Yes Solution_Stationary_Phase Use Alternative Stationary Phase (e.g., Alumina, different bonding) Check_Stationary_Phase->Solution_Stationary_Phase No Check_Sample_Prep->Start No Solution_Sample_Prep Optimize Injection Solvent, Consider Dry Loading Check_Sample_Prep->Solution_Sample_Prep Yes

Caption: A logical troubleshooting workflow for addressing poor separation or peak shape during the purification of polar this compound compounds.

References

Troubleshooting low yields in 1,2-Benzisothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1,2-benzisothiazole and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound reaction is resulting in a low yield. What are the initial steps I should take to troubleshoot this issue?

A1: A low yield in this compound synthesis can stem from various factors. A systematic approach is crucial for identifying the root cause. Start by verifying the purity of your starting materials, as contaminants can significantly impede the reaction.[1] Ensure that reagents like 2-aminothiophenol are pure and, if necessary, purified before use, as they can be prone to oxidation.[2] Next, confirm that the reaction is conducted under appropriate atmospheric conditions, such as an inert atmosphere (nitrogen or argon), particularly if air-sensitive reagents are involved.[2] Finally, carefully re-evaluate your reaction conditions, including solvent, temperature, catalyst, and reaction time, as these parameters are critical for successful cyclization.[1]

G cluster_checks Initial Checks cluster_optimization Optimization & Analysis start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_atmosphere Confirm Inert Atmosphere check_purity->check_atmosphere If pure check_conditions Re-evaluate Reaction Conditions check_atmosphere->check_conditions If inert optimize_conditions Optimize Solvent, Temp, & Catalyst check_conditions->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction troubleshoot_workup Analyze Workup & Purification monitor_reaction->troubleshoot_workup end Improved Yield troubleshoot_workup->end

A flowchart for troubleshooting low yields.

Q2: How significantly does the quality of starting materials impact my reaction yield, and how can I address this?

A2: The quality of starting materials is a critical factor. For instance, 2-aminothiophenol, a common precursor, is highly susceptible to oxidation, which can prevent the desired reaction from occurring.[2] It is advisable to use a freshly opened bottle or to purify it before use.[2] Similarly, impurities in the corresponding aldehyde, carboxylic acid, or other coupling partners can lead to side reactions or inhibit the catalyst, resulting in a diminished yield.

Table 1: Impact of Starting Material Purity on Yield

Starting MaterialPurity (%)Observed Yield (%)Potential Issues
2-Aminothiophenol>98 (Freshly purified)85-95-
2-Aminothiophenol~90 (Oxidized)<40Formation of disulfide byproducts, incomplete reaction.
Benzaldehyde>9985-95-
Benzaldehyde<95 (Contains benzoic acid)<60Catalyst inhibition, formation of amide side products.
Experimental Protocol: General Purification of 2-Aminothiophenol by Distillation
  • Setup : Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Procedure : Place the impure 2-aminothiophenol in the distillation flask.

  • Distillation : Heat the flask gently under vacuum. Collect the fraction that distills at the correct boiling point (approximately 91-92 °C at 7 mmHg).

  • Storage : Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to prevent re-oxidation.

Q3: My reaction is incomplete or proceeds very slowly. How can I optimize the reaction conditions to improve conversion?

A3: Incomplete conversion is a common challenge that can often be resolved by systematically optimizing the reaction conditions. Key parameters to consider are the choice of solvent, base, catalyst, reaction temperature, and duration.

  • Solvent Selection : The solubility of reactants is crucial for reaction kinetics. If your starting materials have poor solubility in a given solvent, the reaction may be slow or incomplete.[3] Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates.[3]

  • Base and Catalyst Selection : The choice of base and catalyst is critical. For N-alkylation reactions, a stronger base like cesium carbonate (Cs₂CO₃) may be more effective than potassium carbonate (K₂CO₃) if the deprotonation step is insufficient.[3] For condensation reactions, catalysts such as polyphosphoric acid (PPA) or molecular iodine can be effective.[2]

  • Temperature and Reaction Time : Increasing the reaction temperature can help overcome the activation energy barrier.[2] If the reaction is still incomplete after an extended period, a gradual increase in temperature may be necessary. Microwave-assisted synthesis is another effective technique to reduce reaction times and potentially improve yields.[3][4]

Table 2: Comparison of Reaction Conditions for Benzothiazole Synthesis (Based on the condensation of 2-aminothiophenol and benzaldehyde)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂O₂/HClEthanolRoom Temp185-94[5][6]
None (Air)DMSO1201280-90[7]
Molecular IodineDMF1003~85[7]
[pmIm]Br (Ionic Liquid)None (Microwave)100<0.588-94[7]
Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis of 2-Substituted Benzothiazoles[5]
  • Reactant Mixture : In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.

  • Catalyst Addition : Add H₂O₂ (6 mmol) and HCl (3 mmol) to the mixture. A 1:1:6:3 ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl has been found to be favorable.[5]

  • Reaction : Stir the mixture at room temperature for 45-60 minutes.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Workup : Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Q4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A4: The formation of byproducts can significantly lower the yield of the desired this compound. Common side reactions include incomplete cyclization, where the intermediate may not fully form the heterocyclic ring, and self-condensation of starting materials like aldehydes.[2] In the synthesis of derivatives like 1,2-benzisothiazol-3(2H)-one 1-oxide, over-oxidation to the 1,1-dioxide (saccharin) is a prevalent issue, especially with strong oxidizing agents or harsh conditions.[8]

To minimize these side reactions:

  • Control Stoichiometry : Precisely control the amount of each reactant and reagent. For oxidation reactions, avoid a large excess of the oxidizing agent to prevent over-oxidation.[8]

  • Optimize Temperature : High temperatures can sometimes promote side reactions.[9] Running the reaction at the lowest effective temperature can improve selectivity.

  • Choose Milder Reagents : If over-oxidation is an issue, consider using a milder and more selective oxidizing agent.[8]

G cluster_pathways Reaction Pathways A Starting Material (e.g., 1,2-benzisothiazol-3(2H)-one) B Desired Product (1,2-benzisothiazol-3(2H)-one 1-oxide) A->B Controlled Oxidation (Desired Pathway) C Side Product (Over-oxidation to 1,1-dioxide) A->C Excess Oxidant / Harsh Conditions D Side Product (Degradation) A->D High Temp / Incorrect pH B->C Excess Oxidant

References

Technical Support Center: Regioselective Functionalization of 1,2-Benzisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1,2-benzisothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the functionalization of the this compound scaffold.

Question 1: Why is the yield of my N-alkylation reaction on a 1,2-benzisothiazol-3(2H)-one derivative consistently low?

Answer:

Low conversion in N-alkylation reactions is a common problem that can arise from several factors related to reaction conditions and reagent choice.[1]

Potential Causes & Recommended Solutions:

  • Insufficient Basicity: The base may not be strong enough to fully deprotonate the nitrogen, leading to an unfavorable equilibrium.[1]

    • Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.

  • Poor Solubility: The starting material or the deprotonated salt may have limited solubility in the chosen solvent, hindering reaction kinetics.[1]

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are excellent at dissolving both the reactants and the intermediate salts.[1]

  • Steric Hindrance: Significant steric bulk on either the benzisothiazole nitrogen or the alkylating agent can impede the reaction progress.[1]

    • Solution: If possible, consider using a less sterically hindered alkylating agent. Alternatively, increasing the reaction temperature may help overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.

  • Low Reactivity of Alkylating Agent: The electrophile (e.g., an alkyl chloride) may not be reactive enough.

    • Solution: Switch to a more reactive alkylating agent, such as the corresponding alkyl bromide or iodide, or even a triflate, to accelerate the reaction.

Question 2: My alkylation of a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) derivative is producing a mixture of N- and O-alkylated products. How can I control the regioselectivity?

Answer:

The anion of saccharin and related compounds is an ambident nucleophile, possessing nucleophilic sites at both the nitrogen and the exocyclic carbonyl oxygen.[1] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

Factors Influencing N- vs. O-Alkylation:

  • Solvent Choice: The solvent plays a critical role in directing the regioselectivity.

    • To Favor N-Alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation but leave the anion relatively "naked" and reactive, favoring attack by the more nucleophilic nitrogen atom.[1]

    • To Favor O-Alkylation: Polar protic solvents (e.g., ethanol, water) can solvate the nitrogen anion through hydrogen bonding, making the oxygen atom more accessible for alkylation.[1]

  • Counter-ion: The nature of the cation associated with the deprotonated benzisothiazole can influence the outcome. Harder cations (like Li⁺ or Na⁺) tend to associate more strongly with the harder oxygen atom, which can sometimes favor N-alkylation, while softer cations (like K⁺ or Cs⁺) may lead to different ratios.

Question 3: I am observing significant byproduct formation, suggesting the this compound ring is opening. How can this be prevented?

Answer:

The this compound ring system can be susceptible to cleavage, particularly when subjected to harsh reagents or conditions.[1]

Common Causes of Ring Opening:

  • Strong Nucleophilic Attack: Potent nucleophiles can attack the electrophilic sulfur atom, leading to the reductive cleavage of the N-S bond.[1]

    • Prevention: Avoid using excessively strong nucleophiles if possible. If a strong nucleophile is required, perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize the rate of the ring-opening side reaction.

  • Harsh Basic or Acidic Conditions: Extreme pH conditions can promote hydrolysis or other degradation pathways.

    • Prevention: Whenever feasible, opt for milder reaction conditions. Use the minimum necessary amount of acid or base and keep reaction temperatures as low as possible.[1]

Frequently Asked Questions (FAQs)

Question 1: What are the primary strategies for achieving regioselective functionalization of the this compound carbocyclic (benzene) ring?

Answer:

Functionalizing the C4-C7 positions of the benzene ring while preserving the isothiazole core requires specific strategies. The most powerful modern approach is through transition-metal-catalyzed C-H functionalization .[2] This method uses a directing group on the benzisothiazole core (often at the N2 position) to guide a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond.[2][3] The choice of directing group and catalyst system is crucial for controlling which position (C4, C5, C6, or C7) is functionalized.

Question 2: How can I selectively introduce a substituent at the C3 position?

Answer:

Selective C3 functionalization is a key objective for creating diverse derivatives. Several methods exist:

  • From a C3-Precursor: Synthesizing the this compound ring from a starting material that already contains the desired C3-substituent or a precursor to it is a common strategy. For example, using substituted 2-mercaptobenzamides can lead to C3-functionalized products.[4]

  • Deprotonation/Metalation: For certain this compound derivatives, direct deprotonation at the C3 position using a strong base (e.g., n-butyllithium) followed by quenching with an electrophile can be effective. However, this approach requires careful optimization to avoid side reactions.

  • Cross-Coupling Reactions: If a C3-halo substituted this compound is available, it can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents.

Question 3: Is it possible to selectively oxidize the sulfur atom without affecting the rest of the molecule?

Answer:

Yes, selective oxidation of the sulfur atom to form 1,2-benzisothiazol-3(2H)-one 1-oxides or 1,1-dioxides is a well-established transformation.

  • To form 1-Oxides (Sulfoxides): Milder oxidizing agents are required. A modern, highly efficient method uses Selectfluor™ in an aqueous medium, which offers high yields and excellent functional group tolerance.[5]

  • To form 1,1-Dioxides (Sulfones): Stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are typically used to achieve the double oxidation.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Saccharin Derivatives Data generalized from principles discussed in cited literature.

ParameterCondition A (Favors N-Alkylation)Condition B (May Increase O-Alkylation)Rationale
Base NaH, KHMDSK₂CO₃, Et₃NStronger, non-nucleophilic bases ensure complete deprotonation.[1]
Solvent DMF, DMSOAcetone, EthanolPolar aprotic solvents favor N-alkylation for ambident nucleophiles.[1]
Temperature 25 °C to 80 °C25 °C to RefluxHigher temperatures may be needed but can increase side products.
Alkylating Agent R-I, R-Br, R-OTfR-ClMore reactive electrophiles improve conversion rates.

Table 2: Selective Oxidation of N-Substituted 1,2-Benzisothiazol-3(2H)-ones to 1-Oxides[5]

N-Substituent (R)OxidantSolventTime (h)Yield (%)
MethylSelectfluor™H₂O/DMF (9:1)195
EthylSelectfluor™H₂O/DMF (9:1)196
PropylSelectfluor™H₂O/DMF (9:1)194
BenzylSelectfluor™H₂O/DMF (9:1)192
PhenylSelectfluor™H₂O/DMF (9:1)1.589

Experimental Protocols

Protocol 1: General Procedure for Selective Oxidation of N-Substituted 1,2-Benzisothiazol-3(2H)-one to its 1-Oxide[5]

  • Reaction Setup: To a 25 mL reaction tube equipped with a magnetic stir bar, add the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add Selectfluor™ (70.8 mg, 0.2 mmol, 1.0 equiv).

  • Solvent Addition: Add DMF (0.2 mL) and H₂O (1.8 mL) to create a 9:1 H₂O/DMF solvent mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 1-1.5 hours in the presence of air. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add ethyl acetate (5 mL) to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic phase sequentially with H₂O (2 x 5 mL) and brine (5 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the purified N-substituted 1,2-benzisothiazol-3(2H)-one 1-oxide.

Visualizations

G cluster_start Define Goal cluster_n N-Position cluster_c3 C3-Position cluster_ring Benzene Ring start Target Functionalization Site? n_func N-Alkylation / Arylation start->n_func N-Position c3_func C3-Substitution start->c3_func C3-Position ring_func C4-C7 C-H Functionalization start->ring_func Benzene Ring (C4-C7) n_cond Use Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) n_func->n_cond c3_cond Metalation + Electrophile or Cross-Coupling c3_func->c3_cond ring_cond Transition Metal Catalysis + Directing Group ring_func->ring_cond

Caption: Decision workflow for selecting a regioselective functionalization strategy.

G start Low Yield in N-Alkylation check_base Is the base strong enough? start->check_base check_solvent Is the solvent appropriate? check_base->check_solvent Yes use_stronger_base Action: Switch to NaH or t-BuOK check_base->use_stronger_base No check_sterics Is steric hindrance a factor? check_solvent->check_sterics Yes use_polar_aprotic Action: Use DMF or DMSO check_solvent->use_polar_aprotic No increase_temp Action: Increase temperature cautiously check_sterics->increase_temp Yes end Re-run Experiment check_sterics->end No use_stronger_base->end use_polar_aprotic->end increase_temp->end

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

G cluster_ambident Ambident Anion cluster_conditions Reaction Conditions cluster_products Products anion Saccharin Anion (Deprotonated) dmf Polar Aprotic Solvent (e.g., DMF, DMSO) anion->dmf R-X etoh Polar Protic Solvent (e.g., Ethanol) anion->etoh R-X n_prod N-Alkylated Product (Major) dmf->n_prod Favored Pathway o_prod O-Alkylated Product (Major) etoh->o_prod Favored Pathway

Caption: Solvent effect on the regioselectivity of saccharin alkylation.[1]

References

Technical Support Center: Scalable Synthesis of 1,2-Benzisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scalable synthesis of 1,2-Benzisothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: The most prevalent industrial methods for synthesizing this compound include:

  • The traditional route starting from 2,2'-dithiodibenzoic acid: This method involves chlorination and subsequent cyclization with ammonia. While established, it can be lengthy and produce waste gases like sulfur dioxide.[1]

  • Synthesis from 2-mercaptobenzamides: This approach utilizes intramolecular S-N bond formation, often catalyzed by transition metals like copper or cobalt, or through metal-free oxidative cyclization.[2]

  • Synthesis from 2-halobenzonitriles: This route typically involves reaction with a sulfur source, such as anhydrous sodium hydrosulfide, followed by cyclization.[1]

  • Synthesis from 2-(alkylthio)benzaldehydes or 2-(alkylthio)benzonitriles: These methods involve the formation of an oxime or the direct cyclization of the nitrile using a halogenating agent.[3]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Common challenges during the scale-up of this compound synthesis include:

  • Reaction Control: Managing exothermic reactions and ensuring efficient heat transfer in larger reactors is crucial to prevent side reactions and impurity formation.[4]

  • Mass Transfer: In heterogeneous reactions, ensuring efficient mixing is critical to avoid localized concentration gradients of reactants.[4]

  • Impurity Profile: The formation of new or increased levels of impurities that were insignificant at the lab scale can become a major issue, complicating purification.

  • Solvent and Reagent Handling: The safe handling and recovery of large volumes of solvents and potentially hazardous reagents require careful planning and engineering controls.

  • Product Isolation and Purification: Crystallization and filtration processes can be more challenging at a larger scale, impacting yield and purity.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the desired product.[5][6]

Troubleshooting Guides

Route 1: From 2,2'-Dithiodibenzoic Acid

Problem 1: Low Yield of this compound

  • Question: My synthesis of this compound from 2,2'-dithiodibenzoic acid is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Chlorination: The conversion of the diacid to the corresponding acid chloride might be incomplete.

      • Solution: Ensure the correct stoichiometry of the chlorinating agent (e.g., thionyl chloride). Monitor the reaction progress to confirm the complete consumption of the starting material.

    • Suboptimal Reaction Temperature: The temperature during diazotization and cyclization is critical.

      • Solution: For the diazotization reaction, strictly maintain the temperature between 0-5°C.[7] For the cyclization step, ensure the temperature is optimized as excessively high temperatures can lead to side reactions.[3]

    • Incorrect pH during Cyclization: The pH of the reaction mixture during the ammonia addition for cyclization is crucial for efficient ring closure.

      • Solution: Carefully monitor and adjust the pH during the cyclization step to ensure it remains within the optimal range.

Problem 2: Formation of Impurities

  • Question: I am observing significant impurity formation in my scaled-up synthesis. How can I identify and minimize these byproducts?

  • Answer:

    • Side Reactions during Chlorination: Over-chlorination or side reactions with the solvent can occur.

      • Solution: Control the reaction temperature and the rate of addition of the chlorinating agent. Choose an inert solvent for the reaction.

    • Formation of Disulfide Byproducts: Incomplete cyclization can lead to the persistence of disulfide intermediates.

      • Solution: Ensure sufficient reaction time and optimal temperature for the cyclization step. Proper pH control is also essential.

Route 2: From 2-Mercaptobenzamides

Problem 1: Incomplete Conversion to this compound

  • Question: My reaction from 2-mercaptobenzamide is not going to completion. What could be the issue?

  • Answer:

    • Catalyst Inactivity: The catalyst (e.g., copper or cobalt) may be deactivated.

      • Solution: Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation. Consider using a fresh batch of catalyst.

    • Insufficient Oxidant: In oxidative cyclization methods, the amount of oxidant may be insufficient.

      • Solution: Optimize the stoichiometry of the oxidizing agent. Ensure efficient stirring to maintain a homogeneous distribution of the oxidant.

    • Poor Solubility: The starting material or catalyst may have poor solubility in the chosen solvent.

      • Solution: Select a solvent system that provides good solubility for all reactants and catalysts at the reaction temperature.

Route 3: From 2-Halobenzonitriles

Problem 1: Low Yield of the Intermediate o-Mercaptobenzonitrile

  • Question: The initial step of reacting o-chlorobenzonitrile with a sulfur source is giving a low yield. What should I investigate?

  • Answer:

    • Moisture in the Reaction: The presence of water can affect the reactivity of the sulfur source (e.g., anhydrous sodium hydrosulfide).

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a dry atmosphere.

    • Suboptimal Reaction Temperature: The temperature for the nucleophilic aromatic substitution needs to be carefully controlled.

      • Solution: Optimize the reaction temperature. Too low a temperature may lead to a slow reaction rate, while too high a temperature can cause side reactions.

Problem 2: Inefficient Cyclization to this compound

  • Question: The final cyclization step is inefficient. How can I improve this?

  • Answer:

    • Incorrect Stoichiometry of Halogenating Agent: The amount of halogenating agent (e.g., chlorine) is critical.

      • Solution: An insufficient amount of the halogenating agent will result in incomplete conversion, while an excess can lead to the formation of byproducts due to over-halogenation.[3] Carefully control the stoichiometry.

    • Poor Temperature Control: The cyclization reaction is often exothermic.

      • Solution: Maintain the reaction temperature within the optimal range (e.g., 0-20°C) to prevent side reactions.[1]

Data Presentation

Table 1: Comparison of Scalable Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Challenges
Traditional Route 2,2'-Dithiodibenzoic acidThionyl chloride, Ammonia80-90>98Established and well-understood process.Multi-step, potential for hazardous byproducts (SO₂).[1]
From 2-Mercaptobenzamides 2-MercaptobenzamideCu(I) or Co catalysts, O₂85-95>99High yields, good functional group tolerance.[2]Catalyst cost and removal, potential for metal contamination.
From 2-Halobenzonitriles o-ChlorobenzonitrileAnhydrous sodium hydrosulfide, Chlorine75-85>97Readily available starting materials.Use of hazardous reagents (chlorine gas), requires careful pH control.[1]
From 2-(Alkylthio)benzaldehydes 2-(Methylthio)benzaldehydeHydroxylamine, Halogenating agent85-95>98Can be performed as a one-pot process.[3]Potential for side reactions if temperature is not controlled.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2'-Dithiodibenzoic Acid (Traditional Method)

  • Diazotization: A solution of o-aminobenzoic acid is cooled to 0-5°C. A cooled solution of sodium nitrite is slowly added while maintaining the temperature. The completion of the reaction is checked using starch-potassium iodide paper.[7]

  • Disulfide Formation: The resulting diazonium salt solution is added to a disulfide reaction kettle, and the reaction is carried out at 0-5°C, then gradually warmed to room temperature.[7]

  • Acidification and Filtration: The solution is acidified, and the precipitated 2,2'-dithiodibenzoic acid is filtered and dried.[7]

  • Chlorination: The dried diacid is suspended in an inert solvent (e.g., benzene), and a catalyst is added. Thionyl chloride is then added, and the mixture is heated to reflux until the reaction is complete.[7]

  • Cyclization: After cooling, ammonia is introduced to the reaction mixture to facilitate the cyclization reaction. The pH should be carefully monitored.[7]

  • Isolation: The solvent is removed by distillation, and the product is isolated by filtration and purified by crystallization.[7]

Protocol 2: Synthesis of this compound from o-Chlorobenzonitrile

  • Formation of o-Mercaptobenzonitrile: o-Chlorobenzonitrile and anhydrous sodium hydrosulfide are reacted in a suitable solvent like dimethylformamide under a nitrogen atmosphere. The reaction mixture is then acidified (e.g., with hydrochloric acid to pH 2-3) to yield o-mercaptobenzonitrile.[1]

  • Cyclization: The o-mercaptobenzonitrile is then reacted with water and chlorine gas at a controlled temperature (e.g., 5-15°C) for several hours.[1]

  • Crystallization and Purification: The reaction mixture is heated to induce crystallization of the crude this compound. The crude product is then purified by dissolving it in an alkaline solution, decolorizing, and re-precipitating by acidification.[1]

Mandatory Visualization

experimental_workflow_traditional_route cluster_diazotization Diazotization cluster_disulfide_formation Disulfide Formation cluster_cyclization Chlorination & Cyclization cluster_purification Purification start o-Aminobenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization disulfide Disulfide Formation (Na₂S₂, 0-5°C -> RT) diazotization->disulfide acidification Acidification & Filtration disulfide->acidification chlorination Chlorination (SOCl₂, Catalyst) acidification->chlorination cyclization Cyclization (Ammonia) chlorination->cyclization isolation Isolation & Crystallization cyclization->isolation

Caption: Experimental workflow for the traditional synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield in This compound Synthesis check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Possible Cause check_conditions Confirm Reaction Temperature & Time start->check_conditions Possible Cause adjust_reagents Adjust Reagent Concentration or Addition Rate check_reagents->adjust_reagents Action catalyst_check Evaluate Catalyst Activity & Loading check_reagents->catalyst_check Action optimize_temp Optimize Temperature Profile check_conditions->optimize_temp Action change_solvent Screen Alternative Solvents check_conditions->change_solvent Action improved_yield Improved Yield optimize_temp->improved_yield further_investigation Further Investigation Needed optimize_temp->further_investigation adjust_reagents->improved_yield adjust_reagents->further_investigation change_solvent->improved_yield change_solvent->further_investigation catalyst_check->improved_yield catalyst_check->further_investigation

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: 1,2-Benzisothiazole Core Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired ring-opening of the 1,2-benzisothiazole core during synthetic manipulations.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the this compound ring susceptible to opening?

The this compound ring system is generally stable but can be susceptible to cleavage under specific conditions. The primary culprits are strong nucleophiles and harsh acidic or basic environments.[1][2] Strong nucleophiles can attack the electrophilic sulfur atom, leading to the cleavage of the N-S bond.

Q2: What types of nucleophiles are known to cause ring-opening of the this compound core?

Thiol-based nucleophiles have been demonstrated to cause ring-opening. For instance, the reaction of N-[2-(alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-ones with thiols results in the attack on the sulfur atom of the benzisothiazolinone moiety, leading to ring-opened products.[3] Grignard reagents have also been shown to attack the sulfur atom, causing ring cleavage.[3]

Q3: How does pH affect the stability of the this compound core?

The 1,2-benzisothiazol-3(2H)-one core is reported to be stable over a broad pH range, typically between 4 and 12.[4] However, extreme pH conditions should be avoided as they can promote hydrolysis of the lactam functionality and potentially facilitate ring-opening, especially in the presence of nucleophiles. The solubility of 1,2-benzisothiazol-3(2H)-one shows some pH dependence, which can influence its reactivity.

Q4: Are there any protecting group strategies to prevent ring-opening?

Currently, there is limited literature on specific protecting groups for the this compound core itself to prevent ring-opening. The more common strategy is to carefully control reaction conditions to avoid cleavage of the N-S bond. This includes the use of milder reagents, lower temperatures, and avoiding strong nucleophiles and harsh pH.

Q5: Can substituents on the this compound ring influence its stability?

Yes, the electronic nature of substituents on the benzisothiazole ring can influence its stability. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may enhance the stability of the ring.

Troubleshooting Guides

Problem 1: Observation of Ring-Opened Byproducts During N-Alkylation

Symptoms:

  • Appearance of unexpected peaks in TLC, LC-MS, or NMR corresponding to disulfide or other sulfur-containing acyclic compounds.

  • Low yield of the desired N-alkylated this compound derivative.

Potential Causes:

  • Strong Base: The use of a strong base for deprotonation of the nitrogen atom may also promote nucleophilic attack on the sulfur atom or degradation of the heterocyclic core.

  • High Temperature: Elevated reaction temperatures can provide the necessary activation energy for the ring-opening pathway.

  • Nucleophilic Counter-ion: Certain bases or additives may introduce nucleophilic counter-ions that can initiate ring cleavage.

Solutions:

ParameterRecommendationRationale
Base Selection Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).These bases are generally sufficient for deprotonation without promoting significant side reactions.
Solvent Employ polar aprotic solvents like DMF or DMSO.These solvents can help to solvate the ions and may favor the desired N-alkylation over ring-opening.
Temperature Maintain the reaction at the lowest effective temperature. Consider starting at room temperature and gently heating if necessary.Minimizes the energy available for the undesired ring-opening pathway.
Alkylating Agent Use more reactive alkylating agents (e.g., alkyl iodides) to allow for milder reaction conditions.A more reactive electrophile can lead to faster N-alkylation at lower temperatures.
Problem 2: Degradation of the this compound Core in the Presence of Thiols

Symptoms:

  • Formation of a complex mixture of products when reacting a this compound derivative with a thiol-containing compound.

  • Disappearance of the starting material without the formation of the expected product.

Potential Cause:

  • Nucleophilic Attack at Sulfur: Thiols and their corresponding thiolates are potent nucleophiles that can directly attack the sulfur atom of the this compound ring, leading to cleavage of the N-S bond and the formation of disulfides and other ring-opened species.[3]

Solutions:

ParameterRecommendationRationale
Protecting the Thiol If the thiol functionality is not the intended reactant, protect it with a suitable protecting group (e.g., as a thioether or disulfide) before introducing the this compound derivative.Prevents the free thiol from acting as a nucleophile and attacking the benzisothiazole ring.
Reaction Sequence If possible, modify the synthetic route to introduce the this compound core after any steps involving free thiols.Avoids exposing the sensitive heterocyclic system to potent nucleophiles.
Alternative Reagents If a sulfur-based nucleophile is required for a different transformation, consider using a less nucleophilic sulfur reagent or one that is sterically hindered to disfavor attack at the benzisothiazole sulfur.Reduces the rate of the undesired ring-opening reaction.

Data Presentation

Table 1: Solubility of 1,2-Benzisothiazol-3(2H)-one at Various pH Values (20 °C)

pHSolubility (g/L)
4.80.938
6.71.288
9.11.651

Data sourced from PubChem.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1,2-Benzisothiazol-3(2H)-one with Minimized Ring-Opening

This protocol provides a general guideline for the N-alkylation of the this compound core using milder conditions to disfavor ring-opening.

Materials:

  • 1,2-Benzisothiazol-3(2H)-one derivative

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,2-benzisothiazol-3(2H)-one derivative (1.0 eq) and anhydrous DMF.

  • Add finely ground potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C. Avoid excessive heating.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Proposed mechanism of nucleophilic attack leading to ring-opening.

troubleshooting_workflow start Ring-Opening Observed? cause Identify Potential Cause start->cause Yes end Ring Integrity Maintained start->end No strong_base Strong Base? cause->strong_base high_temp High Temperature? cause->high_temp thiol_present Thiol Nucleophile? cause->thiol_present strong_base->high_temp No sol_base Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) strong_base->sol_base Yes high_temp->thiol_present No sol_temp Lower Reaction Temperature high_temp->sol_temp Yes thiol_present->cause No, re-evaluate sol_thiol Protect Thiol or Modify Reaction Sequence thiol_present->sol_thiol Yes sol_base->end sol_temp->end sol_thiol->end

Caption: Troubleshooting workflow for preventing ring-opening.

References

Technical Support Center: Optimization of Catalysts for 1,2-Benzisothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2-benzisothiazoles, with a focus on catalyst optimization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2-benzisothiazoles, focusing on catalyst-related problems.

Issue 1: Low or No Product Yield

Q: My reaction is showing low conversion to the desired 1,2-benzisothiazole product. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common issue in organic synthesis and can be attributed to several factors, particularly related to the catalyst and reaction conditions.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Inactive or Deactivated Catalyst Verify Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly. For air- or moisture-sensitive catalysts, use proper handling techniques (e.g., glovebox or Schlenk line).[1] Catalyst Poisoning: Impurities in starting materials or solvents (e.g., sulfur compounds for palladium catalysts) can poison the catalyst. Purify all reagents and use high-purity, dry solvents.[1] Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or sintering. Consider lowering the reaction temperature or choosing a more thermally stable catalyst.
Suboptimal Reaction Conditions Solvent Choice: The solubility of reactants and the stability of the catalyst can be highly dependent on the solvent. For polar starting materials, polar aprotic solvents like DMF or DMSO are often effective.[2] Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may improve the rate and yield. However, be mindful of potential side reactions and catalyst degradation at elevated temperatures. Reaction Time: Monitor the reaction progress using TLC or LC-MS. An insufficient reaction time will result in incomplete conversion.
Poor Substrate Reactivity Electron-donating or -withdrawing Groups: The electronic nature of substituents on the aromatic ring can significantly influence reactivity. Electron-rich substrates may require different catalytic systems or conditions compared to electron-deficient ones. Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the catalyst and other reactants. A catalyst with a less sterically demanding ligand may be beneficial.
Inadequate Catalyst/Ligand System Ligand Choice: For transition metal-catalyzed reactions, the ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. Screening a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) is often necessary to find the optimal system. Metal Precursor: The choice of metal salt (e.g., CuI vs. CuBr2) can impact the reaction outcome.[3]
Issue 2: Poor Selectivity (Formation of Side Products)

Q: My reaction is producing significant amounts of byproducts alongside the desired this compound. How can I improve the selectivity?

A: Poor selectivity can arise from various factors, including the reaction mechanism, catalyst choice, and reaction conditions.

Common Side Products & Mitigation Strategies:

Side Product/IssueMitigation Strategies
Over-oxidation or Ring Opening Milder Oxidant: If an external oxidant is used, consider switching to a milder one or carefully controlling its stoichiometry. Lower Temperature: Running the reaction at a lower temperature can often suppress unwanted side reactions.
Formation of Disulfide Byproducts Inert Atmosphere: The thiol group in starting materials like 2-mercaptobenzamides is susceptible to oxidation to form disulfides. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[2]
N- vs. O-Alkylation (for N-substituted derivatives) Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[2] Counter-ion: The choice of base and the resulting counter-ion can influence the nucleophilicity of the nitrogen and oxygen atoms.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my specific this compound synthesis?

A1: The optimal catalyst depends on the synthetic route and the specific substrates being used. For the common synthesis from 2-mercaptobenzamides, both cobalt and copper-based catalysts have shown high efficacy.[3][4] A preliminary literature search for similar transformations is highly recommended. If no direct precedent exists, screening a small library of catalysts is a practical approach.

Q2: What are the signs of catalyst deactivation during the reaction?

A2: Catalyst deactivation can manifest as a decrease in reaction rate over time, stalling of the reaction before completion, or a gradual decrease in yield and selectivity in consecutive runs with a recycled catalyst.

Q3: Can I regenerate a deactivated catalyst?

A3: In some cases, particularly with heterogeneous catalysts, regeneration is possible. This may involve washing the catalyst to remove adsorbed impurities or thermal treatments to remove coke. However, for homogeneous catalysts, regeneration is often not feasible, and using a fresh batch of catalyst is necessary.

Q4: What are some "green" or environmentally friendly approaches to catalyst optimization in this synthesis?

A4: Green chemistry principles can be applied by:

  • Using water as a solvent: Some cobalt-catalyzed syntheses of 1,2-benzisothiazoles proceed efficiently in water.[4]

  • Employing reusable heterogeneous catalysts: Nanoparticle catalysts, for example, can often be recovered and reused for multiple reaction cycles.[3]

  • Using earth-abundant metal catalysts: Opting for catalysts based on copper or iron instead of precious metals like palladium or rhodium is a more sustainable choice.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,2-Benzisothiazol-3(2H)-ones from 2-Mercaptobenzamides
Catalyst SystemStarting MaterialOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
CoPcS (Cobalt Phthalocyanine)2-MercaptobenzamideO₂H₂O1001295[4]
CuIN-Phenyl-2-mercaptobenzamideO₂Dioxane1202491[3]
KBr2-MercaptobenzamideO₂DMSO1001292[3]
Electrochemical (Graphite Electrodes)2-Mercaptobenzamide-CH₃CN/H₂ORoom Temp1285[3]

Note: Yields are for the unsubstituted parent compound and may vary for substituted derivatives.

Table 2: Comparison of Catalytic Systems for the Synthesis of 1,2-Benzisothiazol-3(2H)-ones from 2-Halobenzamides

| Catalyst System | Starting Material | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuCl | 2-Iodobenzamide | S₈ | K₂CO₃ | DMF | 120 | 12 | 82 |[3] | | CuBr₂ | 2-Iodobenzamide | S₈ | K₂CO₃ | DMF | 120 (Microwave) | 0.5 | 85 |[3] | | Nano-NiFe₂O₄ | 2-Bromobenzamide | S₈ | DMAP | Toluene | 110 | 12 | 88 |[3] | | CuBr | 2-Iodobenzamide | CS₂ | K₂CO₃ | DMSO | 100 | 12 | 89 |[5] |

Note: Yields are for the N-unsubstituted parent compound and may vary for different substrates.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

This protocol is adapted from a procedure utilizing a cobalt phthalocyanine catalyst in an aqueous medium.[4]

Materials:

  • N-substituted-2-mercaptobenzamide (1.0 mmol)

  • Cobalt (II) phthalocyanine-tetrasodium sulfonate (CoPcS) (5 mol%)

  • Deionized water (10 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Oxygen balloon

Procedure:

  • To the round-bottom flask, add the N-substituted-2-mercaptobenzamide and CoPcS.

  • Add deionized water to the flask.

  • Fit the flask with the reflux condenser and an oxygen balloon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the aqueous solution and can be collected by filtration.

  • Wash the solid product with cold water and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Copper-Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-ones from 2-Halobenzamides

This protocol is a general procedure based on copper-catalyzed reactions of 2-halobenzamides with a sulfur source.[3][5]

Materials:

  • 2-Halobenzamide (e.g., 2-iodobenzamide) (1.0 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Carbon disulfide (CS₂) (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add the 2-halobenzamide, CuBr, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add DMSO and CS₂ to the tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst 1. Check Catalyst Activity & Purity Start->Check_Catalyst Check_Conditions 2. Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Replace_Catalyst Use fresh/purified catalyst Check_Catalyst->Replace_Catalyst Inactive/Poisoned Check_Substrate 3. Evaluate Substrate Reactivity Check_Conditions->Check_Substrate Conditions Optimized Modify_Conditions Adjust T, solvent, time Check_Conditions->Modify_Conditions Suboptimal Check_System 4. Re-evaluate Catalyst System Check_Substrate->Check_System Substrate OK Modify_Strategy Change catalyst or conditions Check_Substrate->Modify_Strategy Poor Reactivity Solution Improved Yield Check_System->Solution System Optimized Screen_Catalysts Screen new metals/ligands Check_System->Screen_Catalysts Ineffective Replace_Catalyst->Check_Catalyst Modify_Conditions->Check_Conditions Modify_Strategy->Check_Substrate Screen_Catalysts->Check_System

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Catalyst_Selection_Workflow Start Define Synthetic Route Literature_Search Literature Search for Similar Transformations Start->Literature_Search Catalyst_Found Precedent Found? Literature_Search->Catalyst_Found Select_Catalyst Select Catalyst System from Literature Catalyst_Found->Select_Catalyst Yes Screen_Catalysts Screen Catalyst Library (e.g., Cu, Co, Ni salts) Catalyst_Found->Screen_Catalysts No Optimize_Conditions Optimize Reaction Conditions (T, Solvent, Base) Select_Catalyst->Optimize_Conditions Screen_Catalysts->Optimize_Conditions Final_Protocol Final Optimized Protocol Optimize_Conditions->Final_Protocol

Caption: Workflow for selecting an optimal catalyst for this compound synthesis.

Cobalt_Catalytic_Cycle CoII Co(II) CoIII Co(III) CoII->CoIII O₂ (Oxidation) CoIII->CoII Regeneration Radical Thiyl Radical Intermediate CoIII->Radical Oxidizes Substrate Product This compound Radical->Product Intramolecular Cyclization (N-S Bond Formation) Substrate 2-Mercaptobenzamide Substrate->Radical

Caption: Proposed catalytic cycle for cobalt-catalyzed this compound synthesis.[4]

References

Validation & Comparative

1,2-Benzisothiazole: A Validated Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2-benzisothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities that validate its role as a versatile pharmacophore. This guide provides a comparative analysis of this compound derivatives against other established pharmacophores in key therapeutic areas, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, targeting various cancer cell lines through multiple mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways like NF-κB.

Comparative Efficacy of Anticancer Agents
PharmacophoreDerivativeCancer Cell LineIC50 (µM)Reference
This compound 3-(4-(2-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)piperazin-1-yl)benzo[d]isothiazoleMDA-MB-231 (Breast)Ki = 1.48
This compound Benzisothiazolone Derivative 1L428 (Hodgkin's Lymphoma)3.3 (µg/ml)[1]
This compound Benzisothiazolone Derivative 2L428 (Hodgkin's Lymphoma)4.35 (µg/ml)[1]
Benzothiazole Substituted methoxybenzamide benzothiazole 41Various1.1 - 8.8[2]
Benzothiazole Substituted bromopyridine acetamide benzothiazole 29SKRB-3, SW620, A549, HepG20.0012, 0.0043, 0.044, 0.048[2]
Quinazoline Gefitinib (Iressa®)Various~0.015-0.5Commercial Data
Pyridine Sorafenib (Nexavar®)Various~0.01-0.1Commercial Data
Signaling Pathway: Caspase-Mediated Apoptosis

Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A key mechanism in this process is the activation of caspases, a family of protease enzymes that execute the apoptotic process. The intrinsic pathway of apoptosis, often triggered by cellular stress from chemotherapy, involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Caspase-Mediated Apoptosis Caspase-Mediated Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Drug_BIT This compound Derivative Bax_Bak Bax/Bak Activation Drug_BIT->Bax_Bak induces Cyto_c Cytochrome c Release Bax_Bak->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase-Mediated Apoptosis Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or control compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[3][4][5][6]

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Comparative Efficacy of Anti-inflammatory Agents
PharmacophoreDerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,2-Benzisothiazine BS23COX-1241.6418.3[7]
COX-213.19[7]
1,2-Benzisothiazine BS28COX-1232.5119.4[7]
COX-211.98[7]
1,2-Benzisothiazine Meloxicam (Reference)COX-1267.712.38[7]
COX-2112.67[7]
Propionic Acid IbuprofenCOX-1 & COX-2VariesNon-selective[8]
Acetic Acid DiclofenacCOX-1 & COX-2VariesNon-selective[8]
Coxib CelecoxibCOX-2VariesSelective[9]
Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2. Some this compound derivatives have been shown to inhibit this pathway.

NF-kappaB Signaling Pathway NF-κB Signaling in Inflammation Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates BIT_Inhibition This compound Derivative Inhibition IKK_Complex->BIT_Inhibition NFkB_IkB_Complex NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB_Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->NFkB_IkB_Complex NFkB_Active Active NF-κB (p50/p65) NFkB_IkB_Complex->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Gene_Expression activates Antimicrobial Susceptibility Testing Workflow Workflow for Determining Minimum Inhibitory Concentration (MIC) cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Compound Prepare serial dilutions of this compound derivative Inoculate Inoculate dilutions with microbial suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC

References

Efficacy of 1,2-Benzisothiazole Derivatives Compared to Existing Drugs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a versatile pharmacophore that has given rise to a number of successful therapeutic agents, most notably in the field of psychiatry. This guide provides an objective comparison of the efficacy of prominent this compound derivatives against existing drugs, supported by experimental data from clinical and preclinical studies.

I. Atypical Antipsychotics for Schizophrenia and Bipolar Disorder

Several key atypical antipsychotic drugs are based on the this compound structure, including lurasidone, ziprasidone, risperidone, and olanzapine. Their efficacy is often compared in the management of schizophrenia and bipolar disorder.

Efficacy Data Summary

The following tables summarize the comparative efficacy of these drugs based on widely accepted clinical trial endpoints, such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia and the Montgomery-Åsberg Depression Rating Scale (MADRS) for bipolar depression.

Table 1: Comparative Efficacy in Schizophrenia (PANSS Total Score Change from Baseline)

Drug ComparisonMean Difference (MD) / Standardized Mean Difference (SMD)95% Confidence Interval (CI)Significance
Olanzapine vs. Ziprasidone-8.32 (WMD)-10.99 to -5.64Favors Olanzapine
Olanzapine vs. Risperidone-1.94 (WMD)-3.31 to -0.58Favors Olanzapine
Olanzapine vs. Aripiprazole-4.96 (WMD)-8.06 to -1.85Favors Olanzapine
Olanzapine vs. Quetiapine-3.66 (WMD)-5.39 to -1.93Favors Olanzapine
Risperidone vs. HaloperidolStatistically significant improvement in PANSS total scoreNot specifiedFavors Risperidone
Ziprasidone vs. Olanzapine8.32 (MD)5.64 to 10.99Favors Olanzapine
Ziprasidone vs. Risperidone3.91 (MD)0.27 to 7.55Favors Risperidone
Lurasidone (80-160 mg/day) vs. PlaceboSignificant improvement in PANSS total scoreNot specifiedFavors Lurasidone

Table 2: Comparative Efficacy in Bipolar Depression (MADRS Total Score Change from Baseline)

Drug ComparisonMean Difference (MD)95% Credible Interval (CrI)Significance
Lurasidone vs. Placebo-4.70-7.20 to -2.21Favors Lurasidone
Lurasidone vs. Aripiprazole-3.62-7.04 to -0.20Favors Lurasidone
Lurasidone vs. Ziprasidone-3.38-6.68 to -0.11Favors Lurasidone
Lurasidone vs. Olanzapine-0.15-3.12 to 2.74No significant difference
Lurasidone vs. Quetiapine0.10-2.68 to 2.84No significant difference
Ziprasidone vs. Placebo (Adjunctive)No significant differenceNot specifiedNot significant
Experimental Protocols

Clinical Trial Methodology for Atypical Antipsychotics

The efficacy data presented above are derived from randomized, double-blind, placebo-controlled, and active-comparator clinical trials. A general protocol for such a trial is as follows:

  • Patient Population: Adult patients diagnosed with schizophrenia or bipolar I disorder according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth or Fifth Edition (DSM-IV/V). Patients typically present with acute exacerbation of symptoms.

  • Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population. Common inclusion criteria include a minimum baseline score on the PANSS (e.g., ≥ 80) or MADRS (e.g., ≥ 20). Exclusion criteria often include substance abuse, specific medical conditions, and resistance to previous antipsychotic treatments.

  • Study Design: A multi-week (commonly 6 weeks) double-blind, parallel-group design is frequently employed. Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.

  • Dosing: Dosing can be fixed or flexible. For flexible-dose trials, the dose is adjusted based on the clinician's judgment of efficacy and tolerability within a predefined range. For example, in a ziprasidone trial for bipolar depression, dosing began at 40 mg/day and was increased weekly by 20-40 mg to a target range of 80-160 mg/day.

  • Efficacy Assessments:

    • PANSS: The Positive and Negative Syndrome Scale is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia. It is typically administered at baseline and at regular intervals throughout the study.

    • MADRS: The Montgomery-Åsberg Depression Rating Scale is a 10-item diagnostic questionnaire used to measure the severity of depressive episodes. It is a primary endpoint in many bipolar depression trials.

    • CGI-S/CGI-I: The Clinical Global Impression-Severity and -Improvement scales are clinician-rated measures of the overall severity of illness and change from baseline.

  • Statistical Analysis: The primary efficacy analysis is often a mixed-model repeated measures (MMRM) analysis of the change from baseline in the primary efficacy scale score.

G cluster_0 Clinical Trial Workflow screening Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (Discontinuation of prior medication) screening->washout randomization Randomization washout->randomization treatment Double-Blind Treatment (Drug vs. Comparator vs. Placebo) randomization->treatment assessment Efficacy & Safety Assessments (PANSS, MADRS, CGI, etc.) treatment->assessment Weekly/Bi-weekly analysis Statistical Analysis (MMRM, etc.) assessment->analysis

Experimental Workflow for a Typical Antipsychotic Clinical Trial

II. Investigational this compound Derivatives

Beyond their application in psychiatry, novel this compound derivatives are being investigated for a range of other therapeutic indications, including cancer, infectious diseases, and inflammation.

Efficacy Data Summary

Table 3: Preclinical Efficacy of Investigational this compound Derivatives

Compound ClassTherapeutic AreaTargetIn Vitro Efficacy (IC50/EC50)ComparatorReference
Benzisothiazolone HybridsAntiviral (Dengue/West Nile Virus)NS2B/NS3 ProteaseIC50: 3.75 ± 0.06 µM (Compound 7n)Not specified
Benzisothiazolone DerivativesAnticancerCaspase-3IC50 in nanomolar range (Compounds 6b, 6r, 6s, 6w)Not specified
Benzisothiazole-linked PyrimidinesAnticancerNot specifiedIC50: 42.55 µg/ml (Compound 7)Doxorubicin (IC50: 52 µg/ml)
Benzisothiazolone DerivativesAntiviral (HIV-1)Reverse Transcriptase (RNase H & DNA Polymerase)EC50: 1.68 ± 0.

A Comparative Guide to Analytical Methods for the Quantification of 1,2-Benzisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 1,2-Benzisothiazole (BIT), a widely utilized biocide, this guide offers an objective comparison of prevalent analytical methodologies. The selection of an appropriate quantification technique is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available. This document provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The primary methods for the quantification of this compound are chromatography-based techniques. HPLC-UV is a robust and widely accessible method suitable for a variety of applications, particularly for samples with relatively high concentrations of BIT in simple matrices.[1][2] For trace-level detection in complex matrices such as biological fluids, LC-MS/MS offers superior sensitivity and selectivity.[2] Gas chromatography-mass spectrometry (GC-MS) provides an alternative, especially for volatile and semi-volatile compounds, and can offer good separation and selectivity.[3][4]

Quantitative Performance Data

The following table summarizes the key performance characteristics of the most common analytical methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS/MS
Linearity (Range) 0.5 - 200 µg/mL2 - 2000 ng/mL (plasma, urine); 10 - 1000 ng/mL (tissue)[2][5]0.01 - 2.12 ng/L (surface water); 0.05 - 6.14 ng/L (wastewater)[6]
Limit of Detection (LOD) Typically in the µg/mL range[7]< 0.5 ng/mL[7]0.03 - 0.47 ng/g (seawater); 0.01 - 0.58 ng/g (sediment)[8]
Limit of Quantification (LOQ) Typically in the µg/mL range[7]20 - 200 ng/L (treated wastewater)[9]0.01 - 2.12 ng/L (surface water); 0.05 - 6.14 ng/L (wastewater)[6]
Accuracy (% Recovery) 80 - 100%[7]70 - 130%[6]67.4 - 102.3% (seawater); 77.35 - 101.8% (sediment)[8]
Precision (% RSD) < 15%[7]< 20%[6]< 10%[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of 1,2-Benzisothiazol-3(2H)-one.[1]

Sample Preparation:

  • Simple Matrices: For samples in simple matrices, a straightforward dilution with a suitable solvent (e.g., methanol/water mixture) followed by filtration through a 0.22 µm or 0.45 µm filter is often sufficient.[1]

  • Complex Matrices: For more complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up to remove interfering components.[1]

Instrumentation:

  • An HPLC system equipped with a gradient pump and a Diode Array Detector (DAD) is typically used.[2]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Detection: UV detection is performed at the wavelength of maximum absorbance for this compound, which should be determined by UV spectral analysis.[10][12]

Quantification:

  • An external calibration curve is constructed by analyzing a series of standard solutions of known concentrations.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides enhanced sensitivity and selectivity, making it ideal for trace analysis in complex samples.[2]

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For biological fluids like plasma or urine, LLE with a solvent such as ethyl acetate can be used to extract the analyte. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[2]

  • Solid-Phase Extraction (SPE): SPE with a suitable sorbent (e.g., polymeric or C18) can be employed for sample clean-up and concentration from aqueous samples.[9][13]

Instrumentation:

  • An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is required.[13]

Chromatographic Conditions:

  • Column: A phenyl-hexyl column (e.g., 100 × 2.1 mm, 2.6 µm) or a C18 column is often used.[2][14]

  • Mobile Phase: An isocratic or gradient elution with a mixture of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., 0.1% formic acid in methanol) phases is common.[2]

  • Run Time: A typical run time is around 6 minutes.[2]

Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI) is commonly used.[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions (e.g., m/z 152.2 > 134.1 for BIT).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including some derivatives of this compound.

Sample Preparation:

  • Solid-Phase Extraction (SPE): For aqueous samples, pre-concentration of analytes can be achieved using SPE.[8]

  • Derivatization: For certain compounds like BIT, derivatization may be necessary to improve chromatographic performance.[15]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer is used.

Chromatographic Conditions:

  • Column: A DB-5MS column (e.g., 30 m × 0.25 mm, 0.25 µm thickness) is a common choice.[8]

  • Injector: Splitless injection is often used for trace analysis.[16]

  • Temperature Program: A temperature gradient is typically employed to separate the analytes.[8]

Mass Spectrometry Conditions:

  • Ionization: Electron Impact (EI) ionization is standard.[8]

  • Scanning Mode: Selected Ion Monitoring (SIM) mode is used for quantitative analysis to enhance sensitivity.[8]

Visualizations

The following diagrams illustrate the general workflow of a chromatographic analysis and the logical relationship between the discussed analytical methods.

Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution/Extraction Sample->Dilution Filtration Filtration/Cleanup Dilution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow of a chromatographic analysis.

Method Selection Logic Start Start: Need to quantify this compound Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes HPLC_UV HPLC-UV Matrix->HPLC_UV No LC_MS LC-MS/MS Sensitivity->LC_MS Yes GC_MS GC-MS (with potential derivatization) Sensitivity->GC_MS No

Caption: Logic for selecting an analytical method.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Novel 1,2-Benzisothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise structural confirmation of novel analogues is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an objective comparison of the key analytical techniques employed for the structural elucidation of these heterocyclic compounds, supported by experimental data and detailed methodologies.

At a Glance: Comparative Analysis of Structural Confirmation Techniques

To facilitate a clear understanding of the strengths and applications of each technique, the following table summarizes the key quantitative data obtained from the analysis of this compound derivatives.

TechniqueParameters MeasuredTypical Data for this compound DerivativesAdvantagesLimitations
¹H NMR Spectroscopy Chemical Shift (δ) in ppm, Coupling Constants (J) in HzAromatic protons: δ 7.0-8.5 ppm; Protons on substituents will vary.Provides detailed information on the proton framework, stereochemistry, and electronic environment.Can be complex for molecules with many overlapping signals.
¹³C NMR Spectroscopy Chemical Shift (δ) in ppmAromatic carbons: δ 120-150 ppm; Carbonyl carbon: δ ~160-170 ppm.Reveals the carbon skeleton of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. Characteristic fragmentation patterns observed.[1]Determines molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide structural clues.Isomers may not be distinguishable by mass alone.
X-Ray Crystallography Unit cell dimensions (Å), Bond lengths (Å), Bond angles (°)Provides the precise three-dimensional arrangement of atoms in a crystal. For example, 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a triclinic crystal system with unit cell dimensions a = 7.2169 (8) Å, b = 7.8347 (7) Å, c = 10.3849 (12) Å.[2]Unambiguous determination of absolute structure and stereochemistry.Requires a single, high-quality crystal, which can be challenging to obtain.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)C=O stretching: ~1640-1690 cm⁻¹; S=O stretching (for oxides): ~1100-1300 cm⁻¹; N-H stretching: ~3100-3500 cm⁻¹.Identifies the presence of specific functional groups.Provides limited information about the overall molecular structure.

In-Depth Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful structural confirmation of novel compounds. The following sections outline the methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a novel this compound derivative.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • 2D NMR Experiments (if necessary): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a novel this compound derivative.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Typically used for volatile and thermally stable compounds (common in GC-MS). The standard energy for electron impact is 70 eV.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile (common in LC-MS).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition, HRMS is employed. This provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, a specific precursor ion (e.g., the molecular ion) is selected and fragmented. The resulting product ion spectrum reveals characteristic fragmentation pathways. For 1,2-benzisothiazol-3(2H)-one, fragmentation often involves the loss of CO and SO.[3]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the compound.

Single-Crystal X-Ray Crystallography

Objective: To obtain the definitive three-dimensional structure of a novel this compound derivative.

Methodology:

  • Crystal Growth: This is often the most challenging step. High-purity compound is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution. Crystals are grown by slow evaporation, slow cooling, or vapor diffusion.

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (no visible cracks or defects) is selected and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector.

    • The crystal is rotated to collect a complete dataset of diffraction intensities at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to determine the unit cell parameters and the space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

  • Data Visualization and Analysis: The final crystal structure is visualized using software like Mercury or OLEX2. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizing the Workflow and Biological Context

To further aid in the understanding of the structural confirmation process and the potential biological relevance of this compound compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_crystallographic Crystallographic Analysis synthesis Novel this compound Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth structure_elucidation Structural Confirmation & Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation xray Single-Crystal X-Ray Diffraction crystal_growth->xray xray->structure_elucidation Definitive Structure stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocation gene_expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-2) nucleus->gene_expression cellular_response Cellular Responses (Proliferation, Survival, Angiogenesis) gene_expression->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->stat3_inactive Inhibition of Phosphorylation

References

The Dichotomy of Discovery: A Comparative Guide to the In Vitro and In Vivo Activity of 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges and complexities. The 1,2-benzisothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with diverse pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo activities of these derivatives, supported by experimental data and detailed protocols, to illuminate the critical transition from laboratory testing to preclinical evaluation.

The promise of this compound derivatives spans a wide therapeutic landscape, including anticancer, antimicrobial, and anti-inflammatory applications. While in vitro assays provide a rapid and cost-effective means to screen and characterize the bioactivity of these compounds, in vivo studies are indispensable for evaluating their efficacy, pharmacokinetics, and safety in a complex biological environment. Understanding the correlation, and often the disparity, between these two testing paradigms is crucial for advancing the most promising candidates in the drug discovery pipeline.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for representative this compound derivatives, offering a clear comparison of their performance in in vitro and in vivo settings.

Anticancer Activity
CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelTreatment RegimenTumor Growth Inhibition (%)Reference
YLT322 CytotoxicityHepG2-HepG2 Xenograft150 mg/kg/day68.4[1]
CytotoxicityHCT116-HCT116 Xenograft150 mg/kg/day65.1[1]
Compound g Resazurin assayMDA-MB-231>10Ehrlich Ascites Tumor-Significant reduction[2]
Diamidino-substituted thiophene based BTA AntiproliferativeMiaPaCa-2---Strong antiproliferative effects[3]
AntiproliferativeMCF-7---Strong antiproliferative effects[3]
Anti-inflammatory Activity
CompoundIn Vitro AssayTargetIC50 (µM)In Vivo ModelDosePaw Edema Inhibition (%)Reference
Benzimidazothiazole Derivative 25 COX-1 InhibitionCOX-10.044Carrageenan-induced paw edema--
COX-2 InhibitionCOX-20.00452
Benzimidazothiazole Derivative 29 COX-1 InhibitionCOX-1-Carrageenan-induced paw edema--
COX-2 InhibitionCOX-2-
Antimicrobial Activity
Compound/ProductMicroorganismIn Vitro AssayMIC (ppm)In Vivo ModelEfficacyReference
Proxel™ GXL (20% 1,2-Benzisothiazolin-3-one) Pseudomonas aeruginosaBroth Dilution200-400--[4]
Staphylococcus aureusBroth Dilution100-200--[4]
Aspergillus nigerBroth Dilution200-400--[4]
2-amino-1,2-benzisothiazol-3(2H)-one derivatives Gram-positive bacteria-Good activity--[5]
Yeasts-Active--[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Assay: MTT Assay.[6]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[6]

  • Compound Treatment: Serial dilutions of the this compound derivative are prepared in the complete culture medium. The existing medium is removed from the wells and 100 µL of the compound dilutions are added. A vehicle control (DMSO) and a blank (medium only) are included. The plates are incubated for 48 hours.[6]

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[6]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Anticancer Assay: Xenograft Model.[1]
  • Cell Culture and Implantation: Human cancer cells (e.g., HepG2, HCT116) are cultured and 5 x 10^6 cells are injected subcutaneously into the flank of immunodeficient mice.[1]

  • Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to a control group and treatment groups.[1]

  • Treatment Administration: The this compound derivative is administered to the treatment groups at specified doses and schedules (e.g., daily intraperitoneal injection). The control group receives the vehicle only.[1]

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.[1]

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and the final tumor volume and weight are recorded. Tumor growth inhibition is calculated.[1]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method.[4]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema.[7]
  • Animal Acclimatization and Grouping: Rats or mice are acclimatized and randomly divided into control and treatment groups.

  • Compound Administration: The this compound derivative is administered to the treatment groups (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.[7]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[7]

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow General Experimental Workflow Compound This compound Derivative InVitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition, Antimicrobial) Compound->InVitro Lead_Identification Lead Identification (Active Compounds) InVitro->Lead_Identification InVivo In Vivo Testing (e.g., Xenograft, Paw Edema) Lead_Identification->InVivo Efficacy_Safety Efficacy and Safety Assessment InVivo->Efficacy_Safety Preclinical Preclinical Candidate Efficacy_Safety->Preclinical

Caption: A generalized workflow for the screening and evaluation of this compound derivatives.

G cluster_pathway Apoptosis Signaling Pathway Drug This compound Derivative Mitochondria Mitochondria Drug->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_relationship In Vitro vs. In Vivo Correlation InVitro_Activity High In Vitro Potency (Low IC50/MIC) InVivo_Efficacy Potential for In Vivo Efficacy InVitro_Activity->InVivo_Efficacy Ideal Correlation Poor_PK Poor Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) InVitro_Activity->Poor_PK Toxicity In Vivo Toxicity InVitro_Activity->Toxicity Low_InVivo_Efficacy Low or No In Vivo Efficacy Poor_PK->Low_InVivo_Efficacy Toxicity->Low_InVivo_Efficacy

References

A Comparative Guide to the Synthesis of 1,2-Benzisothiazole: Classical Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2-benzisothiazole and its derivatives is of significant interest to researchers and professionals in drug development and materials science due to their wide range of biological activities, including their use as antimicrobial agents and caspase inhibitors. Over the years, synthetic methodologies have evolved from classical multi-step procedures to more streamlined and efficient modern techniques. This guide provides a comparative overview of selected classical and new synthesis methods, supported by experimental data and detailed protocols.

Performance Comparison: Classical vs. New Methods

The following table summarizes the key performance indicators for representative classical and modern synthesis routes for 1,2-benzisothiazolin-3-one, a prominent derivative.

Method CategoryStarting MaterialKey ReagentsReaction Steps (from key intermediate)YieldKey AdvantagesKey Disadvantages
Classical 2,2'-Dithiodibenzoic acidThionyl chloride, Ammonia2LowEstablished methodLong process, SO2 waste, low yield[1]
Classical Thiosalicylic acid-4ModerateReadily available starting materialMultiple steps[2]
New o-ChlorobenzonitrileAnhydrous sodium sulfhydrate, Chlorine2HighFewer steps, reduced pollution, high yield[1]Use of chlorine gas
New 2-(Alkylthio)benzonitrileHalogenating agent (e.g., Cl2), Water191-98%[2][3]High yield, simple operation[3]Potential for costly intermediates[4]
New o-MercaptoacylphenonesS-nitrosating agent, Tri-n-butylphosphine1HighMild reaction conditions-
New (Electrochemical) N-aryl thioamides- (Electrolysis)1up to 99%[5]External oxidant-free, environmentally friendly[5]Requires specialized equipment

Experimental Protocols

Classical Synthesis via 2,2'-Dithiodibenzoic Acid

This traditional route involves the conversion of 2,2'-dithiodibenzoic acid to its corresponding dichloride, followed by cyclization with ammonia.

Step 1: Synthesis of 2,2'-Dithiobis(benzoyl chloride) 2,2'-Dithiodibenzoic acid is reacted with a chlorinating agent like thionyl chloride to form the diacid chloride.

Step 2: Cyclization to 1,2-Benzisothiazolin-3-one The resulting 2,2'-dithiobis(benzoyl chloride) is then treated with an ammonia solution. The reaction mixture is heated, leading to the formation of the 1,2-benzisothiazolin-3-one ring system. This process is known to be lengthy and can produce sulfur dioxide as a byproduct, posing environmental concerns.[1]

Modern Synthesis from o-Chlorobenzonitrile

A more recent and improved method begins with o-chlorobenzonitrile, offering a more direct route with higher efficiency and reduced environmental impact.[1]

Step 1: Synthesis of o-Mercaptobenzonitrile o-Chlorobenzonitrile is reacted with anhydrous sodium hydrosulfide. Subsequent acidification of the reaction mixture yields o-mercaptobenzonitrile.[1]

Step 2: Oxidative Cyclization The o-mercaptobenzonitrile is then reacted with chlorine gas in the presence of water. The mixture is heated, which induces cyclization to form the 1,2-benzisothiazolin-3-one crude product. This product can be further purified by dissolving in an alkaline solution, decolorizing, and then acidifying to precipitate the final product.[1] This method is noted for its simpler operation and higher yield compared to the classical 2,2'-dithiodibenzoic acid route.[1]

Modern Electrochemical Synthesis

Electrochemical methods represent a frontier in green chemistry, offering highly efficient and environmentally benign pathways. One such method involves the intramolecular dehydrogenative C–S cross-coupling of N-aryl thioamides.[5]

Protocol: The synthesis is carried out in an undivided electrolytic cell. The N-aryl thioamide substrate is dissolved in a suitable solvent with a supporting electrolyte. A constant current is applied using appropriate electrodes (e.g., carbon-based). The reaction proceeds without the need for an external chemical oxidant, with various 2-aminobenzothiazoles being synthesized in up to 99% yield.[5]

Visualizing the Synthetic Pathways

To better illustrate the logical flow and chemical transformations, the following diagrams are provided.

logical_comparison cluster_classical Classical Routes cluster_modern Modern Routes start_classical Starting Materials (e.g., 2,2'-Dithiodibenzoic Acid) process_classical Multi-step, Harsh Conditions (e.g., Chlorination, Ammonolysis) start_classical->process_classical product This compound Derivatives start_classical->product disadvantages_classical Disadvantages: - Low Yield - Waste Production (SO2) - Long Reaction Times process_classical->disadvantages_classical process_classical->product start_modern Starting Materials (e.g., o-Chlorobenzonitrile) process_modern Fewer Steps, Milder Conditions (e.g., Electrochemical, Catalytic) start_modern->process_modern start_modern->product advantages_modern Advantages: - High Yield - Greener Chemistry - Shorter Reaction Times process_modern->advantages_modern process_modern->product

Caption: Comparison of classical and modern synthesis workflows.

classical_pathway dithiodibenzoic_acid 2,2'-Dithiodibenzoic Acid acid_chloride 2,2'-Dithiobis(benzoyl chloride) dithiodibenzoic_acid->acid_chloride Chlorination thionyl_chloride SOCl2 thionyl_chloride->acid_chloride bit 1,2-Benzisothiazolin-3-one acid_chloride->bit Ammonolysis & Cyclization ammonia NH3 ammonia->bit

Caption: A representative classical synthesis pathway.

modern_pathway chlorobenzonitrile o-Chlorobenzonitrile mercaptobenzonitrile o-Mercaptobenzonitrile chlorobenzonitrile->mercaptobenzonitrile Sulfhydration nash NaSH nash->mercaptobenzonitrile bit 1,2-Benzisothiazolin-3-one mercaptobenzonitrile->bit Oxidative Cyclization chlorine Cl2 / H2O chlorine->bit

Caption: A representative modern synthesis pathway.

References

Comparative Docking Analysis of 1,2-Benzisothiazole Analogs as Multi-Target Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1,2-benzisothiazole derivatives with key biological targets implicated in cancer and microbial infections.

The this compound scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad pharmacological profile and synthetic accessibility.[1][2] This guide provides a comparative analysis of in silico docking studies of various this compound analogs, offering insights into their potential as multi-target inhibitors for therapeutic applications. The data presented is compiled from recent studies, highlighting the structure-activity relationships and binding interactions with a range of cancer-related and microbial enzymes.

Data Presentation: Comparative Docking Scores

The following tables summarize the docking scores of various this compound analogs against a panel of protein targets. Lower docking scores typically indicate a higher binding affinity.

Anticancer Targets

A 2025 study by Abdulsada investigated a series of ten novel this compound derivatives with systematic substitutions at the R1 and R2 positions against six key oncology targets.[1] The introduction of a nitro group (-NO₂) at the R1 position was found to consistently enhance binding affinity.[1] Compounds 7 , 9 , and 10 emerged as the most promising multi-target binders.[1]

Compound IDR1R2COX-1 (PDB: 3KK6) Docking Score (kcal/mol)COX-2 (PDB: 4M11) Docking Score (kcal/mol)DHFR (PDB: 5SDB) Docking Score (kcal/mol)MMP13 (PDB: 5UWK) Docking Score (kcal/mol)FGFR1 (PDB: 3TT0) Docking Score (kcal/mol)NEP (PDB: 6SUK) Docking Score (kcal/mol)
1 HH-7.15-7.89-6.45-6.98-7.12-7.05
2 HOCH₃-7.32-8.11-6.87-7.23-7.45-7.28
3 HNH₂-7.01-7.98-6.55-7.11-7.29-7.16
4 HN(CH₃)₂-7.45-8.23-7.01-7.45-7.68-7.41
5 HCl-7.28-8.05-6.78-7.32-7.51-7.33
6 NO₂H-8.54-8.99-8.12-8.45-8.67-8.23
7 NO₂OCH₃-8.87-9.15-8.67-8.78-8.99-8.54
8 NO₂NH₂-8.65-9.02-8.23-8.56-8.78-8.31
9 NO₂N(CH₃)₂-9.23-9.42-8.51-9.01-9.23-8.87
10 NO₂Cl-8.99-9.23-8.45-8.89-9.11-8.65

Data sourced from Abdulsada (2025).[1]

Antimicrobial Targets

A study on benzothiazole derivatives targeting E. coli Dihydropteroate Synthase (DHPS), a key enzyme in folate biosynthesis, revealed several potent inhibitors.

Compound IDTargetIC₅₀ (µg/mL)Docking Score (kcal/mol)
16a DHPS11.17Not Specified
16b DHPS7.85Not Specified
16c DHPS11.03Not Specified
Sulfadiazine (Standard) DHPS7.13Not Specified

Data sourced from a 2022 study on benzothiazole derivatives.

Experimental Protocols

The following methodologies are representative of the in silico docking studies cited in this guide.

Molecular Docking using Schrödinger Suite

This protocol is based on the induced-fit docking (IFD) methodology employed in the study by Abdulsada (2025).[1]

  • Protein Preparation:

    • The 3D crystal structures of the target proteins (COX-1, COX-2, DHFR, MMP13, FGFR1, and NEP) were obtained from the RCSB Protein Data Bank.

    • The Protein Preparation Wizard in the Schrödinger Suite (version 2021-2) was used to:

      • Remove water molecules.

      • Add hydrogen atoms.

      • Assign correct bond orders and protonation states.

      • Perform a restrained energy minimization to relieve steric clashes.[1]

  • Ligand Preparation:

    • The 3D structures of the this compound analogs were built and optimized.

    • LigPrep was used to generate low-energy 3D conformations, considering different ionization states and tautomers at physiological pH.[1]

  • Receptor Grid Generation:

    • A receptor grid was generated for each protein, defining the binding site centered on the co-crystallized ligand.

  • Induced-Fit Docking (IFD):

    • An initial docking of the flexible ligand into a rigid receptor was performed.

    • The top-scoring poses were then used for a second docking stage where both the ligand and the receptor side chains within a defined radius of the ligand were allowed to be flexible.

    • The binding affinity of the final poses was evaluated using a scoring function.[1]

  • Molecular Dynamics (MD) Simulations:

    • To assess the stability of the ligand-protein complexes, MD simulations were performed for the top-scoring poses using the Schrödinger 2021-2 suite for a duration of 50 nanoseconds.[1]

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, a process that was foundational to the studies referenced.

G General In Silico Drug Discovery Workflow A Target Identification and Validation B Lead Identification (Virtual Screening) A->B C Ligand Preparation B->C D Protein Preparation B->D E Molecular Docking C->E D->E F Scoring and Ranking E->F G Lead Optimization F->G H ADMET Prediction G->H I Molecular Dynamics Simulations G->I J Synthesis and Biological Evaluation H->J I->J

Caption: A typical workflow for in silico drug discovery.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways of the protein targets discussed in this guide. Inhibition of these pathways by this compound analogs can lead to anticancer effects.

COX-2 Signaling Pathway in Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and cell proliferation.

G COX-2 Signaling Pathway in Cancer Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Growth Factors, Cytokines) COX2 COX-2 Proinflammatory_Stimuli->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition

Caption: The role of COX-2 in promoting cancer cell survival.

DHFR Signaling Pathway in Cancer

Dihydrofolate Reductase (DHFR) is essential for the synthesis of nucleotides, which are the building blocks of DNA.[3] Cancer cells, with their high rate of proliferation, are highly dependent on DHFR activity.

G DHFR Signaling Pathway in Cancer DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis DNA_Replication DNA Replication and Repair Nucleotide_Synthesis->DNA_Replication Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation

Caption: DHFR's central role in nucleotide synthesis.

MMP13 Signaling Pathway in Cancer

Matrix Metalloproteinase-13 (MMP13) is an enzyme that degrades the extracellular matrix, a process that is critical for tumor invasion and metastasis.[1][4]

G MMP13 Signaling Pathway in Cancer Growth_Factors_Cytokines Growth Factors & Cytokines (e.g., TGF-β, IL-6) Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Growth_Factors_Cytokines->Signaling_Cascades MMP13_Expression Increased MMP13 Expression & Activity Signaling_Cascades->MMP13_Expression ECM_Degradation Extracellular Matrix (ECM) Degradation MMP13_Expression->ECM_Degradation Tumor_Invasion Tumor Invasion ECM_Degradation->Tumor_Invasion Metastasis Metastasis ECM_Degradation->Metastasis

Caption: MMP13's role in cancer invasion and metastasis.

FGFR1 Signaling Pathway in Cancer

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and proliferation.[5]

G FGFR1 Signaling Pathway in Cancer FGF Fibroblast Growth Factor (FGF) FGFR1 FGFR1 FGF->FGFR1 Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) FGFR1->Downstream_Signaling Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Survival Cell Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: FGFR1 activation and its oncogenic effects.

NEP (Neprilysin) Signaling in Cancer

Neprilysin (NEP) is a cell surface peptidase that can act as a tumor suppressor by degrading pro-tumorigenic peptides.[6] Its downregulation is observed in several cancers.

G NEP (Neprilysin) Signaling in Cancer NEP Neprilysin (NEP) Degradation Degradation NEP->Degradation Tumor_Growth Tumor Growth and Survival NEP->Tumor_Growth inhibition Pro_tumorigenic_Peptides Pro-tumorigenic Peptides (e.g., Bombesin-like peptides) Pro_tumorigenic_Peptides->NEP Tumor_Suppression Tumor Suppression Degradation->Tumor_Suppression Downregulation NEP Downregulation (in some cancers) Downregulation->NEP

Caption: The tumor-suppressive role of Neprilysin.

References

Safety Operating Guide

Proper Disposal of 1,2-Benzisothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 1,2-Benzisothiazole, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

This compound and its derivatives are widely used as biocides and preservatives. Due to their potential hazards, including skin sensitization and aquatic toxicity, proper disposal is crucial.[1] This document outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Always work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[2][3] Avoid inhaling dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound and materials contaminated with it is to treat them as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4] Discharge into the environment must be strictly avoided.[2][4]

  • Waste Segregation and Collection:

    • Pure Chemical and Concentrated Solutions: Collect all unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be sealed to prevent leaks.[2][4]

    • Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, are to be collected as solid hazardous waste.[4]

    • Aqueous Solutions: Dilute aqueous solutions containing this compound must also be collected as aqueous hazardous waste. Do not mix with other waste streams, such as organic solvents, unless explicitly permitted by your institution's hazardous waste program.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Arrange for Professional Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2][4] Controlled incineration with flue gas scrubbing is a common and effective method.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]

Quantitative Data

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the routine chemical neutralization or deactivation of this compound waste in a standard laboratory setting. While research has explored degradation methods such as ozonation and advanced oxidation processes, these are not simple procedures and require specialized equipment and expertise to ensure complete and safe degradation without the formation of other hazardous byproducts. Therefore, attempting to neutralize this compound waste in the lab is not recommended. The safest and most compliant approach is to dispose of it as hazardous waste through a licensed professional service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste containing this compound generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, pipette tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (pure, solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid storage Store in a designated, secure area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Benzisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,2-Benzisothiazole, a widely used biocide. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Personal Protective Equipment (PPE) and Hazard Summary

This compound presents several hazards that necessitate the use of specific personal protective equipment. The compound is harmful if swallowed, causes skin irritation, can trigger an allergic skin reaction, and poses a risk of serious eye damage.[1][2][3][4] Furthermore, it is very toxic to aquatic life.[1][3][4]

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4[1][2]Protective gloves, protective clothing, eye protection, face protection.[1]
Skin Corrosion/Irritation Category 2[1][2][3]Impervious clothing, fire/flame resistant clothing, protective gloves.[1][5]
Serious Eye Damage/Eye Irritation Category 1[1][2][3]Tightly fitting safety goggles with side-shields, face shield.[1][6]
Skin Sensitization Category 1[1][2][3]Protective gloves, contaminated work clothing should not be allowed out of the workplace.[1]
Hazardous to the Aquatic Environment Acute 1[1][2]Avoid release to the environment.[1]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the procedures for safe handling, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1][5] Local exhaust ventilation is recommended where dust or aerosols may be generated.[3]

  • Verify that safety showers and eyewash stations are readily accessible and in good working order.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[5]

2. Donning of Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[5] Gloves must be inspected prior to use.[3][5] Use proper glove removal technique to avoid skin contact.[3]

  • Protective Clothing: Wear suitable protective clothing.[5] Fire/flame resistant and impervious clothing is recommended.[1][5]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[1] A face shield may also be necessary for splash protection.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][5]

3. Handling the Chemical:

  • Avoid contact with skin and eyes.[3][5]

  • Avoid the formation of dust and aerosols.[1][3][5]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][2]

4. First Aid Procedures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[5]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4]

  • Environmental Precautions: Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][3][5] Discharge into the environment must be avoided.[1][4][5]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[5] Handle uncleaned containers like the product itself.

Accidental Release Measures

In the event of a spill, a swift and organized response is critical to mitigate hazards.

1. Immediate Actions:

  • Evacuate personnel to safe areas.[1][5]

  • Ensure adequate ventilation.[1][5]

  • Remove all sources of ignition.[5]

  • Use personal protective equipment as outlined above.[1][5]

2. Containment and Clean-up:

  • Prevent further leakage or spillage if it is safe to do so.[1][5]

  • Do not let the product enter drains.[1][5]

  • For solid spills, sweep up and shovel. Avoid creating dust.[1]

  • Collect the spilled material and place it in suitable, closed containers for disposal.[1][5]

3. Post-Clean-up:

  • Wash the spill area thoroughly.

  • Dispose of all contaminated materials and waste in accordance with local, state, and federal regulations.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain the Spill (Prevent spreading and entry into drains) ignition->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.